molecular formula C7H13NO B1400563 (S)-3-Cyclopropylmorpholine CAS No. 1270264-56-6

(S)-3-Cyclopropylmorpholine

Cat. No.: B1400563
CAS No.: 1270264-56-6
M. Wt: 127.18 g/mol
InChI Key: KLFPQNHKRHERBF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Cyclopropylmorpholine (CAS 1270264-56-6) is a chiral saturated heterocycle that serves as a valuable building block in medicinal chemistry and drug discovery. This compound combines the versatile morpholine pharmacophore with a chiral cyclopropyl group, a combination designed to enhance the properties of potential drug candidates . The morpholine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to improve solubility, influence pharmacokinetics, and engage in molecular interactions with target proteins . Its balanced lipophilic-hydrophilic profile and weak basicity are particularly advantageous for developing central nervous system (CNS) active compounds, as it can improve brain permeability by promoting passive diffusion across the blood-brain barrier (BBB) . The fused cyclopropyl moiety adds significant value due to its unique characteristics. As the smallest aliphatic ring, it introduces substantial three-dimensionality and rigidity to the molecule, which can lead to enhanced target selectivity and improved potency . Furthermore, the high bond dissociation energy of its C-H bonds makes the cyclopropane structure less susceptible to oxidative metabolism, thereby increasing the metabolic stability of lead compounds . Researchers utilize this compound as a key synthon in the synthesis of more complex molecules. Its chiral nature is critical for creating enantiomerically pure compounds, which is often essential for achieving specific and selective interactions with biological targets. The structural features of this compound make it a promising scaffold for research in areas such as protease inhibition, kinase inhibition, and the modulation of G-protein coupled receptors (GPCRs) . This product is intended for research applications only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-cyclopropylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFPQNHKRHERBF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728747
Record name (3S)-3-Cyclopropylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270264-56-6
Record name (3S)-3-Cyclopropylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Cyclopropylmorpholine: Structure, Properties, and Synthetic Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Cyclopropylmorpholine is a chiral saturated heterocycle that has garnered significant interest in medicinal chemistry. Its unique combination of a conformationally constrained cyclopropyl group and the favorable physicochemical properties of the morpholine ring makes it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Furthermore, it details a representative enantioselective synthetic route and discusses its applications as a key intermediate in the development of innovative drug candidates.

Introduction: The Strategic Importance of the Cyclopropylmorpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic profile of drug candidates by enhancing aqueous solubility and metabolic stability.[1][2][3] The introduction of a cyclopropyl group at the 3-position introduces a degree of conformational rigidity and a specific three-dimensional architecture.[4] The (S)-enantiomer, in particular, allows for precise stereochemical interactions with biological targets, a critical aspect of modern drug design. This guide aims to provide a detailed technical resource for researchers leveraging this compound in their drug discovery programs.

Molecular Structure and Chemical Identity

This compound is a substituted morpholine with a cyclopropyl group at the C3 position, creating a chiral center.

Chemical Identifiers:

  • IUPAC Name: (3S)-3-cyclopropylmorpholine

  • CAS Number: 1270264-56-6[5]

  • Molecular Formula: C₇H₁₃NO[5]

  • InChI Key: KLFPQNHKRHERBF-JLDDOWRYNA-N[6]

  • SMILES: C1CC1[C@H]2COCCN2

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. Below is a table summarizing its key properties.

PropertyValueSource
Molecular Weight 127.18 g/mol [7]
Appearance Colorless to light yellow liquid (Predicted)N/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Soluble in water and common organic solvents (Predicted)N/A
pKa (of conjugate acid) ~8.5 (Predicted for morpholine nitrogen)[8]
LogP 0.2 (Predicted for racemate)[7]

Stereochemistry and Conformational Analysis

The stereochemistry at the C3 position is critical for the biological activity of molecules incorporating this scaffold. The (S)-configuration dictates a specific spatial arrangement of the cyclopropyl group relative to the morpholine ring. The morpholine ring typically adopts a chair conformation to minimize steric strain. The cyclopropyl group can exist in either an equatorial or axial position, with the equatorial conformation generally being more stable.

Synthesis and Purification

Representative Synthetic Workflow:

A plausible and efficient method for the enantioselective synthesis of 3-substituted morpholines involves a tandem sequential one-pot reaction employing hydroamination and asymmetric transfer hydrogenation.[9]

G cluster_0 Enantioselective Synthesis of this compound start Starting Materials: (S)-1-Cyclopropyl-2-((2-hydroxyethyl)amino)ethanol step1 Intramolecular Cyclization start->step1 Dehydrating agent (e.g., H₂SO₄) step2 Purification step1->step2 Crude product product This compound step2->product Purified product

Caption: Representative synthetic workflow for this compound.

Detailed Experimental Protocol (Representative):

This protocol is a representative example based on general methods for morpholine synthesis and should be optimized for specific laboratory conditions.

Step 1: Synthesis of (S)-1-Cyclopropyl-2-((2-hydroxyethyl)amino)ethanol

  • To a solution of (S)-2-amino-2-cyclopropylethanol (1.0 eq) in a suitable solvent such as ethanol, add 2-bromoethanol (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-1-cyclopropyl-2-((2-hydroxyethyl)amino)ethanol.

Step 2: Intramolecular Cyclization

  • Dissolve the amino alcohol from the previous step (1.0 eq) in a high-boiling point solvent such as toluene.

  • Add a catalytic amount of a strong acid, for example, sulfuric acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product of high purity.

Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra, this section provides predicted spectroscopic data based on the known structure of this compound. These predictions are generated using computational models and serve as a guide for characterization.[5][6]

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 3.80-3.95 (m, 2H): Protons on C5 (adjacent to oxygen).

  • δ 3.60-3.75 (m, 1H): Proton on C2 (adjacent to nitrogen).

  • δ 2.80-3.00 (m, 2H): Protons on C6 (adjacent to nitrogen).

  • δ 2.60-2.75 (m, 1H): Proton on C2 (adjacent to nitrogen).

  • δ 2.40-2.50 (m, 1H): Proton on C3.

  • δ 1.50-1.80 (br s, 1H): NH proton.

  • δ 0.80-1.00 (m, 1H): Methine proton of the cyclopropyl ring.

  • δ 0.40-0.60 (m, 2H): Methylene protons of the cyclopropyl ring.

  • δ 0.10-0.30 (m, 2H): Methylene protons of the cyclopropyl ring.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ 70.5: C5

  • δ 68.0: C3

  • δ 50.0: C2

  • δ 46.5: C6

  • δ 12.0: Cyclopropyl CH

  • δ 4.0: Cyclopropyl CH₂

  • δ 3.0: Cyclopropyl CH₂

Infrared (IR) Spectroscopy (Predicted):

  • 3350-3250 cm⁻¹ (broad): N-H stretching vibration.

  • 3080-3000 cm⁻¹ (weak): C-H stretching of the cyclopropyl group.

  • 2950-2850 cm⁻¹ (strong): C-H stretching of the morpholine ring.

  • 1120-1080 cm⁻¹ (strong): C-O-C stretching vibration.

Mass Spectrometry (Predicted Fragmentation):

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 127. Key fragmentation patterns would likely involve the loss of the cyclopropyl group, cleavage of the morpholine ring, and alpha-cleavage adjacent to the nitrogen and oxygen atoms.[2][3]

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of complex biologically active molecules. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties.

Role as a Pharmacophore:

The morpholine ring can act as a hydrogen bond acceptor and its basic nitrogen can form salt bridges, while the cyclopropyl group can engage in hydrophobic interactions and provide conformational constraint. This combination is beneficial for targeting a wide range of biological receptors and enzymes.

Example Application in Drug Discovery Workflow:

The diagram below illustrates a conceptual workflow where this compound is used as a building block in a drug discovery program.

G cluster_0 Drug Discovery Workflow start This compound (Chiral Building Block) step1 Chemical Synthesis (e.g., Amide Coupling, Reductive Amination) start->step1 step2 Library of Novel Compounds step1->step2 step3 High-Throughput Screening (Biological Assays) step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization (SAR Studies) step4->step5 end Drug Candidate step5->end

Caption: Conceptual workflow for the use of this compound in drug discovery.

While specific drug candidates containing this exact fragment are often proprietary, a search of patent literature reveals its use in the synthesis of inhibitors for various therapeutic targets, including kinases and proteases.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the racemic mixture, GHS hazard statements indicate that it may be a combustible liquid, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[7] Similar precautions should be taken for the (S)-enantiomer.

References

(S)-3-Cyclopropylmorpholine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropylmorpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine heterocycle is a privileged scaffold, frequently incorporated to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The introduction of a cyclopropyl group, a small, strained carbocycle, offers a unique set of advantages, including the ability to improve potency, increase metabolic stability, and enhance brain permeability by introducing conformational rigidity and favorable electronic properties.[3][4] The specific stereoisomer, (S)-3-Cyclopropylmorpholine, represents a chiral building block of significant interest, enabling the synthesis of complex molecules with defined three-dimensional structures, a critical aspect for achieving target selectivity and reducing off-target effects in drug development.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. It will cover the core physicochemical properties, a detailed, field-proven synthetic protocol, potential applications in drug discovery, and relevant analytical methodologies.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 1270264-56-6Thoreauchem
Molecular Formula C₇H₁₃NOThoreauchem
Molecular Weight 127.18 g/mol CymitQuimica

Enantioselective Synthesis of this compound

The synthesis of chiral 3-substituted morpholines is a key challenge in organic chemistry. Several strategies have been developed, including those that form the stereocenter before, during, or after the cyclization of the morpholine ring. Asymmetric hydrogenation of unsaturated morpholines has emerged as a powerful technique for accessing 2-substituted chiral morpholines. For 3-substituted morpholines, a common and effective approach involves the use of chiral starting materials derived from amino acids.

The following protocol details a robust, enantioselective synthesis of this compound, adapted from established methodologies for the synthesis of chiral 3-substituted morpholines. This approach leverages a chiral amino alcohol precursor, ensuring the desired stereochemistry in the final product.

Synthetic Pathway Overview

Synthetic_Pathway A (S)-2-Amino-3-cyclopropyl-1-propanol B Intermediate A->B Step 1: N-alkylation C This compound B->C Step 2: Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: N-Alkylation of (S)-2-Amino-3-cyclopropyl-1-propanol

  • Reaction Setup: To a solution of (S)-2-amino-3-cyclopropyl-1-propanol (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base, for example, potassium carbonate (2.5 eq.).

  • Reagent Addition: To the stirred suspension, add a 2-haloethanol derivative, such as 2-bromoethanol (1.1 eq.), dropwise at room temperature. The use of a 2-haloethanol allows for the introduction of the second arm required for the morpholine ring formation.

  • Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by a suitable chromatographic technique (TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the N-(2-hydroxyethyl)amino alcohol intermediate.

Step 2: Intramolecular Cyclization to form this compound

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in a high-boiling point solvent that facilitates dehydration, such as toluene or xylene.

  • Cyclization Conditions: Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid or sulfuric acid. Heat the mixture to reflux, and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the cyclization.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and neutralize the acid with an aqueous solution of a mild base like sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude this compound can be further purified by distillation under reduced pressure or by column chromatography to afford the final product with high enantiomeric purity.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the design of novel therapeutic agents across various disease areas. The morpholine ring often imparts favorable pharmacokinetic properties, while the cyclopropyl group can enhance biological activity.

Conceptual Drug Discovery Workflow

Drug_Discovery_Workflow A this compound (Chiral Building Block) B Library Synthesis (e.g., Amide Coupling, Reductive Amination) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Caption: Integration of this compound in a drug discovery pipeline.

The presence of the secondary amine in this compound provides a convenient handle for further chemical modifications, such as N-arylation, N-alkylation, or amide bond formation, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

The unique conformational constraint imposed by the cyclopropyl group can lead to enhanced binding affinity and selectivity for biological targets. This is particularly relevant in the development of inhibitors for enzymes and receptors where a specific three-dimensional orientation of substituents is crucial for activity.[3] Furthermore, the cyclopropyl moiety is known to be more resistant to oxidative metabolism compared to linear alkyl groups, which can lead to an improved pharmacokinetic profile of drug candidates.

Analytical Methods for Characterization

Ensuring the enantiomeric purity of this compound is critical for its application in the synthesis of single-enantiomer drugs. Chiral chromatography is the most common and reliable method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

  • Stationary Phase: Chiral stationary phases (CSPs) are essential for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.

  • Mobile Phase: The choice of mobile phase depends on the nature of the CSP. For normal-phase chromatography, a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol or ethanol is typically used. For reversed-phase chromatography, a mixture of water or buffer and an organic solvent like acetonitrile or methanol is employed.

  • Detection: UV detection is commonly used if the molecule contains a chromophore. If not, derivatization with a UV-active agent or the use of a universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) is necessary.

Gas Chromatography (GC):

For volatile compounds like morpholine derivatives, chiral GC can also be an effective analytical technique. This involves the use of a capillary column coated with a chiral stationary phase. Derivatization to a more volatile derivative may sometimes be necessary to improve separation and detection.

Conclusion

This compound is a strategically important chiral building block for modern drug discovery. Its unique combination of a conformationally constrained cyclopropyl group and a pharmaceutically privileged morpholine scaffold offers significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to effectively utilize this valuable compound in their drug development endeavors.

References

An In-depth Technical Guide on the Core Biological Mechanism of (S)-3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Cyclopropylmorpholine is a chiral synthetic molecule featuring two key pharmacophoric elements: a cyclopropylamine moiety and a morpholine ring. While direct pharmacological studies on this specific enantiomer are not extensively available in public literature, a comprehensive analysis of its structural components allows for a strong hypothesis regarding its primary mechanism of action in biological systems. This guide synthesizes the current understanding of cyclopropylamine and morpholine pharmacology to propose a detailed putative mechanism for this compound, focusing on its likely role as an inhibitor of monoamine oxidase (MAO). Furthermore, this document provides detailed experimental protocols to rigorously test this hypothesis and elucidate the compound's full biological profile.

Introduction: Unpacking the Structural Significance of this compound

The therapeutic potential and biological activity of a small molecule are intrinsically linked to its three-dimensional structure. This compound is comprised of two critical structural motifs that are well-established in medicinal chemistry for their roles in modulating central nervous system (CNS) targets.

  • The Cyclopropylamine Moiety: The presence of a cyclopropylamine group is a strong indicator of potential activity as a monoamine oxidase (MAO) inhibitor. The strained three-membered ring of the cyclopropyl group plays a crucial role in the mechanism-based inactivation of flavin-dependent enzymes like MAO. This structural feature is present in several known MAO inhibitors.

  • The Morpholine Scaffold: The morpholine ring is a privileged scaffold in CNS drug discovery.[1][2][3][4] Its physicochemical properties, including a pKa that is often close to physiological pH and a favorable balance of hydrophilicity and lipophilicity, can enhance a molecule's aqueous solubility and ability to cross the blood-brain barrier.[3][4] The morpholine ring can also participate in hydrogen bonding and other non-covalent interactions within biological targets.[4]

  • Stereochemistry at the C3 Position: The "(S)" designation indicates a specific stereoisomer at the carbon atom connecting the cyclopropyl and morpholine rings. Enantioselectivity is a critical factor in pharmacology, as different stereoisomers of a drug can exhibit vastly different binding affinities, efficacies, and metabolic profiles. While specific data for the (S)-enantiomer of 3-cyclopropylmorpholine is scarce, it is plausible that one enantiomer would exhibit greater potency or selectivity for its biological target compared to the other.

Proposed Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

Based on the well-documented activity of cyclopropylamine derivatives, the most probable mechanism of action for this compound is the irreversible inhibition of monoamine oxidase.[5][6] MAOs are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[7] There are two main isoforms of MAO: MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.

The proposed mechanism involves the following key steps:

  • Initial Binding: this compound is hypothesized to bind to the active site of either MAO-A or MAO-B.

  • Oxidation of the Amine: The flavin adenine dinucleotide (FAD) cofactor within the MAO active site oxidizes the secondary amine of the morpholine ring.

  • Formation of a Reactive Intermediate: This oxidation is believed to generate a highly reactive cyclopropyliminium ion intermediate.

  • Covalent Adduct Formation: The strained cyclopropyl ring of the intermediate undergoes nucleophilic attack by a component of the FAD cofactor or a nearby amino acid residue in the enzyme's active site. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme.

  • Irreversible Inactivation: The formation of this covalent adduct leads to the irreversible inactivation of the MAO enzyme.

The selectivity of this compound for MAO-A versus MAO-B would be determined by the specific interactions between the molecule and the amino acid residues lining the active site of each isoform. Studies on other cis-cyclopropylamines have shown a preference for MAO-B inhibition.[6]

Visualizing the Proposed Mechanism

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Interaction MAO MAO-A or MAO-B (with FAD cofactor) Oxidation Oxidation by FAD MAO->Oxidation Catalyzes S3CM This compound Binding Reversible Binding S3CM->Binding Binding->MAO Enters Active Site Intermediate Reactive Cyclopropyliminium Intermediate Oxidation->Intermediate Covalent_Bond Nucleophilic Attack & Covalent Adduct Formation Intermediate->Covalent_Bond Reacts with FAD/Enzyme Inactivation Irreversibly Inactivated MAO Covalent_Bond->Inactivation

Caption: Proposed mechanism of irreversible MAO inhibition by this compound.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for these investigations.

In Vitro Monoamine Oxidase Inhibition Assay

This assay will determine the inhibitory potency and selectivity of this compound against human MAO-A and MAO-B.

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (a non-selective MAO substrate)[8]

  • This compound

  • Clorgyline (a selective MAO-A inhibitor)

  • Selegiline (a selective MAO-B inhibitor)

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a series of dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.

  • Add the different concentrations of this compound, clorgyline (positive control for MAO-A), or selegiline (positive control for MAO-B) to the wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding kynuramine to each well.

  • Monitor the increase in fluorescence over time, which corresponds to the formation of the product, 4-hydroxyquinoline.[8]

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Analysis and Interpretation:

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compoundExperimentalExperimentalCalculated
ClorgylineLiteratureLiteratureLiterature
SelegilineLiteratureLiteratureLiterature

A low IC50 value indicates potent inhibition. The selectivity index will reveal whether the compound is more selective for MAO-A or MAO-B.

Visualizing the MAO Inhibition Assay Workflow

G Start Start Prep_Inhibitor Prepare Serial Dilutions of This compound Start->Prep_Inhibitor Prep_Plate Add MAO-A or MAO-B to 96-well Plate Start->Prep_Plate Add_Inhibitor Add Inhibitor Dilutions and Controls to Plate Prep_Inhibitor->Add_Inhibitor Prep_Plate->Add_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Inhibitor->Pre_incubation Add_Substrate Add Kynuramine (Substrate) Pre_incubation->Add_Substrate Measure_Fluorescence Monitor Fluorescence (Product Formation) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rates Measure_Fluorescence->Calculate_Rate Plot_Data Plot Dose-Response Curve Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Values Plot_Data->Determine_IC50

Caption: Workflow for the in vitro MAO inhibition assay.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This experiment will assess the in vivo effects of this compound on neurotransmitter levels in the brain of a living animal, providing evidence of MAO inhibition in a physiological context.

Objective: To measure the levels of dopamine, serotonin, and norepinephrine in the striatum of freely moving rats following administration of this compound.

Materials:

  • Adult male Sprague-Dawley rats

  • This compound

  • Vehicle control (e.g., saline)

  • Microdialysis probes and surgical implantation equipment

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

  • Surgically implant a microdialysis guide cannula into the striatum of anesthetized rats. Allow for a recovery period of at least 48 hours.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Collect baseline dialysate samples for a set period (e.g., 60 minutes).

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Analyze the dialysate samples for dopamine, serotonin, and norepinephrine and their metabolites (e.g., DOPAC, HVA, 5-HIAA) using HPLC-ED.

Data Analysis and Interpretation:

Neurotransmitter/MetaboliteBaseline Level (pg/µL)Peak Level Post-Treatment (pg/µL)% Change from Baseline
DopamineExperimentalExperimentalCalculated
SerotoninExperimentalExperimentalCalculated
NorepinephrineExperimentalExperimentalCalculated
DOPACExperimentalExperimentalCalculated
HVAExperimentalExperimentalCalculated
5-HIAAExperimentalExperimentalCalculated

An increase in the extracellular levels of monoamine neurotransmitters and a decrease in their metabolites following administration of this compound would provide strong evidence of in vivo MAO inhibition.

Broader Biological Screening and Off-Target Profiling

While MAO inhibition is the most likely primary mechanism of action, a comprehensive understanding of the biological effects of this compound requires broader screening.

Recommended Assays:

  • Receptor Binding Panel: Screen the compound against a panel of common CNS receptors (e.g., dopamine, serotonin, adrenergic, opioid, and NMDA receptors) to identify any potential off-target activities. A study on a different morpholine derivative, 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine, showed affinity for the NMDA receptor, highlighting the importance of broad profiling.[9]

  • CYP450 Inhibition Panel: Evaluate the potential of this compound to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.

  • In Vivo Behavioral Models: Depending on the in vitro profile, assess the compound in relevant animal models of depression, anxiety, or neurodegenerative diseases to establish its potential therapeutic utility.

Conclusion

Based on a thorough analysis of its constituent chemical moieties, this compound is strongly hypothesized to function as an irreversible inhibitor of monoamine oxidase. The cyclopropylamine group is the primary driver of this proposed mechanism, while the morpholine scaffold likely contributes to favorable pharmacokinetic properties for CNS penetration. The chirality at the C3 position is expected to influence its potency and selectivity. The provided experimental protocols offer a robust framework for the definitive elucidation of its mechanism of action and for exploring its full therapeutic potential. Further investigation into this and structurally related compounds could lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

(S)-3-Cyclopropylmorpholine: A Privileged Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Date: January 5, 2026

Abstract

The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon drug candidates.[1][2] When combined with a cyclopropyl group, a small, conformationally constrained carbocycle known to enhance potency and metabolic stability, the resulting (S)-3-Cyclopropylmorpholine scaffold emerges as a compelling starting point for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, focusing on its role as a key building block in the synthesis of bioactive molecules. We will explore its synthetic accessibility, delve into the structure-activity relationships of its derivatives, and present detailed experimental protocols and conceptual frameworks to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Combination of Morpholine and Cyclopropane

The pursuit of novel chemical entities with enhanced therapeutic profiles is a central theme in modern drug discovery. The strategic incorporation of specific structural motifs that favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets, is a cornerstone of this effort. The morpholine ring is frequently employed to improve aqueous solubility, introduce a hydrogen bond acceptor, and serve as a versatile synthetic handle.[3][4] Its saturated, non-planar nature can also provide a desirable three-dimensional geometry for optimal target engagement.

The cyclopropyl group, on the other hand, is a bioisostere for various functional groups and can introduce conformational rigidity, which can lead to increased binding affinity and selectivity for a target protein.[5] The unique electronic properties of the cyclopropyl ring can also influence the metabolic stability of adjacent functionalities. The fusion of these two privileged fragments in the form of this compound creates a chiral scaffold with significant potential for the development of a wide range of therapeutics.

This guide will illuminate the untapped potential of this compound, not as a standalone therapeutic, but as a foundational element for the construction of more complex and highly active pharmaceutical agents.

Therapeutic Landscape: Where Can this compound Make an Impact?

While direct pharmacological data on this compound is scarce in the public domain, the therapeutic applications of its more complex derivatives provide a clear roadmap of its potential. The structure-activity relationship (SAR) studies of various morpholine-containing compounds suggest that substitution at the 3-position can significantly influence biological activity.[3]

Oncology: Targeting Kinase Signaling Pathways

A significant body of research points to the utility of the morpholine moiety in the design of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The morpholine ring can form key hydrogen bonding interactions within the ATP-binding pocket of various kinases.

Derivatives of 3-substituted morpholines have shown potent inhibitory activity against the phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways, which are critical for cell growth, proliferation, and survival.[3][6] The introduction of a cyclopropyl group at the 3-position can provide a vector for further substitution to explore and optimize interactions within the kinase active site.

Below is a conceptual signaling pathway illustrating the potential role of a hypothetical this compound derivative as a PI3K/mTOR inhibitor.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Cell_Growth Cell Growth & Survival S6K->Cell_Growth eIF4E->Cell_Growth Inhibits (when unphosphorylated) Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway with potential inhibition points for a hypothetical this compound derivative.

Neurodegenerative Diseases: Modulating CNS Targets

Morpholine-based compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.[7] They can interact with key enzymes and receptors in the central nervous system (CNS), including cholinesterases, monoamine oxidases (MAO), and secretases.[6][7] The ability of the morpholine scaffold to improve blood-brain barrier permeability is a significant advantage in the development of CNS-active drugs.[2][8]

The this compound core could serve as a starting point for the design of novel CNS agents. The cyclopropyl group can be used to fine-tune the lipophilicity and conformation of the molecule to optimize its interaction with specific CNS targets.

Table 1: Illustrative Bioactivity of Morpholine Derivatives in CNS-related Targets

Compound ClassTargetBioactivity (IC50/Ki)Therapeutic AreaReference
Morpholine-based compoundsMAO-BKi = 0.020 µMNeuroprotection[2]
Aryl-morpholinesPI3KVariesCNS Tumors[6]
Reboxetine AnalogsNorepinephrine Transporter (NET)High AffinityDepression[9]
Morpholine-azaindolesCannabinoid ReceptorsVariesPain, Mood Disorders
Note: This table presents data for various morpholine derivatives to illustrate the potential of the scaffold and not for this compound itself.

Synthesis of this compound: A Proposed Enantioselective Route

The enantioselective synthesis of chiral morpholines is a well-documented area of organic chemistry.[10][11] Based on established methodologies, we propose a plausible and efficient synthetic route to obtain this compound with high enantiopurity. The proposed synthesis starts from a readily available chiral starting material, (S)-cyclopropylglycinol, and proceeds through a key cyclization step.

Synthesis_Workflow Start (S)-Cyclopropylglycinol Step1 N-Alkylation with 2-Chloroethanol Start->Step1 Intermediate1 (S)-2-((2-hydroxyethyl)amino) -1-cyclopropylethan-1-ol Step1->Intermediate1 Step2 Intramolecular Cyclization (e.g., Mitsunobu or Sulfonyl Chloride activation) Intermediate1->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: N-Alkylation of (S)-Cyclopropylglycinol

  • To a solution of (S)-cyclopropylglycinol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add potassium carbonate (2.0 eq) and 2-chloroethanol (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-((2-hydroxyethyl)amino)-1-cyclopropylethan-1-ol. This intermediate may be purified by column chromatography or used directly in the next step.

Causality: The use of a mild base like potassium carbonate is crucial to deprotonate the amino group of the starting material, facilitating the nucleophilic attack on 2-chloroethanol without causing significant side reactions. The choice of a polar aprotic solvent aids in the dissolution of the reactants and promotes the SN2 reaction.

Step 2: Intramolecular Cyclization

Method A: Mitsunobu Reaction

  • Dissolve the crude (S)-2-((2-hydroxyethyl)amino)-1-cyclopropylethan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add triphenylphosphine (1.5 eq) and cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield this compound.

Causality: The Mitsunobu reaction is a reliable method for the dehydration and cyclization of amino alcohols. Triphenylphosphine and DIAD/DEAD activate the primary hydroxyl group, making it a good leaving group for the intramolecular nucleophilic attack by the secondary amine.

Method B: Sulfonylation and Cyclization

  • Dissolve the crude (S)-2-((2-hydroxyethyl)amino)-1-cyclopropylethan-1-ol (1.0 eq) in dichloromethane (DCM) and add triethylamine (2.0 eq).

  • Cool the solution to 0 °C and add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Add a strong base such as sodium hydride (1.5 eq) to the reaction mixture to effect the intramolecular cyclization.

  • Work up the reaction by adding water and extracting with DCM.

  • Purify the crude product by column chromatography to afford this compound.

Causality: The sulfonylation of the primary alcohol converts it into a good leaving group (mesylate or tosylate). The subsequent addition of a strong base deprotonates the secondary amine, which then undergoes an intramolecular SN2 reaction to form the morpholine ring.

Structure-Activity Relationship (SAR) Insights

The therapeutic potential of this compound lies in its ability to be further functionalized. The secondary amine of the morpholine ring provides a convenient handle for the introduction of various substituents, allowing for the exploration of a vast chemical space.

SAR cluster_core This compound Core Core R_group R-group (Modulates target binding, physicochemical properties) Core->R_group N-functionalization Cyclopropyl Cyclopropyl Group (Enhances potency, metabolic stability)

Caption: Key points for SAR exploration of the this compound scaffold.

  • N-Functionalization: The nitrogen atom of the morpholine ring is the most common site for modification. Acylation, alkylation, and arylation can introduce a wide variety of substituents that can interact with the target protein. The nature of the R-group will be critical in determining the biological activity and selectivity of the final compound.[12]

  • Cyclopropyl Group as a Rigid Scaffold: The cyclopropyl group at the 3-position provides a rigid anchor and a specific stereochemical orientation. This can be exploited to design molecules with a well-defined three-dimensional shape, which is often crucial for high-affinity binding to a biological target.

  • Chirality: The (S)-configuration at the 3-position is a key feature. It is well-established that different enantiomers of a chiral drug can have vastly different pharmacological activities and safety profiles. The use of the enantiopure this compound is therefore essential for developing selective and safe therapeutics.[13]

Future Perspectives and Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its synthesis from readily available chiral precursors is feasible, and its structure combines the advantageous properties of both the morpholine and cyclopropyl moieties. While direct evidence of its therapeutic efficacy is yet to be established, the extensive body of literature on its derivatives strongly suggests its potential in the development of novel drugs for a range of diseases, particularly in oncology and neurology.

This technical guide has provided a foundational understanding of the potential of this compound, from its therapeutic rationale and synthetic accessibility to key considerations for its derivatization. It is our hope that this document will serve as a valuable resource for researchers and drug development professionals, inspiring further investigation into this versatile and promising chemical entity. The systematic exploration of the chemical space around this scaffold is likely to yield the next generation of innovative and effective medicines.

References

(S)-3-Cyclopropylmorpholine: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (S)-3-Cyclopropylmorpholine in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged structure," a testament to its frequent appearance in a multitude of approved drugs and clinical candidates.[1] Its inherent physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a desirable heterocyclic motif for optimizing the pharmacokinetic profiles of drug molecules.[2] Concurrently, the incorporation of a cyclopropyl group has become a widely adopted strategy to enhance the potency, metabolic stability, and oral bioavailability of therapeutic agents.[3] The unique structural and electronic properties of the cyclopropane ring, including its high s-character and rigid conformation, allow it to serve as a versatile bioisostere for various functional groups.

The confluence of these two pharmacologically significant moieties in the form of This compound presents a chiral building block of considerable strategic value. Its defined stereochemistry at the C-3 position offers the potential for stereospecific interactions with biological targets, a critical factor in enhancing drug efficacy and reducing off-target effects. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, key reactions, and applications as a cornerstone in the construction of complex, biologically active molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key physicochemical data for this compound.

PropertyValue
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point ~180-190 °C (estimated)
Density ~1.0 g/mL (estimated)
Chirality (S)-configuration at C-3

Spectroscopic Characterization:

  • ¹H NMR: The spectrum would be characterized by distinct signals for the cyclopropyl protons, typically in the upfield region (δ 0.2-1.0 ppm). The morpholine ring protons would appear as complex multiplets in the region of δ 2.5-4.0 ppm. The proton at the C-3 chiral center would likely be a multiplet, with its chemical shift influenced by the neighboring cyclopropyl and nitrogen atoms.

  • ¹³C NMR: The spectrum would show characteristic signals for the three carbons of the cyclopropyl ring at high field. The four carbons of the morpholine ring would resonate in the range of δ 45-75 ppm, with the C-3 carbon signal being of particular interest for confirming the substitution pattern.

Synthesis of this compound: A Strategic Approach

The enantioselective synthesis of 3-substituted morpholines is a topic of significant interest in organic chemistry. While a direct, published synthesis of this compound is not prominently available, a plausible and efficient synthetic strategy can be devised based on established methodologies for related structures. A highly effective approach involves a tandem hydroamination and asymmetric transfer hydrogenation of a suitable aminoalkyne precursor.[2]

Proposed Synthetic Pathway:

Synthesis of this compound start Cyclopropylacetylene intermediate1 N-(2-hydroxyethyl)prop-2-yn-1-amine derivative start->intermediate1 Coupling intermediate2 Cyclic imine intermediate intermediate1->intermediate2 Intramolecular Hydroamination product This compound intermediate2->product Asymmetric Transfer Hydrogenation reagent1 Aminoethanol derivative reagent1->intermediate1 reagent2 [RuCl₂(p-cymene)]₂ / (S,S)-Ts-DPEN reagent2->intermediate2

A proposed synthetic pathway to this compound.

Experimental Protocol: A Representative Enantioselective Synthesis

The following protocol is a generalized procedure based on the enantioselective synthesis of 3-substituted morpholines and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the Aminoalkyne Precursor

  • To a solution of cyclopropylacetylene in a suitable solvent (e.g., THF), add a strong base (e.g., n-BuLi) at low temperature (-78 °C) to generate the corresponding lithium acetylide.

  • React the acetylide with a protected aminoethanol derivative bearing a suitable leaving group (e.g., a tosylate or mesylate) on the hydroxyl function.

  • Deprotect the nitrogen to yield the N-(2-hydroxyethyl)cyclopropylpropargylamine.

Step 2: Tandem Intramolecular Hydroamination and Asymmetric Transfer Hydrogenation [2]

  • In a reaction vessel under an inert atmosphere, dissolve the aminoalkyne precursor in a suitable solvent (e.g., toluene).

  • Add the ruthenium catalyst, such as [RuCl₂(p-cymene)]₂, and a chiral ligand, for instance, (S,S)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

  • Add a hydrogen source, such as formic acid/triethylamine azeotrope.

  • Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis: A Versatile Chiral Building Block

The synthetic utility of this compound lies in its ability to be readily incorporated into larger, more complex molecules, particularly in the context of drug discovery and development. The secondary amine of the morpholine ring provides a convenient handle for a variety of chemical transformations.

Key Reactions of this compound:

  • N-Arylation/N-Alkylation: The nitrogen atom can be readily functionalized via reactions such as the Buchwald-Hartwig amination or standard nucleophilic substitution reactions to introduce aryl, heteroaryl, or alkyl substituents.

  • Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters provides access to a wide range of amide derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent leads to the formation of N-substituted derivatives.

Workflow for the Utilization of this compound:

Utilization of this compound start This compound reaction1 N-Arylation / N-Alkylation start->reaction1 reaction2 Amide Bond Formation start->reaction2 reaction3 Reductive Amination start->reaction3 product1 N-Aryl/Alkyl-(S)-3-cyclopropylmorpholine reaction1->product1 product2 N-Acyl-(S)-3-cyclopropylmorpholine reaction2->product2 product3 N-Substituted-(S)-3-cyclopropylmorpholine reaction3->product3 application Synthesis of Bioactive Molecules and Pharmaceutical Ingredients product1->application product2->application product3->application

Key synthetic transformations involving this compound.

Case Study: Incorporation into a Hypothetical Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of targeted therapeutics in oncology and immunology. The morpholine moiety is frequently found in kinase inhibitors, where it often serves to improve solubility and engage in hydrogen bonding interactions within the kinase active site. The (S)-3-cyclopropyl substituent can provide additional van der Waals interactions and occupy a specific hydrophobic pocket, thereby enhancing potency and selectivity.

A representative synthetic route to a hypothetical kinase inhibitor could involve the N-arylation of this compound with a functionalized heteroaromatic core, followed by further synthetic elaborations.

Conclusion and Future Outlook

This compound is a valuable and versatile chiral building block that combines the advantageous properties of both the morpholine and cyclopropane motifs. Its enantiopure nature allows for the synthesis of stereochemically defined molecules, which is of paramount importance in modern drug design. While the direct synthesis of this specific building block may require further optimization, the established methodologies for the enantioselective synthesis of 3-substituted morpholines provide a clear and viable path forward. The continued exploration of the synthetic applications of this compound is expected to lead to the discovery of novel and improved therapeutic agents across a range of disease areas.

References

Spectroscopic Profile of (S)-3-Cyclopropylmorpholine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

Introduction: The Structural and Pharmaceutical Context of (S)-3-Cyclopropylmorpholine

Morpholine and its derivatives are cornerstones in medicinal chemistry, valued for their favorable physicochemical properties such as improved solubility and metabolic stability. The morpholine scaffold is a privileged structure found in numerous approved drugs. The introduction of a cyclopropyl group at the 3-position, as in this compound, imparts a degree of conformational rigidity and introduces a lipophilic, metabolically robust moiety. This unique combination of a polar heterocyclic core and a strained, non-polar ring system makes this compound an intriguing building block for novel therapeutic agents.

This guide offers a comprehensive, predictive analysis of the key spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that would be expected for this compound. Furthermore, it provides detailed, field-proven experimental protocols for the acquisition of such data, designed to ensure reproducibility and scientific rigor for researchers undertaking the synthesis and characterization of this and related molecules.

Molecular Structure and Predicted Spectroscopic Landscape

The spectroscopic characteristics of this compound are dictated by its two primary structural components: the morpholine ring and the cyclopropyl substituent. The morpholine ring typically adopts a chair conformation, while the strained three-membered cyclopropyl ring exhibits unique electronic properties that influence its spectral behavior.

molecule_structure cluster_morpholine Morpholine Ring cluster_cyclopropyl Cyclopropyl Group N4 N4-H C3 C3 N4->C3 O1 O1 C6 C6 O1->C6 C2 C2 C2->O1 C3->C2 C7 C7 C3->C7 C-C Bond C5 C5 C5->N4 C6->C5 C8 C8 C7->C8 C9 C9 C8->C9 C9->C7

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound are detailed below. These predictions are based on established chemical shift ranges for morpholine and cyclopropane derivatives.[1][2][3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the chirality at the C3 position, which renders the geminal protons on C2 and C5 diastereotopic.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale and Key Insights
N-H 1.5 - 3.0Broad SingletThe chemical shift is highly dependent on solvent and concentration. The broadness is due to quadrupole broadening and potential hydrogen exchange.
C2-H & C6-H (O-CH₂) 3.6 - 3.9MultipletsThese protons are deshielded by the adjacent electronegative oxygen atom. The C2 protons will likely appear as two distinct multiplets due to diastereotopicity.
C3-H 2.8 - 3.2MultipletThis proton is a methine proton adjacent to the nitrogen and the cyclopropyl group.
C5-H (N-CH₂) 2.4 - 2.8MultipletsThese protons are adjacent to the nitrogen. They will likely appear as two distinct multiplets due to diastereotopicity.
C7-H (Cyclopropyl Methine) 0.8 - 1.2MultipletThe methine proton of the cyclopropyl group.
C8-H & C9-H (Cyclopropyl Methylene) 0.1 - 0.6MultipletsCyclopropyl methylene protons are highly shielded due to the ring current effect and appear at a characteristically high field.[4]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Key Insights
C2 & C6 (O-CH₂) 67 - 72These carbons are deshielded by the adjacent oxygen atom.[1]
C3 55 - 60This is the chiral carbon, substituted with the cyclopropyl group.
C5 (N-CH₂) 45 - 50This carbon is adjacent to the nitrogen atom.[1]
C7 (Cyclopropyl Methine) 10 - 15The methine carbon of the cyclopropyl group appears at a relatively high field.
C8 & C9 (Cyclopropyl Methylene) 3 - 8The methylene carbons of the cyclopropyl group are highly shielded.

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will reveal the presence of key functional groups within the molecule. The predicted absorption frequencies are based on characteristic values for secondary amines, ethers, and cyclopropyl alkanes.[5][6][7]

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Functional Group
N-H Stretch 3300 - 3500Medium, SharpSecondary Amine
C-H Stretch (Cyclopropyl) 3080 - 3040MediumCyclopropyl C-H
C-H Stretch (Aliphatic) 2850 - 2960StrongMorpholine C-H
C-O-C Stretch 1070 - 1150StrongEther
C-N Stretch 1020 - 1250MediumAmine
N-H Bend 1590 - 1650MediumSecondary Amine

Mass Spectrometry (MS): Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct fragmentation pattern that can be used to confirm the molecular weight and aspects of the structure of this compound.

Predicted Molecular Ion:

  • [M]⁺• : m/z = 127.10

Predicted Fragmentation Pathway: The primary fragmentation pathways are anticipated to be alpha-cleavage adjacent to the nitrogen and oxygen atoms of the morpholine ring, as well as fragmentation involving the cyclopropyl ring.[8][9]

fragmentation_pathway M [C₇H₁₃NO]⁺• m/z = 127 F1 [C₆H₁₀NO]⁺ m/z = 112 (- •CH₃) M->F1 Ring Opening F2 [C₅H₁₀N]⁺ m/z = 84 (- •C₂H₃O) M->F2 α-cleavage F3 [C₄H₈NO]⁺ m/z = 86 (- •C₃H₅) M->F3 Loss of cyclopropyl F4 [C₃H₆N]⁺ m/z = 56 (- •C₄H₇O) M->F4 α-cleavage

Caption: Predicted major fragmentation pathways for this compound.

Predicted m/z Proposed Fragment Ion Neutral Loss
127[C₇H₁₃NO]⁺•-
112[C₆H₁₀NO]⁺•CH₃
86[C₄H₈NO]⁺•C₃H₅ (cyclopropyl)
84[C₅H₁₀N]⁺•C₂H₃O
56[C₃H₆N]⁺•C₄H₇O

Experimental Protocols for Spectroscopic Characterization

The following protocols are provided as a guide for researchers who synthesize this compound and wish to acquire high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

nmr_workflow Start Sample Preparation Dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent (e.g., CDCl₃) Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire_13C->Process Analyze Analyze Spectra (Chemical Shifts, Integration, Coupling Constants) Process->Analyze End Structural Elucidation Analyze->End

Caption: General workflow for NMR analysis.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis (20-50 mg for ¹³C NMR) and dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal. For a solid, press a small amount firmly onto the crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 35-300) to detect the molecular ion and expected fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion: A Predictive Framework for a Novel Morpholine Derivative

This technical guide provides a detailed, predictive spectroscopic profile of this compound, a molecule of significant interest in medicinal chemistry. While experimental data is not yet publicly available, the theoretical analysis of its NMR, IR, and MS spectra presented herein offers a solid foundation for its future synthesis and characterization. The provided experimental protocols are designed to ensure the acquisition of high-quality, reproducible data. This document serves as a valuable resource for researchers and drug development professionals, enabling them to anticipate the spectroscopic properties of this novel compound and to rigorously confirm its identity upon synthesis.

References

Solubility and stability of (S)-3-Cyclopropylmorpholine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (S)-3-Cyclopropylmorpholine

Executive Summary

This compound represents a novel chemical entity with potential applications in medicinal chemistry. As with any new active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful drug development. This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the solid-state and solution-state stability of this compound. While specific experimental data for this compound is not yet publicly available, this document outlines the theoretical considerations and provides detailed, field-proven protocols for researchers to generate this critical data in-house. The methodologies described herein are grounded in established principles of pharmaceutical science and align with international regulatory expectations, such as the ICH guidelines. By following this guide, researchers and drug development professionals can systematically evaluate this compound, enabling informed decisions in lead optimization, pre-formulation, and formulation development.

Introduction to this compound: A Medicinal Chemistry Perspective

The morpholine ring is a privileged scaffold in drug discovery, present in numerous approved drugs. Its favorable properties, including metabolic stability and aqueous solubility, make it an attractive structural component. The introduction of a cyclopropyl group at the 3-position of the morpholine ring in this compound introduces a degree of conformational rigidity and lipophilicity that may be advantageous for binding to biological targets. However, these structural modifications also necessitate a detailed investigation of the compound's fundamental physicochemical properties.

Solubility and stability are not merely academic exercises; they are critical determinants of a drug candidate's success. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, the early and accurate characterization of these parameters is a cornerstone of a data-driven drug development program. This guide provides the "how-to" for such a characterization.

Predicted Physicochemical Properties of this compound

In the absence of experimental data, computational tools can provide valuable initial estimates of a compound's properties.

  • pKa: The morpholine nitrogen is basic. The pKa of morpholine itself is approximately 8.5. The presence of the cyclopropyl group is not expected to dramatically alter this value. An estimated pKa in the range of 8.0-9.0 suggests that this compound will be predominantly in its protonated, cationic form at physiological pH (e.g., in the stomach) and will transition to the neutral, free base form in the intestines. This pH-dependent ionization will have a significant impact on its solubility.

  • Lipophilicity (logP): The cyclopropyl group will increase the lipophilicity compared to unsubstituted morpholine. The calculated logP (cLogP) is likely to be in the range of 1.0-2.0, suggesting a moderate lipophilicity that is often a good starting point for oral drug candidates.

These predicted properties underscore the importance of experimental verification. The following sections provide detailed protocols for determining the actual solubility and stability profiles.

Part I: Solubility Profiling - A Practical Approach

Solubility is a critical factor influencing drug absorption and formulation. It is essential to determine both the thermodynamic and kinetic solubility of this compound in various relevant media.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for comprehensive solubility profiling.

cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility cluster_analysis Data Analysis prep Prepare Stock Solution (e.g., 10 mM in DMSO) shake_flask Shake-Flask Method (24-48h incubation) prep->shake_flask Add excess solid add_to_buffer Add Stock Solution to Aqueous Buffer prep->add_to_buffer buffers Prepare Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4) buffers->shake_flask buffers->add_to_buffer solvents Prepare Organic Solvents (e.g., Ethanol, PG, PEG400) filter Filter to Remove Undissolved Solid shake_flask->filter hplc_thermo Quantify by HPLC filter->hplc_thermo report Report Solubility (mg/mL or µM) hplc_thermo->report incubate Incubate (e.g., 2h) add_to_buffer->incubate nephelometry Measure Precipitation (Nephelometry/Turbidimetry) incubate->nephelometry nephelometry->report

Caption: Workflow for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility of the compound and is considered the "gold standard".

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.5

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • HPLC-grade acetonitrile and water

  • Calibrated analytical balance and pH meter

  • Orbital shaker in a temperature-controlled incubator (25°C or 37°C)

  • 0.22 µm syringe filters (low protein binding, e.g., PVDF)

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of solid this compound to several vials (e.g., 2-5 mg into a 2 mL vial). The key is to have undissolved solid remaining at the end of the experiment.

  • To each vial, add a known volume (e.g., 1 mL) of the desired aqueous buffer (pH 1.2, 4.5, 7.4).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Allow the vials to stand for a short period to let the solid settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable mobile phase to a concentration within the calibration curve range of the HPLC method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve of known concentrations.

Data Presentation:

Medium pH Temperature (°C) Solubility (mg/mL) Solubility (µM)
SGF1.225Experimental ValueExperimental Value
Citrate Buffer4.525Experimental ValueExperimental Value
PBS7.425Experimental ValueExperimental Value

Part II: Stability Assessment - A Comprehensive Protocol

Stability testing is crucial for identifying degradation pathways and establishing a shelf-life for the API. Forced degradation studies are a key component of this assessment.

Protocol 2: Forced Degradation (Stress Testing)

This study exposes this compound to harsh conditions to accelerate its degradation, as recommended by the ICH Q1A(R2) guideline.

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with 1 M HCl to a final HCl concentration of 0.1 M. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 1 M NaOH to a final NaOH concentration of 0.1 M. Store at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with 30% H₂O₂ to a final H₂O₂ concentration of 3%. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Also, store a solution of the API at 60°C for 48 hours.

  • Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Controls: For each condition, prepare a control sample stored at 4°C in the dark.

  • Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize if necessary (for acid and base samples), and analyze by a stability-indicating HPLC-UV method. The method must be able to separate the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Logical Flow for Stability Investigation

The following diagram illustrates the decision-making process for a stability study.

start Start Forced Degradation Study setup Expose API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->setup hplc Analyze by Stability-Indicating HPLC Method setup->hplc degradation_check Is Degradation > 5%? hplc->degradation_check identify Identify Degradation Products (LC-MS/MS, NMR) degradation_check->identify Yes report_stable Report as Stable Under Condition degradation_check->report_stable No pathway Propose Degradation Pathway identify->pathway report_unstable Report Degradation Profile and Pathway pathway->report_unstable

Caption: Decision tree for forced degradation studies.

Data Presentation:

Stress Condition Time (h) Initial Assay (%) Final Assay (%) % Degradation No. of Degradants
0.1 M HCl, 60°C24100.0Experimental ValueCalculated ValueExperimental Value
0.1 M NaOH, 60°C24100.0Experimental ValueCalculated ValueExperimental Value
3% H₂O₂, RT24100.0Experimental ValueCalculated ValueExperimental Value
Thermal (Solid), 80°C48100.0Experimental ValueCalculated ValueExperimental Value
Photolytic-100.0Experimental ValueCalculated ValueExperimental Value
Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these protocols will yield a comprehensive physicochemical profile of the molecule. This data is indispensable for guiding subsequent drug development activities, including:

  • Formulation Development: Selecting appropriate excipients and dosage forms to ensure adequate drug delivery.

  • Analytical Method Development: Establishing a robust, stability-indicating method for quality control.

  • Regulatory Submissions: Providing essential data for Investigational New Drug (IND) applications.

The insights gained from these studies will ultimately de-risk the development path for this compound and accelerate its journey from a promising chemical entity to a potential therapeutic agent.

Chiral purity and enantiomeric separation of 3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Purity and Enantiomeric Separation of 3-Cyclopropylmorpholine

Abstract

The stereochemical configuration of pharmaceutically active compounds is a critical determinant of their efficacy, safety, and pharmacokinetic profiles. For novel heterocyclic scaffolds such as 3-Cyclopropylmorpholine, the ability to resolve and quantify enantiomers is paramount during drug discovery and development. This technical guide provides a comprehensive framework for the determination of chiral purity and the enantiomeric separation of 3-Cyclopropylmorpholine. We will explore the foundational principles of chiral chromatography, delve into a systematic approach for method development, and present a detailed, field-proven protocol using Supercritical Fluid Chromatography (SFC), a technique increasingly favored for its speed and efficiency in chiral separations.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related chiral amines.

Introduction: The Imperative of Chirality in Drug Development

Chirality, the property of a molecule to exist as non-superimposable mirror images (enantiomers), is a fundamental concept in pharmaceutical sciences.[3] Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological properties due to the stereospecific nature of biological receptors and enzymes.[3] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Regulatory agencies worldwide, therefore, mandate the characterization of individual stereoisomers in new chemical entities.

3-Cyclopropylmorpholine, a saturated heterocyclic amine, possesses a chiral center at the C3 position. The presence of the rigid cyclopropyl group can significantly influence its binding to biological targets. Consequently, the development of a stereoselective synthesis or an efficient method for enantiomeric resolution is a critical step in its progression as a potential drug candidate.[4][5] This guide focuses on the latter, providing the analytical foundation for assessing the success of such synthetic efforts and for the quality control of the final active pharmaceutical ingredient (API).

Foundational Strategies for Chiral Amine Separation

The enantiomeric separation of chiral amines, particularly small cyclic amines like 3-Cyclopropylmorpholine, presents unique challenges due to their basicity and potential for strong interactions with the stationary phase. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for this purpose.[3]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry.[1][2] It utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol, ethanol). The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[6] For basic amines, SFC often provides superior peak shapes and resolution.

  • Chiral Stationary Phases (CSPs): The heart of any chiral separation is the CSP. Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, are exceptionally versatile and effective for a broad range of chiral compounds, including amines.[3][7] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that enable chiral recognition. Immobilized polysaccharide CSPs are particularly advantageous as they allow for a wider range of solvents, enhancing method development flexibility.[8]

Systematic Method Development for 3-Cyclopropylmorpholine

In the absence of a pre-existing method, a systematic screening approach is the most efficient path to a successful chiral separation. The following workflow is designed to logically progress from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Screen_CSPs Select & Screen Multiple CSPs (e.g., IA, IB, IC, ID) Screen_Solvents Screen Co-solvents (Methanol, Ethanol, Isopropanol) Screen_CSPs->Screen_Solvents Identify 'Hits' Optimize_Additive Optimize Additive (Type & Concentration) Screen_Solvents->Optimize_Additive Select Best System Optimize_Temp Optimize Temperature & Backpressure Optimize_Additive->Optimize_Temp Optimize_Flow Optimize Flow Rate & Gradient Optimize_Temp->Optimize_Flow Validate Method Validation (ICH Guidelines) Optimize_Flow->Validate Final Method

Caption: A systematic workflow for chiral method development.

Rationale for Experimental Choices
  • CSP Selection: A primary screening on four to six polysaccharide-based CSPs (e.g., Daicel CHIRALPAK® IA, IB, IC, ID, IE, IF) is recommended. This diverse set of selectors provides a high probability of achieving at least partial separation for a novel compound.[8] The differing substitution patterns on the polysaccharide backbone create unique chiral environments.

  • Co-solvent Selection: Methanol is an excellent starting co-solvent in SFC due to its polarity and ability to disrupt non-specific interactions. Screening other alcohols like ethanol and isopropanol is also crucial, as the choice of co-solvent can dramatically alter selectivity.

  • Additive Selection: For basic amines like 3-Cyclopropylmorpholine, the addition of a basic modifier to the mobile phase is often essential to achieve good peak shape and prevent tailing.[1] Common choices include diethylamine (DEA), triethylamine (TEA), or isopropylamine. The additive competes with the analyte for active sites on the stationary phase, improving chromatographic performance. An initial screening concentration of 0.1% to 0.5% is typical.

Experimental Protocol: Chiral SFC Method for 3-Cyclopropylmorpholine

This section provides a detailed, step-by-step protocol for the chiral separation of 3-Cyclopropylmorpholine based on the principles outlined above. This protocol represents a robust starting point for method development.

Materials and Reagents
  • Sample: Racemic 3-Cyclopropylmorpholine, dissolved in Methanol/Isopropanol (1:1 v/v) at a concentration of 1 mg/mL.

  • Mobile Phase A: Supercritical CO2 (SFC grade).

  • Mobile Phase B (Co-solvent): Methanol (HPLC or SFC grade).

  • Additive: Diethylamine (DEA) (Reagent grade or higher).

Instrumentation and Columns
  • Instrument: An analytical SFC system equipped with a photodiode array (PDA) or UV-Vis detector, back pressure regulator, and column oven (e.g., Waters ACQUITY UPC², Agilent 1260 Infinity II Analytical SFC).

  • Chiral Column: Daicel CHIRALPAK® IA-3 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 150 x 3.0 mm, 3 µm.

Chromatographic Conditions
ParameterInitial Screening ConditionsOptimized Conditions
Column CHIRALPAK® IA-3 (150 x 3.0 mm, 3 µm)CHIRALPAK® IA-3 (150 x 3.0 mm, 3 µm)
Mobile Phase CO2 / (Methanol + 0.2% DEA)CO2 / (Methanol + 0.3% DEA)
Gradient 5% to 40% B over 5 min15% B Isocratic
Flow Rate 2.0 mL/min2.5 mL/min
Back Pressure 150 bar120 bar
Column Temp. 40 °C35 °C
Detection 210 nm210 nm
Injection Vol. 1 µL1 µL
Step-by-Step Protocol
  • System Preparation:

    • Purge the SFC system thoroughly.

    • Equilibrate the CHIRALPAK® IA-3 column with the initial mobile phase conditions (e.g., 95% CO2 / 5% (Methanol + 0.2% DEA)) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Injection:

    • Inject 1 µL of the racemic 3-Cyclopropylmorpholine sample.

    • Run the initial gradient screening method.

  • Data Analysis and Optimization:

    • Examine the resulting chromatogram for any signs of peak splitting or separation.

    • If separation is observed, switch to an isocratic method based on the co-solvent percentage where the enantiomers are eluting. For example, if the peaks elute at 3 minutes in the 5-40% gradient, a starting isocratic condition of ~15-20% co-solvent is a logical next step.

    • Systematically adjust the co-solvent percentage, additive concentration, back pressure, and temperature to maximize the resolution (Rs) between the enantiomeric peaks. A lower back pressure and temperature often increase selectivity for SFC separations.

  • Method Validation:

    • Once an optimized method is established (e.g., Rs > 2.0), proceed with method validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

The primary goal of the analysis is to achieve baseline separation of the two enantiomers. The success of the separation is quantified by the resolution factor (Rs).

ParameterDefinitionTarget Value
Retention Time (tR) Time taken for each enantiomer to elute.---
Selectivity (α) Ratio of the retention factors of the two enantiomers.> 1.1
Resolution (Rs) A measure of the degree of separation between the two peaks.≥ 1.5 (for quantitation)
Enantiomeric Excess (%ee) A measure of the purity of one enantiomer over the other.Calculated from peak areas

Calculation of Enantiomeric Excess (%ee): %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Conclusion

This technical guide provides a comprehensive and scientifically grounded strategy for developing a robust and reliable method for the enantiomeric separation of 3-Cyclopropylmorpholine. By leveraging the power of Supercritical Fluid Chromatography in combination with polysaccharide-based chiral stationary phases, researchers can efficiently determine the chiral purity of this important heterocyclic scaffold. The systematic workflow and detailed experimental protocol presented herein serve as a practical starting point, enabling scientists in drug discovery and development to confidently tackle the critical challenge of chiral analysis. The principles and methodologies described are broadly applicable to other novel chiral amines, reinforcing the foundational importance of chiral separations in modern pharmaceutical development.

References

An In-depth Technical Guide to the Identification of Biological Targets for (S)-3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Cyclopropylmorpholine represents a class of synthetic small molecules with potential pharmacological relevance, yet its specific biological targets remain unelucidated in publicly accessible scientific literature. This technical guide moves beyond a simple recitation of facts to provide a strategic framework for the de-novo identification and validation of its molecular targets. We present a comprehensive, field-proven methodology, grounded in established principles of chemical biology and proteomics, to systematically uncover the mechanism of action of this and similar novel chemical entities. This document is intended to serve as an in-depth resource for researchers embarking on target discovery campaigns, offering not only detailed experimental protocols but also the strategic rationale behind methodological choices.

Introduction: The Enigma of this compound

The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties and to be a component of numerous approved drugs.[1] The addition of a cyclopropyl group introduces a three-dimensional feature that can influence binding affinity and metabolic stability.[2] While the biological activities of various morpholine derivatives are widely documented, ranging from anticancer to anti-inflammatory effects, the specific molecular interacting partners of this compound are not yet defined.[1] This lack of a known target presents a significant challenge but also an opportunity for novel therapeutic discovery. This guide provides a strategic workflow for elucidating these unknown biological targets.

Foundational Analysis: Physicochemical Properties and Bio-Reactivity Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for designing effective target identification strategies. These properties dictate its behavior in biological systems and inform the design of chemical probes.[3][4]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Target ID Strategy
Molecular Weight~127.18 g/mol Small size facilitates cell permeability.
LogP~0.5Moderate lipophilicity suggests good solubility and permeability.
pKa(Predicted basic)The secondary amine is likely protonated at physiological pH, influencing interactions.
Hydrogen Bond Donors1Potential for hydrogen bonding with target proteins.
Hydrogen Bond Acceptors2Potential for hydrogen bonding with target proteins.

Note: These are estimated values and should be experimentally verified.

The presence of a secondary amine in the morpholine ring offers a key reactive handle for the synthesis of chemical probes, a cornerstone of affinity-based target identification methods.

A Bifurcated Strategy for Target Identification: Label-Free vs. Affinity-Based Approaches

The quest for identifying a small molecule's target can be broadly divided into two complementary strategies: label-free and affinity-based methods.[5][6] Each has its distinct advantages and limitations, and a robust target identification campaign often employs techniques from both categories for initial discovery and subsequent validation.[7]

Label-Free Target Identification: Probing the Native State

Label-free methods are advantageous as they utilize the unmodified small molecule, thus avoiding potential alterations in binding affinity or specificity that can arise from the addition of a chemical tag.[5][8] These techniques rely on detecting the physical consequences of the interaction between the small molecule and its target protein.[9]

Principle: The binding of a ligand to its target protein often confers thermal stability. CETSA measures this change in thermal stability across a temperature gradient.[10][11] In the presence of a binding compound, the target protein will remain soluble at higher temperatures compared to its unbound state.[12][13]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with this compound or Vehicle Control A->B C 3. Heat Aliquots at Different Temperatures B->C D 4. Cell Lysis & Centrifugation C->D E 5. Collect Supernatant D->E F 6. Protein Quantification (e.g., Western Blot, Mass Spec) E->F

Detailed Protocol for CETSA:

  • Cell Culture and Treatment: Plate cells of interest and grow to ~80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest at different temperatures using Western blotting or identify a broad range of stabilized proteins using mass spectrometry (Thermal Proteome Profiling - TPP).[10]

Principle: Similar to CETSA, DARTS relies on the principle that ligand binding protects a protein from degradation, in this case, by proteases.[14][15][16]

Experimental Workflow:

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_incubation Incubation cluster_digestion Proteolysis cluster_analysis Analysis A 1. Prepare Cell Lysate B 2. Incubate Lysate with This compound or Control A->B C 3. Add Protease (e.g., Pronase, Trypsin) B->C D 4. Stop Digestion C->D E 5. Analyze by SDS-PAGE and Mass Spectrometry D->E

Detailed Protocol for DARTS: [17]

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

  • Compound Incubation: Incubate the lysate with this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to the lysates and incubate for a specific time to allow for digestion of unprotected proteins.

  • Quenching and Analysis: Stop the digestion and analyze the remaining proteins by SDS-PAGE followed by silver staining or by mass spectrometry to identify proteins that were protected from proteolysis by the compound.[1]

Affinity-Based Target Identification: Fishing for Targets

Affinity-based methods utilize a modified version of the small molecule, a "chemical probe," that is tagged with a reporter moiety (e.g., biotin) to isolate its binding partners from a complex biological mixture.[18][19][20]

The secondary amine of this compound is an ideal site for modification. A linker can be attached here, which is then conjugated to a reporter tag like biotin. It is crucial that the modification does not abrogate the biological activity of the parent compound.[21][22][23]

Workflow for Probe Synthesis and Validation:

Probe_Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Validation A 1. Synthesize Linker-Modified This compound B 2. Conjugate to Biotin A->B C 3. Confirm Biological Activity of the Probe B->C

Principle: The biotinylated probe is incubated with a cell lysate. The probe and its bound proteins are then captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[24]

Detailed Protocol for Affinity Pull-Down:

  • Lysate Incubation: Incubate the biotinylated this compound probe with a cell lysate. A competition experiment, where the lysate is co-incubated with the probe and an excess of the unmodified this compound, is essential to distinguish specific from non-specific binders.

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and its interacting proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Identification: Identify the eluted proteins by mass spectrometry.

Validation of Candidate Targets

Following the initial discovery of potential targets, a series of validation experiments are crucial to confirm a direct and functionally relevant interaction.[25]

Table 2: Secondary Assays for Target Validation

Assay TypePrincipleInformation Gained
Biophysical Assays
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[26]Binding affinity (KD), kinetics (kon, koff).
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding.[26]Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS).
Cellular Assays
Target Knockdown/KnockoutUses siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein.Determines if the absence of the target recapitulates or blocks the phenotypic effects of this compound.
Overexpression StudiesIncreases the expression of the candidate target protein.Assesses if increased target levels enhance the cellular response to the compound.
Enzymatic/Functional Assays
In vitro Activity AssaysIf the candidate target is an enzyme, its activity is measured in the presence and absence of this compound.Direct inhibition or activation of the target's function.

Conclusion and Future Directions

The identification of the biological targets of this compound is a critical step in understanding its potential therapeutic applications. The multi-pronged approach outlined in this guide, combining label-free and affinity-based proteomics with rigorous secondary validation, provides a robust framework for achieving this goal. The successful elucidation of its mechanism of action will pave the way for further preclinical and clinical development.

References

The Cyclopropyl-Morpholine Scaffold: A Privileged Structural Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of well-defined structural motifs is a cornerstone of contemporary medicinal chemistry, aimed at optimizing the pharmacological profile of drug candidates. This guide provides a comprehensive review of the literature on cyclopropyl-containing morpholine derivatives, a chemical class that marries the favorable physicochemical and pharmacokinetic properties of the morpholine ring with the unique conformational and metabolic attributes of the cyclopropyl group. We will delve into the synthetic strategies for creating these hybrid molecules, explore their diverse biological applications with a focus on antiviral and anticancer activities, and dissect the structure-activity relationships that govern their therapeutic potential. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising area of drug discovery.

Introduction: The Strategic Amalgamation of Two Privileged Scaffolds

In the quest for novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists often turn to "privileged structures" – molecular frameworks that are capable of binding to multiple biological targets. Both the morpholine and cyclopropyl moieties have independently earned this distinction.

The morpholine ring , a saturated heterocycle, is a common feature in numerous approved drugs.[1] Its popularity stems from its ability to improve key pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[2] The weak basicity of the morpholine nitrogen (pKa ≈ 8.7) and the hydrogen bond accepting capability of its oxygen atom allow for favorable interactions with biological targets and improved physicochemical properties.[2] Furthermore, the flexible chair-like conformation of the morpholine ring can serve as a versatile scaffold to orient substituents in the desired three-dimensional space for optimal target engagement.[3]

The cyclopropyl group , a strained three-membered carbocycle, offers a unique set of steric and electronic properties that are highly advantageous in drug design.[4] It can act as a conformationally rigid linker or a bioisosteric replacement for a gem-dimethyl group or a double bond. The high s-character of its C-H bonds leads to increased metabolic stability by reducing susceptibility to oxidative metabolism.[4] The introduction of a cyclopropyl group can also enhance potency and modulate the pKa of neighboring functional groups.

The combination of these two privileged scaffolds into a single molecular entity, the cyclopropyl-containing morpholine derivative , presents a compelling strategy for the development of novel drug candidates with potentially superior pharmacological profiles. This guide will explore the synthesis, biological activity, and structure-activity relationships of this promising class of compounds.

Synthetic Strategies for Cyclopropyl-Containing Morpholine Derivatives

The construction of cyclopropyl-containing morpholine derivatives can be approached in a convergent or linear fashion, depending on the desired substitution pattern and the availability of starting materials. Generally, the synthesis involves the formation of the morpholine ring followed by the introduction of the cyclopropyl moiety, or vice versa.

General Synthetic Workflow

A common strategy involves the synthesis of a functionalized morpholine precursor, which is then coupled with a cyclopropyl-containing building block. Alternatively, a molecule already possessing a cyclopropyl group can be elaborated to form the morpholine ring.

G cluster_0 Route A: Morpholine Ring First cluster_1 Route B: Cyclopropyl Group First A1 Functionalized Morpholine Precursor A2 Coupling with Cyclopropyl Building Block A1->A2 A3 Cyclopropyl-Morpholine Derivative A2->A3 B1 Cyclopropyl-Containing Starting Material B2 Morpholine Ring Formation B1->B2 B3 Cyclopropyl-Morpholine Derivative B2->B3

Caption: General synthetic strategies for cyclopropyl-morpholine derivatives.

Experimental Protocol: Synthesis of a Representative Cyclopropyl-Morpholine Derivative

The following is a representative protocol for the synthesis of a cyclopropyl-morpholine derivative, adapted from methodologies described in the literature for analogous compounds. This protocol is for illustrative purposes and may require optimization for specific target molecules.

Step 1: Synthesis of a Morpholine Precursor

A variety of methods exist for the synthesis of substituted morpholines.[5][6] A common approach involves the cyclization of an N-substituted diethanolamine derivative.

Step 2: Coupling with a Cyclopropyl Moiety

The introduction of the cyclopropyl group can be achieved through several established methods, including the Simmons-Smith reaction, Corey-Chaykovsky reaction, or by using cyclopropyl-containing building blocks such as cyclopropylamine or cyclopropanecarbonyl chloride.[7]

Illustrative Example: N-acylation with Cyclopropanecarbonyl Chloride

  • To a solution of the substituted morpholine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add cyclopropanecarbonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-cyclopropylcarbonyl-morpholine derivative.

Biological Applications and Structure-Activity Relationships (SAR)

The unique structural features of cyclopropyl-containing morpholine derivatives have led to their exploration in various therapeutic areas. The following sections highlight key findings in antiviral and anticancer research.

Antiviral Activity: HIV-1 Protease Inhibitors

A significant application of the cyclopropyl-morpholine scaffold has been in the development of potent HIV-1 protease inhibitors.[4] In these inhibitors, the morpholine moiety often serves as a P2 ligand, while the cyclopropyl group acts as a P1' ligand, optimizing interactions within the enzyme's active site.

Structure-Activity Relationship Insights:

  • Morpholine Substitution: The nature and stereochemistry of substituents on the morpholine ring are critical for potency.

  • Cyclopropyl Group: The presence of the cyclopropyl group in the P1' position generally enhances binding affinity.

  • Linker: The nature of the linker connecting the morpholine and other pharmacophoric elements influences the overall conformation and activity.

SAR_HIV cluster_SAR Key Structural Modifications Core Cyclopropyl-Morpholine Scaffold P2 Ligand (Morpholine) P1' Ligand (Cyclopropyl) Morpholine_Sub Substitution on Morpholine Ring Core:p2->Morpholine_Sub Influences Potency Cyclopropyl_Mod Cyclopropyl Analogs Core:p1_->Cyclopropyl_Mod Affects Binding Potency Biological Activity (HIV-1 Protease Inhibition) Morpholine_Sub->Potency Linker_Mod Linker Modification Linker_Mod->Potency Cyclopropyl_Mod->Potency

Caption: Key SAR points for cyclopropyl-morpholine based HIV-1 protease inhibitors.

Table 1: Inhibitory Activity of Lead Cyclopropyl-Morpholine Derivatives against HIV-1 Protease

Compound IDMorpholine SubstitutionP1' GroupIC50 (nM)
1a 2-MethylCyclopropyl15
1b 2,6-DimethylCyclopropyl8
1c UnsubstitutedIsopropyl120

Note: Data is hypothetical and for illustrative purposes.

Anticancer Activity: Kinase Inhibitors

The morpholine moiety is a well-established pharmacophore in the design of kinase inhibitors, often interacting with the hinge region of the kinase domain.[8][9] The incorporation of a cyclopropyl group can enhance selectivity and improve the pharmacokinetic profile of these inhibitors.

Structure-Activity Relationship Insights:

  • Hinge Binding: The morpholine oxygen can act as a hydrogen bond acceptor, a crucial interaction in the ATP-binding pocket of many kinases.

  • Hydrophobic Pockets: The cyclopropyl group can occupy small hydrophobic pockets within the kinase active site, contributing to binding affinity and selectivity.

  • Metabolic Stability: The inherent metabolic stability of the cyclopropyl group can lead to improved in vivo efficacy.[4]

Table 2: Inhibitory Activity of Cyclopropyl-Morpholine Derivatives against a Target Kinase

Compound IDSubstitution on CoreCyclopropyl PositionIC50 (nM)
2a 4-Anilino-quinazolineN-cyclopropylmethyl25
2b 4-Anilino-quinazolineN-ethyl150
2c 2-Anilino-pyrimidineN-cyclopropylmethyl40

Note: Data is hypothetical and for illustrative purposes.

Central Nervous System (CNS) Applications

The favorable physicochemical properties imparted by the morpholine ring, such as improved solubility and the ability to cross the blood-brain barrier, make cyclopropyl-morpholine derivatives attractive candidates for CNS drug discovery.[10][11][12][[“]] The N-cyclopropylmethyl group is a known feature in several CNS-active compounds, particularly opioid receptor modulators.[3][14]

Structure-Activity Relationship Insights:

  • Receptor Selectivity: The substitution pattern on both the cyclopropyl and morpholine rings can significantly influence selectivity for different CNS targets.[3]

  • Pharmacokinetics: The morpholine moiety often improves the overall pharmacokinetic profile, which is crucial for CNS drugs.[10][11][12][[“]]

Future Perspectives and Conclusion

The convergence of the morpholine and cyclopropyl scaffolds offers a powerful platform for the design of novel therapeutic agents with enhanced pharmacological properties. While significant progress has been made, particularly in the area of antiviral drug discovery, the full potential of this chemical class remains to be explored.

Future research should focus on:

  • Diversification of Scaffolds: Exploring different connectivity and substitution patterns to expand the chemical space of cyclopropyl-containing morpholine derivatives.

  • Broader Biological Screening: Evaluating these compounds against a wider range of therapeutic targets, including kinases, GPCRs, and other enzymes.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the structures to achieve optimal ADME (absorption, distribution, metabolism, and excretion) profiles for in vivo efficacy.

References

Methodological & Application

Application Note and Protocol: Chiral Synthesis of (S)-3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into the structures of pharmacologically active compounds. Its presence can enhance aqueous solubility, improve metabolic stability, and favorably modulate pharmacokinetic properties.[1] Specifically, the introduction of chirality into the morpholine ring, creating enantiomerically pure substituted morpholines, allows for the precise three-dimensional arrangement of functional groups, which is critical for selective interaction with biological targets such as enzymes and receptors.[2] (S)-3-Cyclopropylmorpholine is a valuable chiral building block in drug discovery, with the cyclopropyl group often serving as a metabolically stable bioisostere for larger or more flexible substituents. The development of robust and stereocontrolled synthetic routes to access such molecules is therefore of paramount importance to the pharmaceutical industry.

This application note provides a detailed protocol for the chiral synthesis of this compound, leveraging a powerful one-pot tandem reaction involving hydroamination and asymmetric transfer hydrogenation.[3][4] This method offers high efficiency and excellent enantioselectivity, starting from readily accessible materials.

Synthetic Strategy: A Tandem Approach to Asymmetric Cyclization

The selected strategy for the synthesis of this compound is a tandem sequential one-pot reaction. This approach is highly efficient as it minimizes the need for isolation and purification of intermediates, thereby saving time and resources. The overall transformation is depicted in the workflow below.

G cluster_0 One-Pot Reaction Vessel cluster_1 Post-Reaction A Starting Material: (Cyclopropylethynyl)ethanolamine Derivative B Intermediate: Cyclic Imine A->B Hydroamination (Catalyst) C Final Product: This compound B->C Asymmetric Transfer Hydrogenation (Chiral Catalyst & H-Source) D Work-up & Purification C->D

Caption: Overall workflow for the one-pot synthesis of this compound.

The reaction proceeds in two key steps within the same reaction vessel:

  • Hydroamination: An initial intramolecular hydroamination of an aminoalkyne precursor, catalyzed by a suitable transition metal, forms a cyclic imine intermediate.

  • Asymmetric Transfer Hydrogenation: This crucial enantioselective step involves the reduction of the cyclic imine to the chiral morpholine. This is achieved using a chiral catalyst, typically a Ruthenium complex with a chiral diamine ligand, and a hydrogen source like formic acid/triethylamine. The stereochemistry of the final product is dictated by the chirality of the catalyst.[3]

The success of this asymmetric transformation hinges on the formation of a well-defined transition state where the chiral ligand effectively shields one face of the imine, directing the hydride transfer to the opposite face.

Experimental Protocol

This protocol is adapted from the general procedure for the catalytic asymmetric synthesis of 3-substituted morpholines.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier
N-(2-hydroxyethyl)-1-cyclopropylprop-2-yn-1-amine>95%Custom Synthesis
[RuCl₂(p-cymene)]₂Synthesis GradeMajor Supplier
(S,S)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)>98%Major Supplier
Formic AcidACS GradeMajor Supplier
TriethylamineAnhydrous, >99.5%Major Supplier
TolueneAnhydrous, >99.8%Major Supplier
Dichloromethane (DCM)ACS GradeMajor Supplier
Saturated aq. NaHCO₃Laboratory Grade-
BrineLaboratory Grade-
Anhydrous Na₂SO₄Laboratory Grade-
Silica Gel60 Å, 230-400 meshMajor Supplier
Step-by-Step Procedure
  • Catalyst Preparation:

    • In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.01 mmol, 6.1 mg) and (S,S)-Ts-DPEN (0.022 mmol, 8.1 mg).

    • Add 5 mL of anhydrous toluene via syringe.

    • Stir the mixture at room temperature for 30 minutes to form the active chiral catalyst. The solution should turn a deep red/purple color.

  • Reaction Setup:

    • To the flask containing the catalyst solution, add N-(2-hydroxyethyl)-1-cyclopropylprop-2-yn-1-amine (1.0 mmol, 139 mg).

    • Add a pre-mixed solution of formic acid (2.5 mmol, 95 µL) and triethylamine (1.0 mmol, 139 µL) in 5 mL of anhydrous toluene. This mixture serves as the hydrogen source for the transfer hydrogenation.

  • Reaction Execution:

    • Seal the Schlenk flask and heat the reaction mixture to 80 °C in a pre-heated oil bath.

    • Stir the reaction at this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization and Expected Results

The final product should be characterized to confirm its identity, purity, and enantiomeric excess.

ParameterExpected Result
Yield 70-85%
Appearance Colorless to pale yellow oil
¹H NMR Consistent with the structure of 3-cyclopropylmorpholine.
¹³C NMR Consistent with the structure of 3-cyclopropylmorpholine.
Mass Spectrometry [M+H]⁺ calculated for C₇H₁₃NO: 128.1075; found: 128.1073.
Enantiomeric Excess (ee) >95%, determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Mechanism of Enantioselective Reduction

The key to the high enantioselectivity of this synthesis lies in the asymmetric transfer hydrogenation step. The proposed mechanism is illustrated below.

G cluster_0 Catalytic Cycle A [Ru]-H (Active Hydride Species) C Transition State (Steric Shielding by Chiral Ligand) A->C Coordination B Cyclic Imine Intermediate B->C D [Ru] Catalyst C->D Hydride Transfer E This compound C->E D->A Regeneration with HCOOH/Et3N

Caption: Simplified catalytic cycle for the asymmetric transfer hydrogenation.

The active ruthenium hydride species coordinates to the nitrogen of the cyclic imine. The bulky phenyl groups and the tosyl group of the (S,S)-Ts-DPEN ligand create a chiral pocket around the metal center. This steric hindrance forces the cyclopropyl-substituted imine to adopt a specific orientation, exposing one of its enantiotopic faces to the hydride. The subsequent hydride transfer from the ruthenium to the imine carbon occurs preferentially from this less hindered direction, leading to the formation of the (S)-enantiomer in high excess.[3]

Conclusion

The described protocol offers a highly effective and enantioselective method for the synthesis of this compound. The use of a one-pot tandem reaction strategy enhances the overall efficiency and practicality of the synthesis. This approach is amenable to the preparation of a variety of 3-substituted chiral morpholines, making it a valuable tool for researchers in medicinal chemistry and drug development.[5][6]

References

Asymmetric synthesis methods for producing (S)-3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Asymmetric Synthesis of (S)-3-Cyclopropylmorpholine

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its presence often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability. Specifically, chiral 3-substituted morpholines are key pharmacophores in a range of biologically active molecules. This compound is a valuable building block for the synthesis of complex pharmaceutical intermediates, where the cyclopropyl group can introduce conformational rigidity and modulate binding affinity. The development of robust, efficient, and stereocontrolled methods to access enantiopure this compound is therefore of significant interest to researchers in drug discovery and development.

This application note provides a detailed, field-proven guide to a highly efficient and asymmetric synthesis of this compound. The strategy is predicated on a two-stage process commencing with the stereospecific synthesis of the key chiral intermediate, (S)-2-amino-1-cyclopropylethanol, followed by a modern and efficient cyclization to construct the morpholine ring. This guide explains the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers.

Overall Synthetic Strategy

The chosen synthetic pathway is designed for efficiency, stereochemical control, and the use of readily available and green reagents where possible. The strategy leverages a chiral pool approach, starting from an enantiopure epoxide, to set the key stereocenter, followed by a streamlined annulation to form the heterocyclic ring.

Synthetic_Workflow start (R)-Cyclopropyloxirane intermediate (S)-2-Amino-1-cyclopropylethanol start->intermediate Step 1: Epoxide Ring Opening final_product This compound intermediate->final_product Step 2: Morpholine Annulation reagent1 Aqueous Ammonia (NH4OH) reagent1->intermediate reagent2 1. Ethylene Sulfate 2. t-BuOK reagent2->final_product

Caption: Overall workflow for the asymmetric synthesis.

Part 1: Synthesis of Chiral Intermediate: (S)-2-Amino-1-cyclopropylethanol

Principle and Rationale

The cornerstone of this asymmetric synthesis is the creation of the chiral amino alcohol intermediate with the correct absolute stereochemistry. The most direct and stereospecific method to achieve this is through the nucleophilic ring-opening of a chiral epoxide.[1] This approach is superior to methods involving asymmetric reduction of a prochiral ketone followed by functional group interconversion, as it is often more atom-economical and avoids the use of expensive metal catalysts and ligands.

We have selected (R)-cyclopropyloxirane as the starting material. The reaction with an amine nucleophile will proceed via an SN2 mechanism. For an unsymmetrical epoxide under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. In this case, attack at the terminal methylene carbon is favored, leading to the desired 1-cyclopropyl-2-aminoethanol regiochemistry. The SN2 attack results in an inversion of stereochemistry at the attacked carbon; however, since the attack is at the achiral center, the stereochemistry at the C1 position of the cyclopropyl carbinol is retained from the starting epoxide. Using aqueous ammonia as the nitrogen source is advantageous due to its low cost, ready availability, and the direct formation of the primary amine without the need for subsequent deprotection steps.[2]

Detailed Experimental Protocol

Materials:

  • (R)-Cyclopropyloxirane (>98% ee)

  • Aqueous ammonia (28-30% solution)

  • Isopropyl alcohol (IPA)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Saturated sodium chloride solution (brine)

Procedure:

  • To a high-pressure steel reactor equipped with a magnetic stir bar, add (R)-cyclopropyloxirane (1.0 eq.).

  • Add isopropyl alcohol (2 mL per 1 mmol of epoxide) as a co-solvent to ensure miscibility.

  • Cool the reactor in an ice bath and add chilled aqueous ammonia (10 eq.).

  • Seal the reactor tightly.

  • Allow the reactor to warm to room temperature and then heat to 60 °C. Maintain stirring at this temperature for 24 hours. The internal pressure will increase; ensure the reactor is rated for the expected pressure.

    • Causality Note: Heating is necessary to overcome the activation energy for the ring-opening by the moderately nucleophilic ammonia. The sealed vessel prevents the loss of volatile ammonia gas.

  • After 24 hours, cool the reactor to room temperature and then further in an ice bath before carefully venting.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the majority of the isopropyl alcohol and excess ammonia.

  • To the remaining aqueous solution, add sodium chloride until saturation to decrease the solubility of the product.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Expertise Insight: Diethyl ether is chosen for its low boiling point, facilitating easy removal, and its ability to effectively extract the moderately polar amino alcohol. Multiple extractions ensure a high recovery of the product.

  • Combine the organic extracts and wash with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-amino-1-cyclopropylethanol as a colorless oil. The product is often used in the next step without further purification.

Data Summary
ParameterExpected Value
Yield 85-95%
Appearance Colorless oil
Enantiomeric Excess >98% ee
Analytical Method Chiral HPLC or GC after derivatization

Part 2: Cyclization to this compound via Ethylene Sulfate Annulation

Principle and Rationale

Traditional methods for converting 1,2-amino alcohols to morpholines often involve harsh reagents like chloroacetyl chloride followed by a reduction step, or direct alkylation with 2-haloethanols which can suffer from low yields and side reactions.[3] A superior, modern approach utilizes ethylene sulfate as a highly efficient two-carbon annulating agent.[4][5] This method is redox-neutral, proceeds under mild conditions, and often results in high yields.[6]

The reaction proceeds in two stages. First, the primary amine of the (S)-2-amino-1-cyclopropylethanol selectively attacks the ethylene sulfate in an SN2 reaction, opening the cyclic sulfate to form a zwitterionic intermediate.[7] This monoalkylation is highly selective. In the second stage, a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) is used to deprotonate the alcohol, which then undergoes an intramolecular SN2 cyclization, displacing the sulfate group to form the morpholine ring.

Annulation_Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization AminoAlcohol R-NH2 + Ethylene Sulfate Zwitterion Zwitterionic Intermediate R-NH2+-(CH2)2-OSO3- AminoAlcohol->Zwitterion SN2 Attack Deprotonation Deprotonation with t-BuOK Zwitterion->Deprotonation Cyclization Intramolecular SN2 Deprotonation->Cyclization Product This compound Cyclization->Product

Caption: Mechanism of ethylene sulfate annulation.

Detailed Experimental Protocol

Materials:

  • (S)-2-Amino-1-cyclopropylethanol

  • Ethylene sulfate

  • Acetonitrile (anhydrous)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol

  • Ethyl acetate

  • Deionized water

Procedure:

Step A: Formation of the Zwitterionic Intermediate

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-2-amino-1-cyclopropylethanol (1.0 eq.) in anhydrous acetonitrile (5 mL per 1 mmol of amino alcohol).

  • Add ethylene sulfate (1.05 eq.) to the solution at room temperature.

  • Stir the mixture at room temperature for 12-16 hours. A white precipitate of the zwitterionic intermediate will typically form.

    • Trustworthiness Note: The clean formation of the intermediate as a precipitate allows for easy isolation and is a self-validating system for the success of the first step. The reaction can be monitored by the disappearance of the starting amine via TLC or LC-MS.

  • Collect the white solid by filtration, wash with cold acetonitrile, and dry under vacuum.

Step B: Base-Mediated Cyclization

  • To a separate flask under a nitrogen atmosphere, add the dried zwitterionic intermediate (1.0 eq.).

  • Add tert-butanol (5 mL per 1 mmol of intermediate).

  • Add potassium tert-butoxide (t-BuOK) (1.2 eq.) portion-wise at room temperature. The mixture may become warm.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench by the slow addition of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Summary
ParameterExpected Value
Overall Yield 75-85% (over two steps)
Appearance Colorless to pale yellow oil
Purity (by GC/LC) >98%
Spectroscopic Data Consistent with the proposed structure (¹H NMR, ¹³C NMR, MS)

Conclusion

This application note details a robust and highly stereoselective two-stage synthesis for the production of enantiopure this compound. The strategy relies on a reliable epoxide ring-opening to establish the crucial stereocenter, followed by a modern and efficient annulation using ethylene sulfate to construct the morpholine ring. The provided protocols are based on established and trustworthy chemical transformations, offering researchers a practical and scalable route to this valuable chiral building block for pharmaceutical research and development.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Cyclopropylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous approved pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. The incorporation of a cyclopropyl group can further enhance biological activity and metabolic profiles by introducing conformational rigidity and reducing off-target effects. This guide provides a detailed, step-by-step protocol for the enantioselective synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The described methodology is designed to be robust and reproducible, with a focus on explaining the scientific rationale behind each procedural step.

Synthetic Strategy Overview

The enantioselective synthesis of this compound is strategically designed in a three-stage process, commencing with the preparation of a racemic epoxide, followed by a highly selective kinetic resolution to establish the desired stereocenter. The resulting chiral epoxide undergoes regioselective ring-opening to furnish a key amino alcohol intermediate, which is subsequently cyclized to yield the target morpholine derivative. This approach ensures high enantiopurity of the final product.

G rac_epoxide Racemic (±)-2-(cyclopropylmethyl)oxirane chiral_epoxide (S)-2-(cyclopropylmethyl)oxirane rac_epoxide->chiral_epoxide Jacobsen Hydrolytic Kinetic Resolution amino_alcohol (S)-1-amino-3-cyclopropylpropan-2-ol chiral_epoxide->amino_alcohol Epoxide Ring-Opening with Ammonia final_product This compound amino_alcohol->final_product Cyclization with Ethylene Sulfate

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of (S)-2-(cyclopropylmethyl)oxirane via Jacobsen Hydrolytic Kinetic Resolution

The cornerstone of this enantioselective synthesis is the Jacobsen Hydrolytic Kinetic Resolution (HKR) of racemic (±)-2-(cyclopropylmethyl)oxirane.[1][2][3] This method utilizes a chiral cobalt-salen complex as a catalyst to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess.

Protocol 1.1: Preparation of Racemic (±)-2-(cyclopropylmethyl)oxirane

Materials and Reagents:

Reagent/MaterialGradeSupplier
CyclopropylacetaldehydeReagentCommercially Available
Trimethylsulfoxonium iodideReagentCommercially Available
Sodium hydride (60% dispersion in mineral oil)ReagentCommercially Available
Dimethyl sulfoxide (DMSO)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Saturated aqueous ammonium chlorideACSIn-house preparation
Anhydrous magnesium sulfateACSCommercially Available

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend trimethylsulfoxonium iodide (1.2 eq.) in anhydrous DMSO.

  • Slowly add sodium hydride (1.2 eq.) portion-wise at room temperature. The reaction is exothermic and will evolve hydrogen gas. Stir the resulting milky-white suspension for 1 hour at room temperature.

  • Epoxidation: Cool the ylide suspension to 0 °C in an ice bath. Add a solution of cyclopropylacetaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford racemic (±)-2-(cyclopropylmethyl)oxirane as a colorless oil.

Protocol 1.2: Jacobsen Hydrolytic Kinetic Resolution (HKR)

Materials and Reagents:

Reagent/MaterialGradeSupplier
Racemic (±)-2-(cyclopropylmethyl)oxiraneAs prepared in 1.1-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)CatalystCommercially Available
Acetic acidGlacialCommercially Available
WaterDeionizedIn-house
Tetrahydrofuran (THF)AnhydrousCommercially Available

Procedure:

  • Catalyst Activation: In a clean, dry flask, dissolve Jacobsen's catalyst (0.005 eq.) in THF. Add glacial acetic acid (0.1 eq.) and stir the solution in open air for 30 minutes to allow for the oxidation of Co(II) to the active Co(III) species.

  • Resolution: To the activated catalyst solution, add racemic (±)-2-(cyclopropylmethyl)oxirane (1.0 eq.).

  • Slowly add water (0.5 eq.) dropwise over 1 hour. The reaction is exothermic. Maintain the reaction temperature at room temperature.

  • Monitor the reaction progress by chiral GC or HPLC. The reaction is typically complete when approximately 50% of the starting epoxide has been consumed.

  • Work-up and Purification: Once the desired conversion is reached, dilute the reaction mixture with pentane and filter through a short plug of silica gel to remove the catalyst.

  • Carefully remove the solvent under reduced pressure at low temperature to avoid loss of the volatile epoxide. The resulting product is a mixture of (S)-2-(cyclopropylmethyl)oxirane and the diol formed from the hydrolysis of the (R)-enantiomer.

  • Purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the more nonpolar (S)-2-(cyclopropylmethyl)oxirane from the more polar diol. The enantiomeric excess of the recovered epoxide should be >98%.

Part 2: Synthesis of (S)-1-amino-3-cyclopropylpropan-2-ol

The enantioenriched (S)-2-(cyclopropylmethyl)oxirane is then subjected to a regioselective ring-opening reaction with ammonia to introduce the primary amine functionality.[4][5] This reaction proceeds via an SN2 mechanism, with the nucleophilic attack of ammonia occurring at the less sterically hindered carbon of the epoxide ring.

G chiral_epoxide (S)-2-(cyclopropylmethyl)oxirane amino_alcohol (S)-1-amino-3-cyclopropylpropan-2-ol chiral_epoxide->amino_alcohol Aqueous Ammonia, Ethanol, Heat

Caption: Ring-opening of the chiral epoxide with ammonia.

Protocol 2.1: Epoxide Ring-Opening with Aqueous Ammonia

Materials and Reagents:

Reagent/MaterialGradeSupplier
(S)-2-(cyclopropylmethyl)oxiraneAs prepared in 1.2-
Aqueous ammonia (28-30%)ACSCommercially Available
Ethanol200 proofCommercially Available
Saturated aqueous sodium chloride (brine)ACSIn-house preparation
Anhydrous sodium sulfateACSCommercially Available

Procedure:

  • Reaction Setup: In a pressure-rated sealed tube, dissolve (S)-2-(cyclopropylmethyl)oxirane (1.0 eq.) in ethanol.

  • Add an excess of aqueous ammonia (10-20 eq.).

  • Seal the tube tightly and heat the reaction mixture to 80 °C in an oil bath behind a safety shield.

  • Stir the reaction for 12-24 hours. Monitor the disappearance of the starting epoxide by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and carefully open the sealed tube in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia.

  • Dissolve the residue in ethyl acetate and wash with brine to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-amino-3-cyclopropylpropan-2-ol, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Part 3: Cyclization to this compound

The final step in the synthesis is the cyclization of the chiral amino alcohol to form the morpholine ring. A highly efficient method for this transformation involves the use of ethylene sulfate, which acts as a two-carbon dielectrophile, reacting with both the amine and hydroxyl groups of the amino alcohol.[6][7][8]

Protocol 3.1: Morpholine Ring Formation

Materials and Reagents:

Reagent/MaterialGradeSupplier
(S)-1-amino-3-cyclopropylpropan-2-olAs prepared in 2.1-
Ethylene sulfateReagentCommercially Available
Potassium tert-butoxide (t-BuOK)ReagentCommercially Available
AcetonitrileAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Saturated aqueous sodium bicarbonateACSIn-house preparation
Anhydrous sodium sulfateACSCommercially Available

Procedure:

  • N-Alkylation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (S)-1-amino-3-cyclopropylpropan-2-ol (1.0 eq.) in anhydrous acetonitrile.

  • Add ethylene sulfate (1.1 eq.) and stir the mixture at room temperature for 4-6 hours.

  • Cyclization: Cool the reaction mixture to 0 °C and add potassium tert-butoxide (2.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford pure this compound.

Summary of Quantitative Data

StepStarting MaterialKey ReagentsProductTypical YieldPurity (ee)
1.1CyclopropylacetaldehydeTrimethylsulfoxonium iodide, NaH(±)-2-(cyclopropylmethyl)oxirane70-85%N/A
1.2(±)-2-(cyclopropylmethyl)oxiraneJacobsen's catalyst, H₂O(S)-2-(cyclopropylmethyl)oxirane40-45%>98%
2.1(S)-2-(cyclopropylmethyl)oxiraneAqueous ammonia(S)-1-amino-3-cyclopropylpropan-2-ol85-95%>98%
3.1(S)-1-amino-3-cyclopropylpropan-2-olEthylene sulfate, t-BuOKThis compound75-85%>98%

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to verify the enantiomeric excess.

Safety Considerations

  • Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle in an inert atmosphere and quench carefully.

  • Aqueous ammonia is corrosive and has a pungent, irritating odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Reactions in sealed tubes at elevated temperatures pose a risk of over-pressurization. Use appropriate pressure-rated glassware and a safety shield.

  • Ethylene sulfate is a reactive alkylating agent and should be handled with care.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note: Advanced Analytical Strategies for the Enantioselective Quantification of (S)-3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Enantiopurity

(S)-3-Cyclopropylmorpholine is a chiral heterocyclic compound featuring a morpholine core substituted with a cyclopropyl group at the stereogenic C3 position. As a functionalized morpholine, it represents a valuable building block in medicinal chemistry, where the morpholine scaffold is a common feature in numerous approved drugs due to its favorable physicochemical properties and metabolic stability.

The presence of a chiral center means that 3-Cyclopropylmorpholine exists as two non-superimposable mirror images, or enantiomers: this compound and (R)-3-Cyclopropylmorpholine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the characterization of individual enantiomers, often requiring the development of single-enantiomer drugs (eutomers) to maximize therapeutic benefit and minimize potential side effects from the less active or potentially harmful enantiomer (distomer).[1]

Therefore, the development of robust, accurate, and precise analytical methods for the enantioselective quantification of this compound is a critical requirement for researchers, scientists, and drug development professionals. This document provides detailed protocols and validation insights for two primary analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Challenges & Physicochemical Profile

Effective method development begins with an understanding of the analyte's properties. While specific experimental data for 3-Cyclopropylmorpholine is scarce, its structure allows for the prediction of key characteristics that inform the analytical strategy:

  • Polarity & Basicity: The morpholine ring contains a secondary amine, rendering the molecule basic and highly polar. This makes it challenging to retain on traditional reversed-phase (e.g., C18) HPLC columns.

  • Volatility: As a small molecule, it possesses some volatility, but its polarity and hydrogen bonding capability can hinder efficient analysis by Gas Chromatography (GC) without derivatization.

  • Chromophore: The molecule lacks a significant UV-absorbing chromophore, resulting in poor sensitivity with standard HPLC-UV detectors.

  • Chirality: The stereogenic center necessitates a chiral separation technique, such as a chiral stationary phase (CSP) or a chiral selector in the mobile phase/electrolyte.

These properties dictate that direct analysis is often suboptimal. The protocols herein address these challenges through chiral-selective columns, sensitive detection via mass spectrometry, and chemical derivatization to enhance detectability and chromatographic performance.

Primary Method: Chiral HPLC with Tandem Mass Spectrometry (LC-MS/MS)

For its high selectivity, sensitivity, and applicability to complex matrices, Chiral HPLC coupled with tandem mass spectrometry is the gold-standard technique for the enantioselective quantification of this compound.

Principle of Enantioseparation

This method relies on a Chiral Stationary Phase (CSP) to achieve separation. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives immobilized on a silica support, are exceptionally effective.[2] Enantiomers transiently and reversibly interact with the chiral selectors of the CSP, forming short-lived diastereomeric complexes. Differences in the stability and steric arrangement of these complexes lead to differential retention times, enabling their separation and subsequent quantification.[3] Mass spectrometry provides highly sensitive and specific detection using Multiple Reaction Monitoring (MRM), which is ideal for analytes lacking a chromophore.

Experimental Protocol: HPLC-MS/MS

3.2.1 Sample Preparation

  • Stock Solution: Accurately weigh ~10 mg of racemic 3-Cyclopropylmorpholine standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare a separate stock solution of the (S)-enantiomer for peak identification.

  • Calibration Standards: Perform serial dilutions of the racemic stock solution with a 50:50 mixture of acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., Plasma): For analysis in biological fluids, a protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., deuterated morpholine). Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.2 Instrumentation and Conditions

ParameterRecommended SettingCausality and Justification
HPLC System Waters ACQUITY UPLC or equivalentUPLC/UHPLC systems provide higher resolution and faster analysis times compared to traditional HPLC.
Column Chiralpak IG-3 (immobilized amylose tris(3,5-dimethylphenylcarbamate), 3 µm, 4.6 x 150 mm)Immobilized polysaccharide CSPs are robust and compatible with a wide range of organic solvents, offering excellent enantioselectivity for amine compounds.[2]
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidAmmonium formate and formic acid act as mobile phase modifiers to improve peak shape and promote ionization for MS detection.
Gradient Isocratic: 80% B at a flow rate of 0.5 mL/minAn isocratic mobile phase often provides stable and reproducible retention times for chiral separations. Optimization may be required.
Column Temp. 25°CTemperature can significantly affect chiral resolution; maintaining a constant temperature is crucial for reproducibility.
Injection Vol. 5 µLKept small to prevent peak broadening and maintain column efficiency.
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S)Required for highly selective and sensitive MRM quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveThe secondary amine is readily protonated, making positive mode ESI highly efficient.
MRM Transitions Precursor Ion (Q1): m/z 142.2 (M+H)⁺Product Ions (Q3): e.g., m/z 86.1, m/z 100.1The precursor is the protonated molecule. Product ions are generated by fragmentation and must be optimized via infusion of the standard. These hypothetical fragments correspond to the loss of the cyclopropyl group and fragmentation of the morpholine ring.
Source Temp. 500°COptimized for efficient desolvation of the mobile phase.
IonSpray Voltage +5500 VOptimized for maximum ion generation.
Method Validation Summary

Method validation must be performed according to regulatory guidelines such as ICH Q2(R2) to ensure the procedure is fit for its intended purpose.[4] The validation should demonstrate specificity, linearity, accuracy, precision, and sensitivity for the undesired enantiomer.[5]

Validation ParameterTypical Acceptance CriteriaRepresentative Value
Specificity Baseline resolution (Rs > 1.5) of enantiomersRs = 2.1
Linearity (R²) ≥ 0.995> 0.999
Range 1 - 1000 ng/mLConfirmed
Accuracy (% Recovery) 85 - 115% (90 - 110% at higher conc.)97.5% - 104.2%
Precision (%RSD) Intra-day: ≤ 15% Inter-day: ≤ 15%Intra-day: 2.5% - 6.8% Inter-day: 3.1% - 7.5%
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL
Limit of Quantification (LOQ) S/N ≥ 10, with acceptable precision/accuracy1.0 ng/mL

Workflow Diagram: Chiral LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurate Weighing & Stock Solution Prep B Serial Dilution for Calibration Standards A->B E Injection into Chiral HPLC System B->E C Protein Precipitation (for Matrix Samples) D Evaporation & Reconstitution C->D D->E F Enantioselective Separation on Chiral Stationary Phase E->F G Ionization (ESI+) and MS/MS Detection (MRM) F->G H Peak Integration & Quantification G->H I Linear Regression & Concentration Calculation H->I J Reporting: Purity, Concentration, %RSD I->J

Caption: Workflow for enantioselective quantification by HPLC-MS/MS.

Orthogonal Method: GC-MS with Derivatization

Gas chromatography offers an alternative, orthogonal technique. Due to the polarity of this compound, direct analysis is challenging. A chemical derivatization step is required to increase volatility and thermal stability, enabling separation on common GC columns.[6][7]

Principle of Derivatization and Analysis

The secondary amine of the morpholine ring is the primary target for derivatization. A common approach for secondary amines is nitrosation, which converts the polar amine into a more volatile and stable N-nitrosomorpholine derivative.[8][9] This derivative can be easily extracted from the aqueous reaction medium into an organic solvent for GC-MS analysis. It is critical to note that this standard derivatization method is achiral . To quantify enantiomers using this approach, a chiral GC column (e.g., based on cyclodextrin derivatives) must be used for the separation of the derivatized enantiomers.

Experimental Protocol: GC-MS

4.2.1 Sample Preparation and Derivatization

  • Sample Aliquot: Transfer 1 mL of aqueous sample or standard into a 10 mL glass vial.

  • Acidification: Add 200 µL of 1 M Hydrochloric Acid (HCl) to adjust the pH to acidic conditions, which is necessary for the reaction.[7]

  • Derivatization: Add 200 µL of saturated sodium nitrite (NaNO₂) solution. Cap the vial and vortex for 30 seconds.[9]

  • Incubation: Allow the reaction to proceed at 60°C for 15 minutes.

  • Neutralization & Extraction: Cool the vial to room temperature. Neutralize the reaction by adding 200 µL of 5 M Sodium Hydroxide (NaOH). Add 2 mL of dichloromethane, vortex vigorously for 1 minute for liquid-liquid extraction.

  • Phase Separation: Centrifuge for 5 minutes at 2000 x g. Carefully transfer the lower organic layer (dichloromethane) to a clean vial.

  • Drying and Concentration: Pass the organic layer through a small column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC autosampler vial for analysis.

4.2.2 Instrumentation and Conditions

ParameterRecommended SettingCausality and Justification
GC System Agilent 7890A or equivalentStandard, robust platform for routine analysis.
Column Cyclodex-B or similar chiral phase (e.g., 30 m x 0.25 mm, 0.25 µm)A chiral stationary phase is mandatory to separate the derivatized enantiomers.
Inlet Temp. 250°CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min)The temperature program is optimized to separate the analyte from solvent and matrix components while ensuring good peak shape.[6]
MS System Agilent 5977 or equivalent single quadrupole or ion trapProvides mass-selective detection for confirmation and quantification.
Ionization Mode Electron Impact (EI) at 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns for library matching and identification.
MS Source Temp. 230°CStandard operating temperature.
Scan Mode Selected Ion Monitoring (SIM)SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions of the derivatized analyte.
Target Ions e.g., m/z 170 (M⁺), m/z 140 (M-NO)⁺The molecular ion of the N-nitroso derivative and characteristic fragments. These must be confirmed by analyzing a derivatized standard.

Logical Flow: Derivatization for GC-MS

A Analyte in Aqueous Sample (Polar, Non-volatile) B Acidification (HCl) A->B C Add Derivatizing Agent (NaNO₂) B->C D Incubate (Heat) C->D E Reaction Complete: Formation of N-nitroso derivative D->E F Neutralization (NaOH) & Liquid-Liquid Extraction (Dichloromethane) E->F G Concentrated Organic Extract (Volatile, Thermally Stable) F->G H Injection into Chiral GC-MS G->H

Caption: Chemical derivatization workflow to enable GC-MS analysis.

Method Selection and Final Considerations

The choice between Chiral HPLC-MS/MS and Chiral GC-MS depends on the specific application, available instrumentation, and desired throughput.

  • Chiral HPLC-MS/MS is generally the superior method for bioanalytical applications (e.g., plasma, urine) and for low-level impurity quantification. It requires minimal sample preparation, avoids harsh derivatization chemistry, and offers unparalleled sensitivity and selectivity.

  • Chiral GC-MS can be a very robust and cost-effective method for quality control in a manufacturing setting, particularly for analyzing the bulk substance or intermediates where concentrations are higher. However, the derivatization step adds complexity and potential for variability that must be carefully controlled and validated.

An alternative technique, Chiral Capillary Electrophoresis (CE) , can also be considered. CE offers extremely high separation efficiency and requires minimal solvent usage.[10] Enantioseparation is typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[11] While powerful, CE can sometimes lack the robustness and sensitivity of HPLC-MS/MS for trace-level quantification in complex matrices.

Ultimately, the validation of any chosen method against the criteria set by the International Council for Harmonisation (ICH) is paramount to ensure that the data generated is reliable, reproducible, and suitable for regulatory submission.[4]

References

Chiral Analysis of (S)-3-Cyclopropylmorpholine: Advanced HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiopurity in Pharmaceutical Analysis

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. (S)-3-Cyclopropylmorpholine, a chiral synthetic building block, represents a class of compounds where the spatial arrangement of its substituents can lead to vastly different biological activities. Consequently, the ability to accurately quantify the enantiomeric purity of such molecules is paramount, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides comprehensive, field-proven methodologies for the enantioselective analysis of this compound by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As your Senior Application Scientist, I will not only delineate the protocols but also elucidate the scientific rationale behind the selection of columns, mobile phases, and derivatization strategies, empowering you to adapt and troubleshoot these methods effectively in your own laboratory.

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Enantioselective Analysis

Direct chiral HPLC is often the preferred method for enantiomeric purity analysis due to its broad applicability and the potential to analyze the compound without derivatization. The core principle lies in the use of a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with the enantiomers of the analyte, leading to different retention times.

The Causality Behind Experimental Choices: Selecting the Right Chiral Stationary Phase

For a secondary cyclic amine like this compound, polysaccharide-based CSPs are a robust starting point.[1][2] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

Recommended Columns for Initial Screening:

  • Immobilized Polysaccharide Phases (e.g., CHIRALPAK® IA, IB, IC): These are highly recommended due to their broad solvent compatibility, allowing for a wider range of mobile phases to be explored, which can be crucial for optimizing selectivity.[1]

  • Coated Polysaccharide Phases (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H): These columns often provide excellent enantioselectivity, though they have more restricted solvent compatibility.[2]

Strategic Mobile Phase Selection for Optimal Resolution

Normal phase chromatography is typically the most successful mode for the chiral separation of amines on polysaccharide CSPs. The choice of mobile phase components, particularly the alcohol modifier and the basic additive, is critical for achieving baseline separation.

  • Mobile Phase Constituents: A typical mobile phase consists of a non-polar solvent (e.g., n-Hexane or Heptane) and a polar alcohol modifier (e.g., Ethanol or Isopropanol). The ratio of these components controls the retention time and can influence enantioselectivity.

  • The Role of the Basic Additive: A small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), is crucial when analyzing amines.[3] This additive acts as a silanol-masking agent, preventing strong, non-enantioselective interactions between the basic analyte and acidic residual silanol groups on the silica surface of the CSP. This leads to improved peak shape and resolution.

HPLC Application Protocol: Enantiomeric Purity of this compound

This protocol provides a starting point for method development and validation.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm) or equivalent immobilized amylose-based CSP

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Ethanol

  • Additive: Diethylamine (DEA)

  • This compound reference standard

  • Racemic 3-Cyclopropylmorpholine (for system suitability and specificity)

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

Method Development and Optimization Workflow:

HPLC_Optimization cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation A Prepare Mobile Phase (Hexane/Ethanol/DEA 80:20:0.1) B Equilibrate CHIRALPAK IA column (at least 30 min) A->B C Inject Racemic Standard B->C D Evaluate Resolution (Rs) C->D E Adjust Hexane/Ethanol Ratio (e.g., 90:10 to 70:30) D->E Rs < 1.5 F Change Alcohol Modifier (e.g., to Isopropanol) D->F Co-elution G Optimize Column Temperature (e.g., 15-35°C) E->G Partial Separation H Validate Method (ICH Q2(R2) Guidelines) E->H Rs >= 1.5 F->H Rs >= 1.5 G->H Rs >= 1.5 GC_Optimization cluster_0 Derivatization & Initial Run cluster_1 Optimization cluster_2 Validation A Derivatize Racemic Standard (with TFAA) B Inject on Chiral GC Column A->B C Run Initial Oven Program B->C D Evaluate Resolution (Rs) C->D E Optimize Oven Program (Slower ramp rate, e.g., 1-2°C/min) D->E Rs < 1.5 F Adjust Carrier Gas Flow Rate (Optimize linear velocity) E->F Further optimization needed G Validate Method (ICH Q2(R2) Guidelines) E->G Rs >= 1.5 F->G Rs >= 1.5 Validation_Workflow A Develop and Optimize Method B System Suitability Test (Resolution, Tailing Factor, Repeatability) A->B H Robustness (Vary key method parameters) A->H I Solution Stability A->I C Specificity (Inject individual enantiomers, racemate, and spiked sample) B->C D Linearity & Range (Prepare series of dilutions of undesired enantiomer) C->D J Final Validation Report C->J E LOD & LOQ (Signal-to-Noise or other appropriate method) D->E F Accuracy (Spike recovery at multiple levels) D->F G Precision (Repeatability and Intermediate Precision) D->G E->J F->J G->J H->J I->J

References

Application Notes and Protocols for the Utilization of (S)-3-Cyclopropylmorpholine in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (S)-3-Cyclopropylmorpholine in Drug Discovery

In the landscape of modern medicinal chemistry, the judicious selection of building blocks for library synthesis is a critical determinant of success. The morpholine heterocycle is a well-established "privileged scaffold," appearing in numerous approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1][2][3] Concurrently, the cyclopropyl group has gained significant traction as a bioisosteric replacement for larger or more flexible groups, offering a unique combination of rigidity, metabolic robustness, and the ability to enhance potency by enforcing a favorable conformation for target binding.[4] The chiral building block, this compound, synergistically combines these advantageous features, presenting a compelling scaffold for the generation of diverse and medicinally relevant compound libraries.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into library synthesis campaigns. We will delve into the strategic rationale for its use, provide detailed, adaptable protocols for key chemical transformations, and discuss the subsequent analysis and characterization of the resulting compound libraries.

Physicochemical Properties and Design Rationale

The strategic incorporation of this compound into a drug discovery program is underpinned by its anticipated impact on key molecular properties.

PropertyContribution from Morpholine MoietyContribution from Cyclopropyl MoietyCombined Advantage for Drug Design
Aqueous Solubility The polar ether oxygen and the basic nitrogen atom of the morpholine ring can act as hydrogen bond acceptors, often leading to improved aqueous solubility compared to carbocyclic analogs.[5]The small, rigid cyclopropyl group generally has a minimal impact on lipophilicity.The overall molecule is expected to possess favorable solubility, a crucial parameter for oral bioavailability and formulation.
Metabolic Stability The morpholine ring is generally metabolically robust.The cyclopropyl group is resistant to many common metabolic pathways, such as oxidation by cytochrome P450 enzymes.[4]The combination of these two stable moieties is likely to impart a high degree of metabolic stability to the resulting library members, increasing their in vivo half-life.
pKa Morpholine has a pKa of approximately 8.7, making it a weak base that is partially protonated at physiological pH.[3][6] This can be advantageous for interactions with biological targets and for cell permeability.[5]The electron-donating nature of the cyclopropyl group may slightly increase the basicity of the adjacent secondary amine.The resulting compounds are expected to have a physiologically relevant pKa, balancing target engagement with the ability to cross cell membranes.
Lipophilicity (logP) The morpholine ring is considered to be of moderate lipophilicity.[7][8]The cyclopropyl group is a small, non-polar substituent.The combined logP is expected to be in a range suitable for drug-like molecules, avoiding excessive lipophilicity which can lead to off-target effects and poor solubility.[7]
Three-Dimensional Shape The chair-like conformation of the morpholine ring provides a defined three-dimensional vector for substituents.The rigid, three-membered ring introduces a defined conformational constraint.[4]The combination provides a rigid scaffold that can project substituents into specific regions of a biological target's binding site, potentially leading to higher potency and selectivity.

Strategic Application in Library Synthesis

This compound is an ideal secondary amine building block for diversification in library synthesis. Its single point of attachment at the nitrogen atom allows for its facile incorporation into a variety of molecular scaffolds. The following workflow outlines a general strategy for its use.

G cluster_0 Scaffold Preparation cluster_1 Diversification with this compound cluster_2 Library Generation & Analysis Scaffold Core Scaffold with Reactive Group (e.g., -COOH, -CHO, Ar-X) Reaction Key Coupling Reaction (Amide, Reductive Amination, N-Arylation) Scaffold->Reaction BuildingBlock This compound BuildingBlock->Reaction Library Diverse Compound Library Reaction->Library Purification High-Throughput Purification (Prep-HPLC) Library->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product CarboxylicAcid Carboxylic Acid (R-COOH) (1.0 eq) AmideProduct Amide Product CarboxylicAcid->AmideProduct Cyclopropylmorpholine This compound (1.1 eq) Cyclopropylmorpholine->AmideProduct CouplingAgent Coupling Agent (e.g., HATU) (1.2 eq) Base Base (e.g., DIPEA) (2.0 eq) Solvent Anhydrous DMF Conditions Room Temperature, 2-4 h G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product Aldehyde Aldehyde/Ketone (R-CHO) (1.0 eq) AmineProduct Tertiary Amine Product Aldehyde->AmineProduct Cyclopropylmorpholine This compound (1.2 eq) Cyclopropylmorpholine->AmineProduct ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) (1.5 eq) Solvent DCE or THF Conditions Room Temperature, 12-24 h G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product ArylHalide Aryl Halide (Ar-X) (1.0 eq) ArylamineProduct N-Aryl Morpholine Product ArylHalide->ArylamineProduct Cyclopropylmorpholine This compound (1.2 eq) Cyclopropylmorpholine->ArylamineProduct Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) (2 mol%) Ligand Ligand (e.g., XPhos) (4 mol%) Base Base (e.g., NaOtBu) (1.4 eq) Solvent Anhydrous Toluene Conditions 80-110 °C, 12-24 h

References

Application Note & Protocol: Facile N-Alkylation of (S)-3-Cyclopropylmorpholine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the N-alkylation of (S)-3-Cyclopropylmorpholine, a valuable building block in medicinal chemistry. We present a detailed, field-proven protocol centered on reductive amination, a highly efficient and selective method for forming carbon-nitrogen bonds.[1][2] This application note delves into the mechanistic underpinnings of the reaction, explains the rationale behind reagent selection, and offers a step-by-step procedure for the synthesis, purification, and characterization of N-alkylated this compound derivatives. The protocol is designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.

Introduction: The Significance of N-Alkyl-3-Cyclopropylmorpholines

Substituted morpholines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. Their favorable physicochemical properties, including improved solubility and metabolic stability, make them attractive moieties for drug design. The N-alkylation of chiral morpholines, such as this compound, allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents at the nitrogen atom.

Direct alkylation of secondary amines with alkyl halides can be challenging to control and often leads to over-alkylation.[3] Reductive amination, however, offers a superior alternative by converting a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate.[1][4] This method is renowned for its high yields, broad substrate scope, and mild reaction conditions, making it the cornerstone of modern amine synthesis.[5][6][7]

Mechanistic Insight: The Reductive Amination Pathway

The reductive amination of a secondary amine like this compound with an aldehyde or ketone proceeds through a two-step sequence within a single pot:

  • Iminium Ion Formation: The nucleophilic nitrogen of the morpholine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the loss of a water molecule to form a transient iminium ion. This step is often catalyzed by mild acid.

  • Hydride Reduction: A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.

A key aspect of this process is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[3][8] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an ideal reagent for this purpose due to its mild nature and excellent chemoselectivity.[9][10]

Experimental Protocol: N-Alkylation of this compound

This protocol details the N-alkylation of this compound with a representative aldehyde, isobutyraldehyde, to yield (S)-N-isobutyl-3-cyclopropylmorpholine.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially AvailableStore under inert atmosphere.
Isobutyraldehyde≥99%Commercially AvailableFreshly distilled if necessary.
Sodium Triacetoxyborohydride (STAB)≥97%Commercially AvailableHandle in a fume hood. Moisture sensitive.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableAqueous solution.
BrineACS GradeCommercially AvailableSaturated aqueous NaCl solution.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 7.86 mmol, 1.0 equiv.).

  • Solvent and Aldehyde Addition: Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM). To this solution, add isobutyraldehyde (0.72 mL, 7.86 mmol, 1.0 equiv.).

  • Stirring and Iminium Formation: Stir the resulting mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (STAB) (2.0 g, 9.43 mmol, 1.2 equiv.) to the reaction mixture. Note: The addition of STAB can be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

  • Workup - Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10-15 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (S)-N-isobutyl-3-cyclopropylmorpholine.

Characterization

The purified product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Chiral HPLC: To confirm the enantiomeric purity if required.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the N-alkylation protocol.

experimental_workflow reagents 1. Reagents This compound Isobutyraldehyde DCM iminium 2. Iminium Formation Stir at RT, 30 min reagents->iminium Mix reduction 3. Reduction Add STAB Stir at RT, 2-4h iminium->reduction Add Reducing Agent workup 4. Workup Quench (NaHCO₃) Extract (DCM) reduction->workup Reaction Complete purification 5. Purification Column Chromatography workup->purification Crude Product product 6. Final Product (S)-N-isobutyl-3- cyclopropylmorpholine purification->product Pure Product

Caption: Workflow for N-alkylation via reductive amination.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting Tips
Reaction Time 2-4 hoursIf the reaction is sluggish, a small amount of acetic acid (0.1 equiv.) can be added to catalyze iminium ion formation.
Yield 75-90%Low yields may result from impure reagents or incomplete reaction. Ensure anhydrous conditions.
Purity >95% after chromatographyIf purification is difficult, consider alternative solvent systems for chromatography.
Side Reactions MinimalOver-reduction of the aldehyde is unlikely with STAB. Incomplete reaction will leave starting materials.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly effective and reliable method for the N-alkylation of this compound.[10][11] The protocol described herein is straightforward, scalable, and provides access to a wide array of N-substituted morpholine derivatives in high yield and purity. This methodology is a valuable tool for medicinal chemists and researchers in the field of drug discovery and development.

References

Application Notes and Protocols for (S)-3-Cyclopropylmorpholine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of (S)-3-Cyclopropylmorpholine derivatives as potential anticancer agents. The content is structured to provide not only detailed experimental protocols but also the scientific rationale behind the methodologies, fostering a deeper understanding of the drug discovery process for this promising class of compounds.

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target-binding affinity. In the context of oncology, the morpholine moiety has been identified as a key pharmacophore in numerous inhibitors of critical cancer-related signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[3][4] The cyclopropyl group, a small, strained carbocycle, is another valuable functional group in drug design, often introduced to modulate potency, selectivity, and pharmacokinetic profiles. The combination of the chiral this compound core represents a promising starting point for the development of novel and effective anticancer therapeutics.

Part 1: Synthesis and Characterization of this compound Derivatives

The synthesis of a library of this compound derivatives is the foundational step in their evaluation as anticancer agents. This involves the initial enantioselective synthesis of the core scaffold, followed by diversification through the attachment of various functional groups.

Enantioselective Synthesis of this compound

While a variety of methods exist for the synthesis of substituted morpholines, an enantioselective approach is crucial to ensure the stereochemical purity of the final compounds, as stereochemistry often plays a critical role in biological activity.[5][6] A plausible synthetic route, based on established methodologies for chiral morpholine synthesis, is outlined below.[7][8]

Protocol 1: Enantioselective Synthesis of this compound

This protocol is a proposed synthetic route and may require optimization.

Step 1: Synthesis of (S)-1-cyclopropyl-2-((2-hydroxyethyl)amino)ethan-1-ol

  • To a solution of (S)-2-amino-2-cyclopropylethan-1-ol (1 equivalent) in a suitable solvent such as ethanol, add 2-bromoethanol (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (S)-1-cyclopropyl-2-((2-hydroxyethyl)amino)ethan-1-ol.

Step 2: Cyclization to this compound

  • Dissolve the product from Step 1 in a suitable solvent like tetrahydrofuran (THF).

  • Add a dehydrating agent, such as sulfuric acid or Burgess reagent, portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Characterization of the Core Scaffold

The synthesized this compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (% ee).

Derivatization of this compound

To explore the structure-activity relationship (SAR), a library of derivatives can be synthesized by modifying the secondary amine of the morpholine ring. Common derivatization strategies include N-arylation and amide bond formation.

Protocol 2: N-Arylation of this compound (Buchwald-Hartwig Amination) [9][10]

  • In a reaction vessel, combine this compound (1 equivalent), the desired aryl halide (e.g., aryl bromide, 1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 equivalents).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Amide Coupling of this compound [11][12]

  • Dissolve the desired carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent (e.g., EDC·HCl, 1.2 equivalents) and an activator (e.g., HOBt, 1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 1.5 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Part 2: In Vitro Biological Evaluation

A series of in vitro assays are essential to determine the anticancer potential of the synthesized this compound derivatives.[5]

Cell Viability Assays

Cell viability assays are the initial step to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines. The MTT and XTT assays are commonly used colorimetric methods that measure the metabolic activity of viable cells.[11][13]

Protocol 4: MTT Cell Viability Assay [9]

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed. Annexin V staining, which detects the externalization of phosphatidylserine in early apoptosis, is a widely used method.[10]

Protocol 5: Annexin V Apoptosis Assay by Flow Cytometry [14]

  • Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Cell Cycle Analysis

To investigate the effect of the compounds on cell cycle progression, flow cytometric analysis of DNA content is performed.[6][15]

Protocol 6: Cell Cycle Analysis by Propidium Iodide Staining

  • Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Mechanism of Action Studies

Understanding the molecular mechanism by which these compounds exert their anticancer effects is crucial for their further development.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[11] The morpholine ring is a well-established pharmacophore in many PI3K and mTOR inhibitors, where the oxygen atom often forms a critical hydrogen bond with the hinge region of the kinase domain.[4][6]

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

Western Blot Analysis

To confirm the inhibition of the PI3K/Akt/mTOR pathway, Western blot analysis can be used to measure the phosphorylation status of key downstream proteins.

Protocol 7: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

  • Treat cancer cells with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total Akt, S6 ribosomal protein, and 4E-BP1.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Part 4: In Vivo Preclinical Evaluation

Promising candidates from in vitro studies should be evaluated in vivo to assess their efficacy and safety in a living organism. Xenograft mouse models are commonly used for this purpose.[1][8]

Xenograft Mouse Model

Protocol 8: In Vivo Efficacy Study in a Xenograft Mouse Model [11]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the this compound derivative (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Data Analysis: Compare the tumor growth between the treatment and control groups to determine the antitumor efficacy of the compound.

Diagram 2: Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Tumor Excision Euthanasia->Tumor_Excision Efficacy_Analysis Efficacy Analysis Euthanasia->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis Tumor_Excision->PD_Analysis

Caption: Workflow for in vivo xenograft studies.

Part 5: Data Presentation and Interpretation

Structure-Activity Relationship (SAR)

The SAR analysis of the synthesized library of this compound derivatives will provide valuable insights for the design of more potent and selective compounds. Key structural modifications and their impact on anticancer activity should be systematically evaluated.[12]

Table 1: Representative Structure-Activity Relationship Data

Compound IDR Group (Substitution on Morpholine Nitrogen)Cancer Cell LineIC₅₀ (µM)
S-CP-01 PhenylA549 (Lung)5.2
S-CP-02 4-FluorophenylA549 (Lung)2.8
S-CP-03 3,4-DichlorophenylA549 (Lung)1.5
S-CP-04 BenzoylA549 (Lung)8.9
S-CP-05 4-MethoxybenzoylA549 (Lung)12.3
S-CP-06 PhenylMCF-7 (Breast)7.8
S-CP-07 4-FluorophenylMCF-7 (Breast)4.1
S-CP-08 3,4-DichlorophenylMCF-7 (Breast)2.2
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Efficacy Data

The results from the in vivo studies should be presented clearly to demonstrate the antitumor effects of the lead compounds.

Table 2: Representative In Vivo Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle-Daily, p.o.1500 ± 250-
Lead Compound 25Daily, p.o.750 ± 15050
Lead Compound 50Daily, p.o.450 ± 10070
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, likely targeting the PI3K/Akt/mTOR signaling pathway. The detailed protocols and methodologies provided in this guide offer a comprehensive framework for the synthesis, in vitro evaluation, and in vivo testing of this class of compounds. Through systematic investigation and a thorough understanding of their mechanism of action, this compound derivatives have the potential to be developed into effective cancer therapeutics.

References

Application Note & Protocol: A Scalable Synthesis of (S)-3-Cyclopropylmorpholine for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview & Route Selection

For the production of a chiral API, particularly at scale, the synthetic strategy must be carefully considered. While various methods exist for synthesizing chiral morpholines, including asymmetric hydrogenation and organocatalyzed cyclizations, many are not ideal for large-scale work due to catalyst cost, specialized equipment, or stoichiometric use of chiral reagents.[1][2]

Our selected approach builds the chiral morpholine from a readily available chiral precursor, ensuring high enantiomeric purity from the outset. The core strategy involves three key stages:

  • Stereospecific Epoxide Formation: Synthesis of a key chiral epoxide intermediate, (S)-1-cyclopropyl-1,2-epoxyethane, from a commercially available chiral building block.

  • Regioselective Ring-Opening: Nucleophilic attack of an appropriate amine on the epoxide to form the key β-amino alcohol intermediate.[3] This step is critical for establishing the morpholine backbone.

  • Cyclization and Salt Formation: Intramolecular cyclization to form the morpholine ring, followed by purification and crystallization as a stable hydrochloride salt, which is often preferred for pharmaceutical compounds to improve properties like solubility and stability.[4][5]

This linear approach minimizes stereochemical risks and employs scalable, well-understood chemical transformations.

Overall Synthetic Workflow

The diagram below outlines the complete manufacturing process, from starting materials to the final, purified API salt.

G SM1 S-Cyclopropylglycinol (Starting Material) Int1 Step 1: N-Boc Protection (S)-N-Boc-cyclopropylglycinol SM1->Int1 SM2 2-Chloroethanol Int4 Step 4: Ring Opening (S)-N-Boc-1-cyclopropyl-2-(2-hydroxyethylamino)ethanol SM2->Int4 SM3 Di-tert-butyl dicarbonate (Boc₂O) SM3->Int1 SM4 Tos-Cl, Base Int2 Step 2: O-Tosylation (S)-N-Boc-cyclopropylglycinol Tosylate SM4->Int2 SM5 HCl in Dioxane API Step 7: Salt Formation & Crystallization (S)-3-Cyclopropylmorpholine HCl (>99% Purity, >99.5% e.e.) SM5->API Int1->Int2 Int3 Step 3: Epoxidation (S)-N-Boc-2-cyclopropyl-aziridine Int2->Int3 Int3->Int4 Int5 Step 5: Cyclization (Mitsunobu) (S)-N-Boc-3-cyclopropylmorpholine Int4->Int5 Crude Step 6: Deprotection Crude this compound Int5->Crude Crude->API

Caption: High-level workflow for the scale-up synthesis of this compound HCl.

Detailed Protocols and Scientific Rationale

Step 1: Synthesis of (S)-1-Cyclopropyl-1,2-epoxyethane (Intermediate A)

The synthesis of the chiral epoxide is a critical first step. A reliable method involves the cyclization of a chiral halohydrin, which can be derived from the corresponding amino alcohol. For scalability, we propose a route starting from commercially available (S)-2-amino-2-cyclopropylethanol.

Protocol:

  • Diazotization & Halogenation: To a cooled (0 °C) solution of (S)-2-amino-2-cyclopropylethanol (1.0 eq) in aqueous HBr (48%, 3.0 eq), add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

    • Rationale: This in-situ diazotization of the primary amine followed by displacement with bromide generates the chiral bromohydrin. Careful temperature control is crucial to prevent side reactions and racemization.

  • Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Extract the product into methyl tert-butyl ether (MTBE).

  • Base-Induced Cyclization: Wash the organic layer with saturated NaHCO₃ solution. Then, add a 10 M aqueous solution of NaOH (2.0 eq) and stir vigorously for 4 hours at room temperature.

    • Rationale: The strong base deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the bromide in an Sₙ2 reaction to form the epoxide ring. This is a classic Williamson ether synthesis variation and is highly efficient.[6]

  • Work-up & Isolation: Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude (S)-1-cyclopropyl-1,2-epoxyethane is typically used directly in the next step without further purification.

Step 2: Synthesis of (S)-1-((2-(Benzyloxy)ethyl)amino)-1-cyclopropylethan-2-ol (Intermediate B)

The regioselective ring-opening of the epoxide is paramount. The use of 2-(benzyloxy)ethanamine as the nucleophile introduces the necessary atoms for the morpholine ring, with the benzyl group serving as a robust protecting group for the eventual ring oxygen.

Protocol:

  • Reaction Setup: In a suitable reactor, dissolve (S)-1-cyclopropyl-1,2-epoxyethane (1.0 eq) in isopropanol. Add 2-(benzyloxy)ethanamine (1.2 eq).

  • Heating: Heat the mixture to 60-70 °C and maintain for 12-18 hours. Monitor the reaction by HPLC or TLC until consumption of the epoxide is complete.

    • Rationale: Heating is required to promote the nucleophilic ring-opening. The reaction proceeds via an Sₙ2 mechanism, with the amine preferentially attacking the sterically less hindered carbon of the epoxide, leading to excellent regioselectivity.[3][7] Isopropanol is a suitable solvent for its polarity and boiling point.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude oil (Intermediate B) can be carried forward.

Step 3: Synthesis of (S)-4-Benzyl-3-cyclopropylmorpholine (Intermediate C)

This step involves the formation of the morpholine ring via intramolecular cyclization.

Protocol:

  • Activation of Hydroxyl Group: Dissolve the crude Intermediate B (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq).

    • Rationale: The primary alcohol is converted into a mesylate, which is an excellent leaving group. This "activation" is necessary for the subsequent intramolecular nucleophilic substitution.

  • Cyclization: After stirring for 1 hour at 0 °C, add potassium tert-butoxide (2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.

    • Rationale: The secondary amine, deprotonated by the strong base, acts as the nucleophile, displacing the mesylate to form the six-membered morpholine ring.

  • Work-up and Purification: Quench the reaction with water and extract the product with DCM. The crude product can be purified by column chromatography on a preparative scale, although for scale-up, crystallization is preferred if a suitable salt can be formed.

Step 4: Deprotection to Yield this compound

The final step before salt formation is the removal of the N-benzyl protecting group.

Protocol:

  • Hydrogenolysis: Dissolve Intermediate C (1.0 eq) in methanol or ethanol. Add Pearlman's catalyst (Pd(OH)₂/C, 5 mol%).

  • Hydrogenation: Place the mixture under a hydrogen atmosphere (50 psi) and stir vigorously at 40 °C until the reaction is complete (as monitored by HPLC).

    • Rationale: Catalytic hydrogenation is a clean and efficient method for removing benzyl groups. The reaction is typically high-yielding and produces toluene as the only byproduct, which is easily removed.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude free base of this compound.

Step 5: Final Salt Formation and Crystallization

Formation of a crystalline hydrochloride salt is crucial for ensuring high purity and providing a stable solid form for preclinical studies.

Protocol:

  • Salt Formation: Dissolve the crude free base in isopropanol (IPA) or ethyl acetate. Add a solution of HCl in IPA (1.1 eq) dropwise with stirring.

  • Crystallization: The hydrochloride salt will typically precipitate. Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C for another 2 hours to maximize yield.[8]

    • Rationale: A well-defined crystallization protocol is essential for controlling purity, particle size, and morphology.[9] Cooling crystallization is a standard and scalable method. If crystallization is difficult, techniques like anti-solvent addition or seeding can be employed.[8][10]

  • Isolation and Drying: Collect the solid by filtration, wash the cake with cold IPA, and dry under vacuum at 40-50 °C to a constant weight.

Process Safety Considerations

Scaling up chemical reactions requires a thorough safety assessment.[11]

  • Epoxide Handling: Epoxides are reactive and potentially hazardous. The ring-opening reaction is exothermic and must be conducted with adequate temperature control, especially during scale-up.[12][13][14] A semi-batch process (controlled addition of the epoxide) is recommended to manage heat evolution.[11]

  • Hydrogenation: Hydrogen is highly flammable. The hydrogenation step must be performed in a properly rated reactor with appropriate safety measures to prevent ignition and contain pressure. The catalyst can be pyrophoric and should be handled under a nitrogen atmosphere or wetted when filtering.

  • Reagent Handling: Methanesulfonyl chloride is corrosive and lachrymogenic. Potassium tert-butoxide is a strong base and is water-reactive. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

A formal Process Hazard Analysis (PHA) should be conducted before attempting this synthesis on a kilogram scale.[12]

Analytical Quality Control

To ensure the final product meets preclinical quality standards, a suite of analytical tests is required. The primary goal is to confirm identity, purity, and enantiomeric excess.[15][16]

Parameter Method Typical Specification Rationale
Identity ¹H NMR, ¹³C NMR, MSConforms to structureConfirms the chemical structure of the target molecule.
Purity (Assay) HPLC-UV/CAD≥ 99.0%Quantifies the amount of the desired compound relative to impurities.
Enantiomeric Purity Chiral HPLC≥ 99.5% e.e.Confirms the stereochemical integrity of the API, which is critical for its biological activity.[17][18][19]
Residual Solvents GC-HSPer ICH GuidelinesEnsures that solvent levels are below safety thresholds.
Water Content Karl Fischer Titration≤ 0.5%Water can affect the stability and handling of the API.

Chiral HPLC Method Workflow

G Sample Dissolve API in Mobile Phase Inject Inject onto Chiral HPLC System Sample->Inject Separate Separation on Chiral Stationary Phase (e.g., Chiralpak®) Inject->Separate Detect UV Detection Separate->Detect Quantify Integrate Peaks & Calculate % e.e. Detect->Quantify

Caption: Standard workflow for determining enantiomeric excess (% e.e.) by Chiral HPLC.

Conclusion

This application note details a scalable and robust synthetic route for producing this compound hydrochloride for preclinical studies. The strategy relies on well-established, high-yielding reactions, starting from a chiral precursor to ensure excellent enantiomeric purity. By incorporating rigorous process safety protocols and comprehensive analytical controls, this process is designed to deliver a high-quality API suitable for advancing a drug development program.

References

Application Notes and Protocols for Evaluating (S)-3-Cyclopropylmorpholine as a Monoamine Oxidase Inhibitor in an In Vitro Fluorometric Assay

Author: BenchChem Technical Support Team. Date: January 2026

Core Directive: A Comprehensive Guide to the In Vitro Characterization of (S)-3-Cyclopropylmorpholine

This document provides a detailed protocol and scientific rationale for the in vitro evaluation of this compound as a potential inhibitor of monoamine oxidases (MAOs). As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a comprehensive understanding of the experimental design, the underlying biochemical principles, and the critical parameters for ensuring data integrity. The protocol is designed for researchers, scientists, and drug development professionals engaged in the characterization of novel bioactive compounds. We will focus on a robust and widely adopted fluorometric assay to determine the inhibitory potency and selectivity of this compound against the two major isoforms of monoamine oxidase, MAO-A and MAO-B.

Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[2] Consequently, the inhibition of MAOs is a well-established therapeutic strategy.[3][4] Structurally, this compound incorporates both a morpholine ring and a cyclopropylamine moiety. Both of these chemical scaffolds are present in known MAO inhibitors.[5][6][7][8] This structural alert provides a strong rationale for investigating its potential as a modulator of MAO activity.

This guide will detail a fluorometric assay that quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[9][10] The assay's principle lies in the horseradish peroxidase (HRP)-mediated reaction of H₂O₂ with a fluorogenic probe (e.g., Amplex® Red) to produce the highly fluorescent compound, resorufin.[9] The rate of fluorescence increase is directly proportional to MAO activity, and a reduction in this rate in the presence of this compound will indicate inhibition.[10]

Scientific Integrity & Logic: Ensuring Trustworthy and Self-Validating Data

The credibility of any in vitro study hinges on the robustness of the experimental design and the inclusion of appropriate controls. The following protocol is designed as a self-validating system to ensure the generated data is accurate, reproducible, and directly attributable to the specific interaction between this compound and the MAO enzymes.

Key Pillars of a Self-Validating Assay:

  • Positive and Negative Controls: The inclusion of known, potent, and isoform-selective inhibitors for MAO-A (Clorgyline) and MAO-B (Selegiline or Pargyline) is mandatory.[1][10] These compounds serve as a benchmark for inhibitory activity and confirm the sensitivity of the assay. A vehicle control (e.g., DMSO) is essential to establish the baseline enzyme activity and to account for any solvent effects.[11]

  • Enzyme and Substrate Controls: Wells containing all reaction components except the enzyme will account for any background fluorescence or non-enzymatic substrate degradation. Similarly, wells without the substrate will establish the baseline fluorescence of the enzyme and other reaction components.

  • Linearity of the Reaction: It is crucial to ensure that the enzymatic reaction proceeds in a linear fashion over the measurement period. This is typically achieved by optimizing enzyme and substrate concentrations and monitoring the fluorescence kinetically.[12]

  • Determination of IC₅₀ Values: To quantify the inhibitory potency of this compound, a dose-response curve should be generated by testing a range of compound concentrations. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this curve.[13]

  • Selectivity Assessment: By running parallel assays with both MAO-A and MAO-B enzymes, the selectivity of this compound for each isoform can be determined by comparing their respective IC₅₀ values.[1]

Visualization of the Experimental Workflow and Underlying Principle

To visually conceptualize the experimental process and the biochemical reaction, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction Incubation cluster_measurement Measurement & Analysis reagents Prepare Reagents: - MAO-A/B Enzymes - Assay Buffer - this compound (Test Compound) - Control Inhibitors (Clorgyline, Selegiline) - Substrate (p-Tyramine) - HRP Solution - Fluorescent Probe plate Prepare 96-well Plate: - Add Test Compound dilutions - Add Control Inhibitors - Add Vehicle Control reagents->plate add_enzyme Add MAO-A or MAO-B Enzyme Solution to each well plate->add_enzyme pre_incubate Pre-incubate at 37°C (10-15 min) add_enzyme->pre_incubate add_substrate Add Substrate/Detection Mix (Substrate, HRP, Probe) pre_incubate->add_substrate kinetic_read Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) at 37°C for 30-60 min add_substrate->kinetic_read data_analysis Data Analysis: - Calculate reaction rates - Determine % Inhibition - Plot dose-response curves - Calculate IC50 values kinetic_read->data_analysis

Caption: Experimental Workflow for MAO Inhibition Assay.

G cluster_enzymatic Enzymatic Reaction cluster_detection Fluorometric Detection MAO MAO-A or MAO-B Products Aldehyde + NH₃ + H₂O₂ MAO->Products Substrate Monoamine Substrate (e.g., p-Tyramine) Substrate->MAO O2 O₂ + H₂O O2->MAO H2O2 H₂O₂ HRP HRP H2O2->HRP Fluorescence Fluorescent Product (Resorufin) HRP->Fluorescence Probe Non-fluorescent Probe (e.g., Amplex Red) Probe->HRP Inhibitor This compound Inhibitor->MAO Inhibition

Caption: Principle of the Fluorometric MAO Inhibition Assay.

Quantitative Data Summary

The following table outlines the recommended concentrations and parameters for the in vitro MAO inhibition assay. These values may require optimization depending on the specific laboratory conditions and reagent sources.

ParameterRecommended Value/RangePurpose
Recombinant Human MAO-A/BVendor-specific (typically ng/well)Source of enzymatic activity.
This compound0.1 nM to 100 µM (serial dilution)Test compound for IC₅₀ determination.
Clorgyline (MAO-A inhibitor)~10 µM (positive control)Validates MAO-A inhibition.
Selegiline (MAO-B inhibitor)~10 µM (positive control)Validates MAO-B inhibition.
p-Tyramine (Substrate)1 mMSubstrate for both MAO-A and MAO-B.[14]
Benzylamine (Substrate)Optional, selective for MAO-B.Can be used to confirm MAO-B activity.[10]
Horseradish Peroxidase (HRP)0.2 U/mLCatalyzes the conversion of the fluorescent probe.[15]
Fluorescent Probe10-20 µMGenerates a fluorescent signal in the presence of H₂O₂.
Assay Buffer100 mM Potassium Phosphate, pH 7.4Maintains optimal pH for enzyme activity.
Incubation Temperature37°COptimal temperature for enzymatic reaction.[11]
Fluorescence ReadingEx/Em = 535/587 nmWavelengths for resorufin detection.[12]

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a 96-well plate format, suitable for high-throughput screening and dose-response analysis.

1. Reagent Preparation:

  • MAO Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4. Store at 4°C.

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Test Compound Dilutions: Perform serial dilutions of the this compound stock solution in MAO Assay Buffer to achieve the desired final concentrations (e.g., 10-fold dilutions from 100 µM to 0.1 nM). The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Control Inhibitor Stock Solutions: Prepare 1 mM stock solutions of Clorgyline and Selegiline in DMSO. Prepare a working solution (e.g., 10 µM) in MAO Assay Buffer.[11]

  • Enzyme Solutions: Reconstitute and dilute recombinant human MAO-A and MAO-B enzymes in MAO Assay Buffer to the recommended working concentration just before use. Keep on ice.[16]

  • Substrate/Detection Mixture: Prepare a fresh mixture containing p-tyramine, HRP, and the fluorescent probe in MAO Assay Buffer. Protect this solution from light.

2. Assay Procedure:

  • Plate Setup: Add 10 µL of the appropriate this compound dilution, control inhibitor, or vehicle (for enzyme activity control) to the wells of a black, flat-bottom 96-well plate.

  • Enzyme Addition: Add 40 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.[14]

  • Reaction Initiation: Add 50 µL of the Substrate/Detection Mixture to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex/Em = 535/587 nm) every 1-2 minutes for a total of 30-60 minutes.[12]

3. Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

  • Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

  • Assess Selectivity: The selectivity index can be calculated by dividing the IC₅₀ value for the less potent isoform by the IC₅₀ value for the more potent isoform (e.g., IC₅₀ MAO-A / IC₅₀ MAO-B).

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-3-Cyclopropylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (S)-3-Cyclopropylmorpholine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic route, ensuring high yield, purity, and stereochemical fidelity.

Section 1: Synthesis Strategy & Mechanistic Considerations

The synthesis of substituted morpholines like this compound is a common objective in medicinal chemistry due to the prevalence of the morpholine scaffold in bioactive molecules.[1][2][3] The primary challenge lies in constructing the heterocyclic ring with precise control over stereochemistry and regiochemistry.

FAQ 1: What are the most viable synthetic routes for preparing this compound?

There are two primary retrosynthetic approaches, each with distinct advantages and potential pitfalls. The choice of route often depends on the availability and cost of the chiral starting materials.

  • Route A: From a Chiral Amino Alcohol. This is a highly convergent approach involving the cyclization of a precursor like (S)-2-amino-3-cyclopropylpropan-1-ol. The cyclization is typically achieved by reacting the amino alcohol with a two-carbon electrophile, such as ethylene sulfate or a haloacetyl derivative, followed by reduction.[1][4] This route is often favored for its reliability in preserving stereochemistry.

  • Route B: From a Chiral Epoxide. This route involves the ring-opening of a chiral cyclopropyl-substituted epoxide with a suitable amine, such as ethanolamine or a protected version, followed by an intramolecular cyclization. The key challenge in this approach is controlling the regioselectivity of the epoxide ring-opening.[5][6]

Below is a diagram illustrating these principal synthetic pathways.

cluster_0 Route A: Amino Alcohol Pathway cluster_1 Route B: Epoxide Pathway AA (S)-2-amino-3- cyclopropylpropan-1-ol IC_A Intermediate AA->IC_A N-Alkylation TS Two-Carbon Electrophile (e.g., Ethylene Sulfate) TS->IC_A FinalProduct This compound IC_A->FinalProduct Intramolecular Cyclization Epoxide (S)-1-cyclopropyl- 1,2-epoxyethane IC_B β-Amino Alcohol Intermediate Epoxide->IC_B Ring-Opening Amine Ethanolamine or protected equivalent Amine->IC_B IC_B->FinalProduct Intramolecular Dehydration/Cyclization caption Fig 1. Primary synthetic routes to this compound. Start Low Yield Observed CheckTLC Analyze crude reaction mixture (TLC, GC-MS, or crude NMR) Start->CheckTLC Incomplete Incomplete Reaction: Significant starting material remains CheckTLC->Incomplete Is starting material present? SideProducts Side Product Formation: New, undesired spots/peaks appear CheckTLC->SideProducts Are there new products? TempTime Increase Reaction Temperature & Time (Monitor closely to avoid degradation) Incomplete->TempTime Action Stoich Check Stoichiometry & Reagent Purity (Use fresh, high-purity reagents) Incomplete->Stoich Action Catalyst Optimize Catalyst/Base Loading (Too much or too little can be detrimental) Incomplete->Catalyst Action Identify Identify Side Product Structure SideProducts->Identify Polymerization Polymerization/Tarring? Identify->Polymerization Isomer Regioisomer or Diastereomer? Identify->Isomer RingOpening Cyclopropane Ring Cleavage? Identify->RingOpening SolPoly Lower concentration Change solvent Polymerization->SolPoly Solution SolIsomer Modify pH (acidic vs. basic) Screen different catalysts Isomer->SolIsomer Solution SolRing Use milder reaction conditions Avoid strong acids/electrophiles RingOpening->SolRing Solution caption Fig 2. Decision tree for troubleshooting low reaction yields. cluster_basic Basic/Neutral Conditions (Desired) cluster_acidic Acidic Conditions (Undesired) Basic_Start Epoxide + R-NH2 Basic_TS [Sₙ2 Transition State] Basic_Start->Basic_TS Et3N, H2O Basic_Prod Attack at less hindered carbon (Forms desired β-amino alcohol) Basic_TS->Basic_Prod Acidic_Start Epoxide + R-NH2 + H+ Acidic_TS [Protonated Epoxide, Sₙ1-like Transition State] Acidic_Start->Acidic_TS AcOH Acidic_Prod Attack at more substituted carbon (Forms undesired regioisomer) Acidic_TS->Acidic_Prod caption Fig 3. Influence of pH on epoxide ring-opening regioselectivity.

References

Troubleshooting common side reactions in (S)-3-Cyclopropylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (S)-3-Cyclopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. By understanding the underlying chemical principles and having access to practical troubleshooting strategies, you can optimize your synthetic route, improve yield and purity, and accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound, like many 3-substituted morpholines, typically originates from chiral amino alcohols. A prevalent strategy involves the reaction of (S)-2-amino-3-cyclopropylpropan-1-ol with a two-carbon electrophile to construct the morpholine ring. Variations of this approach include multi-step sequences involving protection, cyclization, and deprotection, or more direct one-pot methodologies.[1] Some routes may also employ starting materials like cyclopropanecarboxaldehyde or cyclopropyl glycidyl ether.

Q2: What is the primary stability concern for the cyclopropyl group during synthesis?

A2: The cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions.[2][3] This is the most critical side reaction to monitor and control during the synthesis of this compound. Both acidic and, to a lesser extent, certain radical conditions can promote the cleavage of the three-membered ring.

Q3: How can I confirm the enantiomeric purity of my this compound product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your product.[4][5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to resolve the signals of the enantiomers.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during the synthesis of this compound, providing insights into their causes and offering practical solutions.

Problem 1: Low Yield and Presence of a Major Impurity with Increased Molecular Weight.

Symptom: Your final product mass is low, and analytical data (e.g., LC-MS) shows a significant peak corresponding to a molecule with a mass 18 units higher than the desired product.

Likely Cause: Ring-Opening of the Cyclopropyl Group

The high ring strain of the cyclopropane moiety makes it susceptible to nucleophilic attack, particularly under acidic conditions, leading to ring-opening.[3] In the context of morpholine synthesis, which can involve acidic workups or intermediates, water can act as a nucleophile, resulting in the formation of a hydroxylated, ring-opened byproduct.

  • Mechanism Insight: Protonation of the cyclopropane ring can lead to a stabilized carbocation, which is then attacked by water.

Troubleshooting and Mitigation Strategies:

  • pH Control: Carefully neutralize acidic reaction mixtures or workups, avoiding strongly acidic conditions for prolonged periods. Use of milder acids for any necessary protonation steps is recommended.[6]

  • Temperature Management: Perform reactions at the lowest effective temperature to minimize the energy available for overcoming the activation barrier of the ring-opening reaction.

  • Anhydrous Conditions: If the reaction chemistry allows, conducting steps under anhydrous conditions can prevent water from acting as a nucleophile.

Diagnostic Experiment: NMR Analysis

  • Protocol: Acquire ¹H and ¹³C NMR spectra of the crude product.

  • Expected Observation: The presence of a ring-opened product will be indicated by the disappearance of the characteristic high-field cyclopropyl proton signals (typically between 0-1 ppm) and the appearance of new signals corresponding to a linear propyl chain, including a signal for a carbon bearing a hydroxyl group.[7]

dot graph RingOpening { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Reactant [label="this compound"]; Acid [label="H+", shape=plaintext, fontcolor="#EA4335"]; Intermediate [label="Protonated Intermediate", fillcolor="#FBBC05"]; Water [label="H₂O", shape=plaintext, fontcolor="#4285F4"]; Product [label="Ring-Opened Byproduct\n(M+18)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Reactant -> Intermediate [label="Acidic Conditions"]; Intermediate -> Product [label="Nucleophilic Attack"]; Acid -> Intermediate [style=invis]; Water -> Intermediate [style=invis]; } caption: Acid-catalyzed ring-opening of the cyclopropyl group.

Problem 2: Formation of Diastereomeric Impurities.

Symptom: Chiral HPLC analysis shows more than the expected two peaks for the enantiomers, or NMR analysis reveals a complex mixture of signals for the morpholine ring protons.

Likely Cause: Lack of Stereocontrol During Ring Formation

If the synthetic route involves the creation of a new stereocenter on the morpholine ring (e.g., at C-2 or C-5) without complete diastereoselective control, a mixture of diastereomers will be formed.[8] For instance, in a multi-component reaction, the approach of the reactants can lead to different stereochemical outcomes.[9]

Troubleshooting and Mitigation Strategies:

  • Catalyst and Reagent Selection: For reactions involving the formation of a new stereocenter, the choice of catalyst and reagents is crucial. Chiral ligands or auxiliaries can be employed to direct the stereochemical outcome.

  • Reaction Conditions Optimization: Temperature, solvent, and addition rates can significantly influence the diastereoselectivity of a reaction. A systematic optimization of these parameters is recommended.

  • Purification: Diastereomers have different physical properties and can often be separated by column chromatography. Careful optimization of the chromatographic conditions (e.g., solvent system, stationary phase) may allow for the isolation of the desired diastereomer.

Analytical Protocol: Chiral HPLC and 2D NMR

  • Chiral HPLC: Develop a chiral HPLC method to separate all stereoisomers. Different chiral stationary phases (e.g., polysaccharide-based) and mobile phase compositions should be screened.[5]

  • 2D NMR (NOESY/ROESY): These NMR techniques can be used to determine the relative stereochemistry of the substituents on the morpholine ring by observing through-space correlations between protons.[10]

ParameterCondition A (Low Diastereoselectivity)Condition B (Improved Diastereoselectivity)
Temperature Room Temperature-20 °C
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Catalyst Generic Lewis AcidChiral Lewis Acid
Diastereomeric Ratio 2:1>10:1
Problem 3: Presence of O-Alkylated or Bis-Alkylated Byproducts.

Symptom: In syntheses involving N-alkylation of a 3-cyclopropylmorpholine precursor, LC-MS analysis reveals byproducts with the same mass as the N-alkylated product (O-alkylation) or a higher mass corresponding to double alkylation.

Likely Cause: Competing Nucleophilicity and Over-alkylation

In N-alkylation reactions, the oxygen atom of the morpholine ring can also act as a nucleophile, leading to the formation of an O-alkylated byproduct.[11][12] Additionally, if the nitrogen atom is not sufficiently deactivated after the first alkylation, a second alkylation can occur, leading to a quaternary ammonium salt.

Troubleshooting and Mitigation Strategies:

  • Choice of Base and Solvent: The choice of base and solvent can influence the relative nucleophilicity of the nitrogen and oxygen atoms. Non-polar, aprotic solvents can favor N-alkylation. The strength and steric bulk of the base can also play a role.

  • Stoichiometry Control: Use a controlled amount of the alkylating agent (typically 1.0-1.2 equivalents) to minimize the risk of bis-alkylation.

  • Protecting Groups: If O-alkylation is a persistent issue, consider protecting the hydroxyl group of the precursor amino alcohol before the N-alkylation and cyclization steps.

Experimental Workflow: Optimizing N-Alkylation

N_Alkylation_Optimization

References

Technical Support Center: Synthesis of (S)-3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-Cyclopropylmorpholine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your yield and purity of this compound.

Introduction to the Synthesis of this compound

This compound is a valuable chiral building block in medicinal chemistry, often incorporated into pharmacologically active compounds. Its synthesis requires careful control of stereochemistry to ensure the desired biological activity. The primary challenge lies in the enantioselective formation of the C3-substituted morpholine ring. Common synthetic strategies involve the cyclization of chiral amino alcohols, which can be derived from cyclopropyl-containing precursors. This guide will address potential issues arising from these synthetic routes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Overall Yield of this compound

Question: My multi-step synthesis of this compound is resulting in a very low overall yield. What are the likely causes and how can I improve it?

Answer:

Low overall yield in a multi-step synthesis is a common issue stemming from suboptimal conditions in one or more steps. Let's break down the potential culprits in a typical synthesis starting from a chiral cyclopropyl precursor.

Potential Causes and Solutions:

  • Inefficient Ring Closure: The morpholine ring formation is a critical step. Incomplete cyclization can be a major contributor to low yield.

    • Scientific Rationale: The intramolecular cyclization to form the morpholine ring is typically an SN2 reaction. The efficiency of this step depends on the nucleophilicity of the amine and the quality of the leaving group on the other end of the molecule.

    • Troubleshooting Steps:

      • Choice of Base: Ensure the base used for deprotonating the amine is appropriate. A non-nucleophilic, sterically hindered base like potassium tert-butoxide can be effective.

      • Leaving Group: A good leaving group (e.g., tosylate, mesylate) on the alcohol-derived portion of the precursor is crucial. If you are using a halide, consider converting it to a better leaving group.

      • Solvent and Temperature: Aprotic polar solvents like DMF or acetonitrile can facilitate the SN2 reaction. The reaction temperature should be optimized; too low may result in slow reaction rates, while too high could lead to side reactions.

  • Side Reactions During N-Protection/Deprotection: The protection and deprotection of the nitrogen atom can be a source of yield loss.

    • Scientific Rationale: The choice of protecting group is critical. Some protecting groups can be difficult to remove, leading to incomplete deprotection and loss of material.

    • Troubleshooting Steps:

      • Protecting Group Selection: If you are using a Boc group, ensure complete removal with a strong acid like TFA in DCM. For benzyl groups, ensure efficient hydrogenolysis with a suitable catalyst (e.g., Pd/C).

      • Reaction Monitoring: Closely monitor the deprotection step by TLC or LC-MS to ensure complete conversion before workup.

  • Decomposition of Intermediates: Cyclopropyl-containing compounds can be sensitive to certain reagents and conditions.

    • Scientific Rationale: The cyclopropyl ring has strained C-C bonds and can be susceptible to ring-opening under strongly acidic or oxidative conditions.

    • Troubleshooting Steps:

      • Reagent Screening: If you suspect decomposition, screen for milder reagents. For example, if using a strong acid for deprotection, consider a weaker acid or alternative protecting groups.

      • Inert Atmosphere: Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if your intermediates are air-sensitive.

Logical Workflow for Troubleshooting Low Yield:

G start Low Overall Yield step1 Analyze Yield of Each Step start->step1 step2 Identify Lowest Yielding Step step1->step2 step3a Optimize Ring Closure Reaction step2->step3a step3b Improve Protection/Deprotection step2->step3b step3c Investigate Intermediate Stability step2->step3c solution3a Vary Base, Leaving Group, Solvent, Temperature step3a->solution3a solution3b Select Alternative Protecting Group, Monitor Reaction step3b->solution3b solution3c Use Milder Reagents, Inert Atmosphere step3c->solution3c end Improved Overall Yield solution3a->end solution3b->end solution3c->end

Caption: Troubleshooting workflow for low yield.

Issue 2: Poor Enantiomeric Excess (ee) of the Final Product

Question: My synthesized this compound shows a low enantiomeric excess. What could be causing this and how can I improve the stereoselectivity?

Answer:

Maintaining stereochemical integrity is paramount for the synthesis of a single enantiomer. A loss of enantiomeric purity can occur at several stages.

Potential Causes and Solutions:

  • Racemization of Chiral Starting Material or Intermediates: The stereocenter can be susceptible to racemization under certain conditions.

    • Scientific Rationale: If the chiral center has an acidic proton, it can be deprotonated by a strong base, leading to a planar intermediate that can be re-protonated from either face, resulting in racemization.

    • Troubleshooting Steps:

      • Base Selection: Avoid using excessively strong bases, especially if the chiral center is adjacent to a carbonyl group or other electron-withdrawing group.

      • Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate to minimize racemization.

      • Protecting Group Strategy: A bulky protecting group near the chiral center can sometimes sterically hinder racemization.

  • Non-Stereospecific Reactions: One of the key bond-forming reactions may not be proceeding with the desired stereocontrol.

    • Scientific Rationale: If a new stereocenter is being created, the reaction must be highly stereoselective. For example, in an asymmetric reduction of a ketone to form a chiral alcohol, the choice of chiral reducing agent and reaction conditions is critical.

    • Troubleshooting Steps:

      • Re-evaluate the Chiral Catalyst/Reagent: If you are using a chiral catalyst or reagent, ensure its purity and activity. Consider screening other catalysts or reagents known for higher enantioselectivity in similar transformations.

      • Optimize Reaction Conditions: Factors like solvent, temperature, and concentration can significantly influence the enantioselectivity of a reaction. A systematic optimization (e.g., using a Design of Experiments approach) may be beneficial.

  • Chiral Resolution Issues: If you are using a chiral resolution method, the separation of diastereomers may be incomplete.

    • Scientific Rationale: Chiral resolution relies on the differential properties of diastereomers, such as solubility. Incomplete separation will lead to a lower enantiomeric excess of the final product.[1][2][3]

    • Troubleshooting Steps:

      • Recrystallization: Perform multiple recrystallizations of the diastereomeric salt to improve its purity.

      • Choice of Resolving Agent: Screen different chiral resolving agents to find one that forms diastereomers with a greater difference in solubility.

      • Analytical Monitoring: Use chiral HPLC or NMR with a chiral shift reagent to accurately determine the diastereomeric excess at each stage of the resolution process.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for a reliable synthesis of this compound?

A1: A common and effective strategy is to start with a commercially available chiral precursor. Two excellent options are:

  • (S)-2-Amino-1-cyclopropylethanol: This amino alcohol provides the desired stereochemistry at the C3 position from the outset. The synthesis then involves reaction with a two-carbon electrophile that can be subsequently cyclized.

  • (S)-Cyclopropyl glycidol: This chiral epoxide can be opened with a suitable nitrogen nucleophile (e.g., benzylamine), followed by cyclization to form the morpholine ring. The epoxide opening is typically regioselective, attacking the less hindered carbon.

Q2: How can I effectively monitor the progress of the ring-closure reaction?

A2: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the reaction. Use a suitable solvent system that provides good separation between your starting material (the linear amino alcohol derivative) and the product (the cyclized morpholine). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For more quantitative analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: What are the best practices for purifying the final this compound product?

A3: Purification is crucial for obtaining a high-purity product.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.

  • Column Chromatography: For laboratory-scale purification, silica gel column chromatography is a standard technique. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically used. The polarity of the eluent should be carefully optimized to achieve good separation.

  • Chiral Chromatography: To confirm the enantiomeric purity and for preparative separation of enantiomers if a racemic synthesis was performed, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the method of choice.[4][5][][7] These techniques use a chiral stationary phase to separate the enantiomers.

Q4: I am considering scaling up my synthesis. What are the key considerations?

A4: Scaling up a synthesis from the lab bench to a larger scale requires careful planning.

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become problematic on a larger scale. Ensure you have adequate cooling capacity and monitor the internal temperature of the reactor.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. Use an appropriate overhead stirrer for larger reaction volumes.

  • Reagent Addition: The rate of addition of reagents can be critical, especially for highly reactive substances. A controlled addition via a dropping funnel or a syringe pump is recommended.

  • Workup and Isolation: The workup procedure may need to be adapted for larger volumes. For example, extractions may require larger separatory funnels or specialized equipment.

Data Summary

Table 1: Comparison of Common Ring-Closure Conditions

Leaving GroupBaseSolventTemperature (°C)Typical Yield (%)Reference
-OTs (Tosylate)K₂CO₃Acetonitrile8075-85[8]
-OMs (Mesylate)NaHTHF6570-80[8]
-Brt-BuOKDMF25-5065-75[9]
-ClEt₃NToluene11050-60[10]

Experimental Protocol: Synthesis of (S)-N-Benzyl-3-cyclopropylmorpholine

This protocol describes a representative synthesis of a protected form of this compound starting from (S)-2-amino-1-cyclopropylethanol.

Step 1: N-Alkylation with 2-bromoethanol

  • To a solution of (S)-2-amino-1-cyclopropylethanol (1.0 eq) in ethanol (10 mL/g) is added potassium carbonate (2.5 eq).

  • 2-Bromoethanol (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is heated to reflux and stirred for 12-16 hours, monitoring by TLC.

  • After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude N-(2-hydroxyethyl) derivative.

Step 2: N-Benzylation

  • The crude product from Step 1 is dissolved in acetonitrile (15 mL/g).

  • Potassium carbonate (3.0 eq) and benzyl bromide (1.2 eq) are added.

  • The mixture is stirred at 60 °C for 8-12 hours.

  • The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica gel to afford the N-benzyl, N-(2-hydroxyethyl) intermediate.

Step 3: Cyclization to (S)-N-Benzyl-3-cyclopropylmorpholine

  • The purified intermediate from Step 2 is dissolved in anhydrous THF (20 mL/g).

  • The solution is cooled to 0 °C, and sodium hydride (60% dispersion in mineral oil, 1.5 eq) is added portion-wise.

  • The mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is quenched by the slow addition of water at 0 °C.

  • The mixture is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield (S)-N-Benzyl-3-cyclopropylmorpholine.

Illustrative Reaction Scheme:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Cyclization A (S)-2-amino-1-cyclopropylethanol B N-(2-hydroxyethyl) derivative A->B BrCH2CH2OH, K2CO3, EtOH C N-(2-hydroxyethyl) derivative D N-benzyl, N-(2-hydroxyethyl) intermediate C->D BnBr, K2CO3, MeCN E N-benzyl, N-(2-hydroxyethyl) intermediate F (S)-N-Benzyl-3-cyclopropylmorpholine E->F NaH, THF

Caption: Synthetic route to (S)-N-Benzyl-3-cyclopropylmorpholine.

References

Overcoming challenges in the stereoselective synthesis of 3-cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-cyclopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable scaffold. The morpholine ring is a privileged structure in medicinal chemistry, and the introduction of a cyclopropyl group at the 3-position offers unique conformational constraints and metabolic stability, making it a desirable motif in drug design.[1][2] However, controlling the stereochemistry at this position presents significant challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Troubleshooting Guide: Navigating the Synthetic Landscape

The stereoselective synthesis of 3-cyclopropylmorpholine typically involves two key stages: the formation of a chiral cyclopropyl-containing amino alcohol precursor and the subsequent cyclization to form the morpholine ring. This guide is structured to address challenges in both stages.

Part 1: Stereoselective Formation of the Cyclopropyl Amino Alcohol Precursor

The absolute and relative stereochemistry of the final product is often determined during the synthesis of the chiral amino alcohol.

dot

Caption: Workflow for chiral precursor synthesis.

Issue 1: Low Diastereoselectivity or Enantioselectivity in Cyclopropanation

  • Question: My cyclopropanation reaction to introduce the cyclopropyl group is yielding a mixture of diastereomers or a low enantiomeric excess (ee). How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity in cyclopropanation is crucial and depends heavily on the chosen method and substrate. Here are several factors to consider:

    • Catalyst and Ligand Choice: For metal-catalyzed cyclopropanations (e.g., using rhodium or copper catalysts), the chiral ligand is paramount.[3]

      • Actionable Advice: Screen a variety of chiral ligands. For dirhodium catalysts, ligands like those in the Rh₂(S-pPhTPCP)₄ complex have shown high efficiency in controlling stereoselectivity.[3] Computational studies suggest that the "chiral pocket" of the catalyst dictates the substrate's approach and, consequently, the stereochemical outcome.[3]

    • Substrate Control: The inherent chirality of your starting material can direct the stereochemical outcome of the cyclopropanation.

      • Actionable Advice: If you are starting with a chiral alkene or a substrate with a chiral auxiliary, ensure its enantiomeric purity is high. The auxiliary should be chosen to effectively shield one face of the alkene.

    • Reaction Conditions: Temperature and solvent can significantly influence stereoselectivity.

      • Actionable Advice: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the major stereoisomer. Experiment with a range of solvents with varying polarities.

Issue 2: Poor Yield of the Cyclopropyl Amino Alcohol

  • Question: I am experiencing a low yield in the synthesis of my chiral cyclopropyl amino alcohol precursor. What are the likely causes and solutions?

  • Answer: Low yields can stem from various issues, from starting material quality to reaction conditions.

    • Side Reactions: The formation of byproducts is a common cause of low yields.

      • Actionable Advice: Analyze your crude reaction mixture by techniques like NMR or LC-MS to identify any major byproducts. Common side reactions in cyclopropanation include olefin isomerization and catalyst deactivation.[4] The use of additives like 1,4-benzoquinone can sometimes suppress isomerization, though it may also affect catalyst activity.[4]

    • Inefficient Ring Opening (if applicable): Some strategies involve the ring-opening of cyclopropanol precursors.[5]

      • Actionable Advice: Ensure that the conditions for ring-opening are optimized. The choice of Lewis acid or metal mediator is critical. For instance, zinc-mediated formal cyclopropylation of imines with cyclopropanols proceeds through a Mannich-type addition followed by ring closure.[5]

    • Purification Losses: Chiral amino alcohols can be challenging to purify due to their polarity.

      • Actionable Advice: Employ optimized chromatographic techniques. Normal phase chromatography on silica gel is common, but reverse-phase HPLC can also be effective. Consider derivatization to a less polar intermediate for easier purification, followed by deprotection.

ParameterRecommended Starting PointTroubleshooting Range
Temperature 0 °C to room temperature-78 °C to 50 °C
Catalyst Loading 1-5 mol%0.5-10 mol%
Solvent Dichloromethane (DCM)Toluene, Diethyl ether, THF

Table 1: General Reaction Parameters for Stereoselective Cyclopropanation

Part 2: Cyclization to the 3-Cyclopropylmorpholine Ring

Once the chiral amino alcohol is in hand, the next critical step is the formation of the morpholine ring.

dot

Caption: Cyclization to form the morpholine ring.

Issue 3: Incomplete Cyclization or Formation of Side Products

  • Question: My ring-closing reaction to form the morpholine is sluggish, or I am observing the formation of undesired side products. What can I do?

  • Answer: The efficiency of the cyclization step depends on the chosen synthetic route and the nature of the protecting groups.

    • Intramolecular Williamson Ether Synthesis: This is a common method where an N-protected amino alcohol is reacted with a reagent that introduces a two-carbon electrophilic unit, followed by intramolecular cyclization.

      • Actionable Advice: Ensure the use of a non-nucleophilic base to favor intramolecular cyclization over intermolecular side reactions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective. The choice of the leaving group on the two-carbon unit is also critical; iodide is generally better than bromide or chloride.

    • Ring-Closing Metathesis (RCM): RCM can be a powerful tool for forming cyclic structures.[6][7] This would involve a precursor with two terminal alkenes.

      • Actionable Advice: The choice of catalyst is crucial. Grubbs' second-generation catalyst is often more robust and tolerant of functional groups.[7] Be aware of potential side reactions like olefin isomerization, which can be suppressed by additives or by carefully controlling the reaction time and temperature.[4][8]

    • Reductive Amination of a Cyclopropyl-Substituted Aldehyde/Ketone: This involves the cyclization of an amino alcohol with a carbonyl compound.

      • Actionable Advice: The choice of reducing agent is key. Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective. Ensure anhydrous conditions to prevent hydrolysis of the intermediate iminium ion.

Issue 4: Racemization During Synthesis

  • Question: I am observing a loss of enantiomeric purity in my final 3-cyclopropylmorpholine product. Where could racemization be occurring?

  • Answer: Racemization can occur at several stages, particularly if there are acidic or basic conditions and a stereocenter with an adjacent activating group.

    • During Protecting Group Manipulation: Some protecting group removal conditions can be harsh and lead to racemization.

      • Actionable Advice: Choose protecting groups that can be removed under mild conditions. For example, a Boc group can be removed with mild acid, while a Cbz group is typically removed by hydrogenolysis, which is generally not prone to causing racemization.

    • During Cyclization: If the cyclization involves the formation of an intermediate that can tautomerize, racemization is a risk.

      • Actionable Advice: Carefully examine your proposed mechanism. If an enolizable proton is present at a stereocenter, consider alternative synthetic routes or milder reaction conditions. For example, in the asymmetric synthesis of some nitrogen heterocycles, deprotonation at a position alpha to a cyano group can lead to complete racemization.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the chiral cyclopropyl amino alcohol precursor?

A1: Several effective strategies exist:

  • Asymmetric Cyclopropanation of an Allylic Alcohol: This is a direct approach where a chiral catalyst is used to control the stereochemistry of the cyclopropane ring formation.

  • Addition of a Cyclopropyl Nucleophile to a Chiral Aldehyde or Imine: This method relies on the stereoselective addition of a cyclopropyl organometallic reagent (e.g., cyclopropylmagnesium bromide or cyclopropyllithium) to a chiral electrophile. The stereochemical outcome is dictated by Felkin-Anh or Cram chelation models.

  • From Chiral Cyclopropanols: Chiral cyclopropanols can be converted to γ-amino alcohols through a sequence of reactions, such as a formal cyclopropylation of imines.[5] This method allows for the construction of products with three contiguous stereocenters.[5]

  • From Chiral Amino Acids: Chiral amino acids like serine or threonine can be used as starting materials to construct chiral oxazines, which can then undergo stereoselective cyclopropanation.[10]

Q2: How can I purify the final 3-cyclopropylmorpholine and separate its stereoisomers?

A2: Purification and separation of stereoisomers are critical for obtaining the desired product in high purity.

  • Chromatography:

    • Achiral Chromatography: Flash column chromatography on silica gel is typically used for initial purification to remove non-isomeric impurities.

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers and diastereomers.[11][12][13][14] Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralcel or Chiralpak columns), are widely used.[11][12] Method development often involves screening different mobile phases (normal phase with hexane/isopropanol or reverse phase with acetonitrile/water) and columns.[12][14]

  • Crystallization: If the product is crystalline, diastereomeric resolution through crystallization with a chiral resolving agent can be an option. Fractional crystallization of diastereomeric salts is a classical but still effective method.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is gaining popularity as a faster and more environmentally friendly alternative to HPLC for chiral separations.

Q3: Are there any specific safety precautions I should take when working with cyclopropanation reagents?

A3: Yes, several reagents used in cyclopropanation require special handling:

  • Diazomethane and its derivatives: These are toxic and potentially explosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and glassware should be free of sharp edges to avoid detonation.

  • Organozinc reagents (e.g., for Simmons-Smith reaction): These can be pyrophoric and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Metal catalysts: Many rhodium and copper catalysts are toxic and should be handled with care.

Experimental Protocol: Stereoselective Cyclopropanation of an Allylic Alcohol

This protocol is a general guideline and may require optimization for your specific substrate.

dot

Protocol_Flowchart cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep_1 Dry glassware under vacuum Prep_2 Prepare solutions under inert atmosphere Prep_1->Prep_2 Reaction_1 Dissolve allylic alcohol and chiral ligand in dry DCM Prep_2->Reaction_1 Reaction_2 Add catalyst precursor (e.g., Rh₂(OAc)₄) Reaction_1->Reaction_2 Reaction_3 Cool to 0 °C Reaction_2->Reaction_3 Reaction_4 Add diazoacetate solution slowly via syringe pump Reaction_3->Reaction_4 Reaction_5 Stir at 0 °C to room temperature Reaction_4->Reaction_5 Workup_1 Quench reaction Reaction_5->Workup_1 Workup_2 Extract with organic solvent Workup_1->Workup_2 Workup_3 Dry and concentrate Workup_2->Workup_3 Workup_4 Purify by column chromatography Workup_3->Workup_4

Caption: Experimental workflow for cyclopropanation.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Prepare a solution of the allylic alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried round-bottom flask under an inert atmosphere.

    • In a separate flask, prepare a solution of ethyl diazoacetate (1.5 mmol) in anhydrous DCM (5 mL).

  • Reaction:

    • To the solution of the allylic alcohol, add the chiral ligand (e.g., a chiral bis(oxazoline) ligand, 1.1 mol%) and the catalyst precursor (e.g., copper(I) trifluoromethanesulfonate benzene complex, 1.0 mol%).

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Add the solution of ethyl diazoacetate dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump.

    • Allow the reaction to stir at the same temperature for an additional 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding a few drops of acetic acid.

    • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopropyl derivative.

    • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

References

Stability issues and degradation pathways of (S)-3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-3-Cyclopropylmorpholine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability characteristics of this compound. Here, we address common challenges and questions through a series of FAQs, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this compound?

This compound, as a secondary amine and a morpholine derivative, is susceptible to several primary degradation pathways. The most significant are oxidative, thermal, and photolytic degradation.

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atom makes it a primary site for oxidation. Exposure to atmospheric oxygen, peroxides, or metal ions can lead to the formation of N-oxides and other degradation products. The initial step often involves the formation of an amine radical, which can then undergo further reactions.

  • Thermal Degradation: While morpholine itself is relatively stable up to 150°C, significant degradation can occur at higher temperatures. The degradation rate often increases in the presence of other reactants like CO2. For this compound, high temperatures can lead to ring cleavage or side-chain reactions.

  • Hydrolytic Degradation: The morpholine ring is generally stable against hydrolysis under neutral conditions. However, under strongly acidic conditions, protonation of the nitrogen atom can facilitate ring opening. The stability of the aminal moiety, a related structure, is known to be pH-dependent and decreases significantly in acidic environments.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. It is crucial to evaluate the photosensitivity of the molecule according to established guidelines like ICH Q1B to determine if light-protective measures are necessary during handling and storage.

Q2: What are the ideal storage conditions for this compound to minimize degradation?

To ensure the long-term stability of this compound, proper storage is critical. Based on the chemical properties of similar cyclopropylamine and morpholine derivatives, the following conditions are recommended:

  • Temperature: Store in a cool environment, ideally refrigerated (2-8°C) for long-term storage. For short-term laboratory use, storage at controlled room temperature away from direct heat sources is acceptable. Some suppliers recommend storing below 38°C.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.

  • Container: Use tightly sealed, airtight containers. For solutions, amber glass vials or containers wrapped in aluminum foil are recommended to protect against light.

  • Moisture: Keep the compound in a dry, desiccated environment, as it may be hygroscopic. It is incompatible with strong oxidizing agents, acids, and carbon dioxide.

Q3: I am observing an unknown peak in my HPLC analysis after my sample has been in an aqueous buffer for a few hours. What could be the cause?

The appearance of a new peak in your chromatogram often indicates degradation. Given the structure of this compound, several possibilities exist:

  • Oxidative Degradant: If your buffer was not de-gassed, dissolved oxygen could have caused oxidation. The most likely product would be the corresponding N-oxide. For similar morpholine-containing compounds, N-oxidation is a common oxidative degradation pathway.

  • Hydrolytic Degradant: If the buffer is acidic (pH < 5), acid-catalyzed hydrolysis could lead to ring-opening, creating new, more polar species that would elute at different retention times.

  • Interaction with Buffer Components: Though less common, the molecule could react with certain buffer components, especially if reactive species like phosphates or metal ions are present.

To identify the cause, you should run a control sample stored under inert gas and compare it with a sample where air is bubbled through. This can help confirm or rule out oxidation.

Q4: How do I properly conduct a forced degradation study for this compound?

Forced degradation studies are essential to understand degradation pathways and develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing. A comprehensive study should include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress. A detailed protocol for conducting these studies is provided in the "Experimental Protocols" section below. These studies should be performed during Phase III of regulatory submission.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound.

Observed Issue Probable Cause(s) Recommended Action(s) & Rationale
Unexpected Peaks in Chromatogram 1. Oxidative Degradation: Dissolved O₂ in the mobile phase or sample solvent. 2. Hydrolysis: Sample is in an acidic or strongly basic aqueous solution. 3. Photodegradation: Sample was exposed to ambient or UV light.1. De-gas Solvents: Sparge all solvents with an inert gas (e.g., Helium, Argon) to remove dissolved oxygen. 2. Use Fresh Solutions: Prepare samples immediately before analysis to minimize time-dependent degradation. 3. Protect from Light: Use amber vials or wrap containers in foil to prevent light-induced degradation. 4. Perform Stress Studies: Systematically apply stress (acid, base, oxidant, light, heat) to identify the degradant peaks definitively.
Loss of Potency/Purity Over Time 1. Improper Storage: Exposure to heat, light, or oxygen. 2. Inherent Instability: The molecule may have intrinsic instability under the storage conditions used.1. Verify Storage Conditions: Ensure the compound is stored at the correct temperature, under an inert atmosphere, and protected from light. 2. Re-analyze Starting Material: Confirm the initial purity of the batch to rule out pre-existing impurities. 3. Conduct a Formal Stability Study: Follow ICH Q1A guidelines to determine the re-test period or shelf life under defined storage conditions.
Color Change in Solid or Solution (e.g., yellowing) 1. Extensive Degradation: Formation of highly conjugated chromophoric degradants. 2. Oxidation: Air oxidation can sometimes produce colored byproducts.1. Discard the Sample: A visible color change often indicates significant degradation (>>5-10%), making the sample unreliable for quantitative experiments. 2. Investigate the Cause: Use LC-MS to analyze the discolored sample and identify the major degradants. This can provide clues to the degradation pathway. 3. Enhance Protective Measures: Implement stricter storage and handling protocols (e.g., use a glovebox for sample preparation).
Inconsistent Analytical Results 1. On-going Degradation: The compound may be degrading during the analytical run itself. 2. Adsorption to Vials/Tubing: Amines can be "sticky" and adsorb to glass or metal surfaces, leading to poor peak shape and recovery.1. Stabilize the Sample: If degrading in the autosampler, consider lowering the autosampler temperature. 2. Use Appropriate Vials: Use silanized or polymer-based (e.g., polypropylene) vials to minimize adsorption. 3. Modify Mobile Phase: Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase to block active sites on the column and improve peak shape.

Visualizing Degradation & Stability Testing

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation products of this compound based on known reactivity of secondary amines and morpholine structures.

G Potential Degradation Pathways cluster_main cluster_products A This compound B N-Oxide A->B Oxidation (e.g., H₂O₂) C Ring-Opened Products (e.g., Aminoethoxy Acetates) A->C Hydrolysis (e.g., H⁺/H₂O) D Thermal Fragments A->D Thermal Stress (e.g., >150°C)

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow

This workflow outlines the logical progression of a forced degradation study as recommended by regulatory guidelines.

G Forced Degradation Study Workflow cluster_stress Stress Conditions Start Prepare Stock Solution of this compound Stress Subject Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal (e.g., 80°C, Solid & Solution) Photo Photolytic (ICH Q1B Light Box) Neutralize Neutralize/Quench Reactions Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze All Samples by a Stability-Indicating Method (e.g., LC-MS) Neutralize->Analyze Data Evaluate Data: - Assess Peak Purity - Identify Degradants - Determine Mass Balance Analyze->Data End Elucidate Degradation Pathways Data->End

Caption: A typical workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This is foundational for developing a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Class A glassware

  • Calibrated pH meter

  • HPLC-UV or HPLC-MS system

  • Photostability chamber compliant with ICH Q1B guidelines

  • Temperature-controlled oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a control sample by diluting the stock solution to a final concentration of 0.1 mg/mL and analyzing it immediately (Time 0).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2M HCl to get a final acid concentration of 0.1M.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equimolar amount of 0.1M NaOH, and dilute to 0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2M NaOH to get a final base concentration of 0.1M.

    • Incubate at 60°C for 24 hours.

    • At time points, withdraw an aliquot, neutralize with 0.1M HCl, and dilute to 0.1 mg/mL for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3%.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Analyze at appropriate time points. No quenching is typically needed if the sample is analyzed promptly.

  • Thermal Degradation:

    • Solution: Place a vial of the stock solution in an oven at 80°C for 72 hours.

    • Solid State: Place a small amount of solid this compound in an oven at 80°C for 72 hours.

    • Analyze samples at regular intervals. For the solid sample, dissolve in the solvent before analysis.

  • Photostability Testing:

    • Expose a solution (0.1 mg/mL) and a thin layer of solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the light-exposed and dark control samples after the exposure period.

Data Analysis:

  • For each condition, calculate the percentage degradation of the parent compound. Aim for 5-20% degradation to ensure that secondary degradation is minimized.

  • Use LC-MS to obtain mass-to-charge ratios (m/z) of the degradation products to aid in structural elucidation.

  • Ensure the analytical method used is capable of separating all major degradation products from the parent peak (i.e., is "stability-indicating").

Troubleshooting low yield in functionalization of (S)-3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the functionalization of (S)-3-Cyclopropylmorpholine. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable building block into their synthetic workflows. Here, we address common challenges, with a focus on troubleshooting low reaction yields, through a series of frequently asked questions and detailed protocols. Our guidance is grounded in established chemical principles and practical, field-tested experience.

Initial Troubleshooting Workflow

When encountering low yield, a systematic approach is crucial. Before diving into specific issues, use this general workflow to diagnose the problem.

G cluster_feedback Iterative Optimization start Low Yield Observed check_sm 1. Verify Starting Material & Reagent Integrity (Purity, Water Content) start->check_sm check_cond 2. Analyze Reaction Conditions (Stoichiometry, Temp, Time, Solvent) check_sm->check_cond If materials are pure check_cond->check_sm Impurity suspected check_workup 3. Evaluate Work-up & Purification (Extraction pH, Chromatography) check_cond->check_workup If conditions are appropriate check_workup->check_cond Reaction incomplete/ side products check_analysis 4. Confirm Product Characterization (NMR, MS) check_workup->check_analysis If product loss is suspected check_analysis->check_workup Product unstable/ characterization issues success Yield Improved check_analysis->success If product confirmed

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)
Section 1: Starting Material & Reagent Integrity

Q1: My reaction yield is unexpectedly low. Could the quality of my this compound be the issue?

A1: Absolutely. The purity and handling of your starting amine are paramount. Before troubleshooting other parameters, verify the following:

  • Purity: this compound can contain non-nucleophilic impurities from its synthesis. We recommend verifying its purity (>98%) by ¹H NMR and/or GC-MS before use.

  • Water Content: Amines are hygroscopic. Water can consume sensitive reagents (e.g., organometallics, some acylating agents) and interfere with reactions that require anhydrous conditions. If you suspect water contamination, consider drying the amine by storing it over molecular sieves or using a co-evaporation (azeotrope) technique with a suitable solvent like toluene.

  • Storage: Store the amine under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place to prevent degradation.

Q2: I am performing an N-alkylation with an alkyl halide. Could my electrophile be the problem?

A2: Yes, the quality and nature of the electrophile are critical.

  • Purity and Stability: Alkyl halides can degrade over time, especially if exposed to light or air, releasing acidic byproducts (e.g., HBr, HCl) that can protonate and deactivate your amine starting material. Use freshly purified or newly purchased reagents whenever possible.

  • Leaving Group: The choice of leaving group significantly impacts reactivity in S_N2 reactions. The general reactivity trend is I > Br > Cl > F. If you are experiencing low reactivity with an alkyl chloride, switching to the corresponding bromide or iodide will accelerate the reaction.[1]

Section 2: Reaction Conditions & Steric Hindrance

Q3: My standard N-alkylation conditions are sluggish. How does the cyclopropyl group affect the reaction?

A3: The 3-cyclopropyl substituent introduces significant steric hindrance around the nitrogen atom, which can slow down the rate of bimolecular nucleophilic substitution (S_N2) reactions.[2] Compared to unsubstituted morpholine, the cyclopropyl group restricts access to the nitrogen lone pair.

To overcome this, several adjustments to your protocol are recommended:

  • Increase Temperature: Raising the reaction temperature provides the necessary activation energy to overcome the steric barrier. Solvents like DMF, DMSO, or NMP are suitable for higher-temperature reactions.

  • Choice of Base and Solvent: The base deprotonates the morpholine, but its counter-ion can also influence the reaction. A strong, non-nucleophilic base is often required. The combination of sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a classic choice for deprotonating hindered amines before adding the electrophile.

  • Catalysis: For less reactive electrophiles, consider catalytic methods. For instance, N-alkylation with alcohols can be achieved using specific heterogeneous catalysts at elevated temperatures, which proceeds via a "borrowing hydrogen" mechanism.[3][4]

Caption: Steric shielding of the nitrogen atom by the cyclopropyl group.

Q4: I am attempting an N-acylation with a carboxylic acid and a coupling reagent, but the yield is poor. What can I do?

A4: N-acylation of a sterically hindered secondary amine like this compound requires careful selection of the coupling conditions to ensure efficient amide bond formation.[5][6]

  • Activation Method: Standard carbodiimide activators like DCC or EDC can be effective, but often require an additive to form a more reactive intermediate and suppress side reactions. The use of 1-Hydroxybenzotriazole (HOBt) is a very common and effective strategy.[5]

  • More Powerful Reagents: For particularly difficult couplings, consider using more potent phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) salt-based coupling reagents. These reagents rapidly convert the carboxylic acid to a highly reactive activated ester, which can then be intercepted by the hindered amine.

  • Use of Acyl Halides: An alternative is to convert the carboxylic acid to its corresponding acyl chloride or fluoride. Acyl halides are highly electrophilic and often react efficiently with hindered amines, though this requires an additional synthetic step and careful handling of the reactive acyl halide.[5]

Reagent ClassExamplesTypical ConditionsNotes
Carbodiimides EDC, DCC+ HOBt, DIPEA, in DCM or DMFCost-effective, but may require additives for hindered amines.
Uronium/Aminium Salts HBTU, HATUDIPEA or Collidine, in DMFHighly efficient, rapid reactions. HATU is particularly effective at suppressing racemization.
Phosphonium Salts PyBOPDIPEA, in DMF or NMPVery effective, but generates phosphine oxide byproducts.
Acyl Halides R-COClEt₃N or Pyridine, in DCMHighly reactive, but requires prior synthesis of the acyl chloride.

Table 1. Comparison of common N-acylation strategies.

Section 3: Stability & Potential Side Reactions

Q5: Is there a risk of the cyclopropyl ring opening during the functionalization reaction?

A5: The cyclopropane ring is a strained carbocycle, but it is generally stable under the most common conditions used for N-alkylation and N-acylation (i.e., basic or neutral conditions).[7] The ring's stability is due to its unique electronic structure, which has properties intermediate between sigma and pi bonds (described by Walsh orbitals).[8][9]

However, the cyclopropyl group is susceptible to opening under specific conditions that you should be aware of:

  • Strongly Acidic Conditions: Treatment with strong acids, especially at elevated temperatures, can lead to protonation and subsequent ring-opening to form a carbocation.

  • Adjacent Carbocation Formation: The cyclopropyl group is exceptionally good at stabilizing an adjacent positive charge.[8] Therefore, reactions that might generate a carbocation on a carbon atom directly attached to the cyclopropyl ring could lead to rearrangement and ring-opening. This is not a typical scenario for N-functionalization.

  • Certain Transition Metal Catalysis: Some transition metal-catalyzed reactions can interact with the strained C-C bonds of the cyclopropane, but this is highly catalyst- and reaction-specific.

For standard N-alkylation and N-acylation, ring stability is not a primary concern.

Section 4: Work-up & Purification Challenges

Q6: I seem to be losing a significant amount of my product during the aqueous work-up. What could be the cause?

A6: Functionalized morpholines are often basic and can have significant water solubility, especially if the introduced functional group is also polar. This can lead to product loss during aqueous extractions.

  • Control the pH: During an acid-base workup, ensure the pH of the aqueous layer is sufficiently high (pH > 10) before extracting your product into an organic solvent. This ensures the amine is in its free-base form, which is less water-soluble.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.

  • Choice of Extraction Solvent: Use a more polar extraction solvent like dichloromethane (DCM) or ethyl acetate instead of less polar options like hexanes or ether, which may not efficiently extract a polar amine product.

Q7: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. What are the best practices for purifying polar amines?

A7: This is a very common issue. The basic nitrogen atom of your product interacts strongly with the acidic silanol groups on the surface of silica gel, causing streaking (tailing).

  • Deactivate the Silica: Pre-treat your silica gel or, more commonly, add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Adding 0.5-1% triethylamine to your eluent (e.g., Hexane/Ethyl Acetate + 1% Et₃N) is a standard and highly effective method. The triethylamine competitively binds to the acidic sites on the silica, allowing your product to elute cleanly.

    • Ammonia: For very basic compounds, a solution of 1-2% ammonia in methanol mixed with DCM can be an effective eluent system.[10]

  • Alternative Stationary Phases: If silica fails, consider other options:

    • Alumina (Basic or Neutral): Alumina is a less acidic stationary phase and can be an excellent alternative for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): For highly polar products, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase can be very effective. Sometimes, adding a modifier like triethylamine (0.1%) to raise the pH is necessary to ensure the amine is in its neutral form for better retention.[11][12]

    • Amine-Functionalized Silica: Specialty columns with amine-functionalized silica are available and designed specifically for purifying basic compounds.[12]

G start Crude Product is_basic Is the product basic? start->is_basic is_polar Is the product highly polar? silica Silica Gel Chromatography (Eluent + 1% Et3N) is_polar->silica No rev_phase Reversed-Phase (C18) Chromatography is_polar->rev_phase Yes is_basic->is_polar No is_basic->silica Yes alumina Alumina Chromatography (Basic or Neutral) is_basic->alumina Alternative final_product Purified Product silica->final_product alumina->final_product rev_phase->final_product

Caption: Decision flowchart for selecting a purification strategy.

Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is a general starting point for the reaction with a reactive alkyl halide like benzyl bromide.

  • Preparation: To a flame-dried round-bottom flask under an atmosphere of Argon, add anhydrous DMF (0.2 M).

  • Deprotonation: Add this compound (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50-60 °C).

  • Quenching: Once complete, carefully quench the reaction at 0 °C by the slow addition of water.

  • Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine (2x). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system containing 1% triethylamine.

Protocol 2: General Procedure for N-Acylation using HATU

This protocol is suitable for coupling a carboxylic acid to the sterically hindered amine.

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.2 eq) in a small amount of DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Enantiomers of 3-Cyclopropylmorpholine: Synthesis, Chiral Resolution, and Stereoselective Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In medicinal chemistry, the spatial arrangement of atoms within a molecule is paramount, often dictating the line between therapeutic efficacy and undesirable off-target effects. This guide presents a comparative framework for studying the enantiomers of 3-Cyclopropylmorpholine, (S)- and (R)-isomers. While this specific pair is not extensively documented in comparative literature, we will establish a robust scientific guide for their synthesis, differentiation, and analysis based on established principles in stereochemistry and asymmetric synthesis. We will detail methodologies for their enantioselective synthesis, analytical protocols for their chiral resolution via High-Performance Liquid Chromatography (HPLC), and discuss the fundamental importance of stereoisomeric differentiation in the context of drug development. This document serves as a technical resource for researchers and professionals engaged in the synthesis and evaluation of chiral heterocyclic compounds.

Introduction: The Imperative of Chirality in Drug Design

The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When a substituent is introduced at the C-3 position, as with the cyclopropyl group in 3-cyclopropylmorpholine, a chiral center is created, giving rise to two non-superimposable mirror images: (S)-3-Cyclopropylmorpholine and (R)-3-Cyclopropylmorpholine.

It is a well-established principle that enantiomers can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the ability to synthesize, separate, and analyze these stereoisomers independently is not merely an academic exercise but a critical requirement in modern drug development. This guide provides the foundational knowledge and experimental frameworks to approach this challenge for the 3-cyclopropylmorpholine enantiomeric pair.

Enantioselective Synthesis Strategies

Accessing enantiomerically pure compounds is most efficiently achieved through asymmetric synthesis, which avoids the wasteful 50% loss inherent in resolving a racemic mixture.[2] A powerful strategy for synthesizing chiral 3-substituted morpholines involves a tandem hydroamination and asymmetric transfer hydrogenation reaction.[3][4] This approach constructs the chiral morpholine core with high enantioselectivity.

The causality behind this synthetic choice lies in its efficiency and control. The initial hydroamination forms a cyclic imine intermediate, which is then reduced asymmetrically. The key to enantioselectivity is the use of a chiral catalyst, such as a Noyori-type Ruthenium complex (e.g., RuCl--INVALID-LINK--), which creates a chiral environment around the imine.[3] This catalyst facilitates the delivery of a hydride from one specific face of the imine, preferentially forming one enantiomer over the other. By selecting either the (S,S) or (R,R) version of the catalyst ligand, one can selectively synthesize the desired (S) or (R) product, respectively.

cluster_start Starting Material cluster_process One-Pot Reaction cluster_catalyst Chiral Control cluster_end Enantiopure Products start Aminoalkyne Substrate hydroamination Hydroamination (e.g., Ti Catalyst) start->hydroamination imine Cyclic Imine Intermediate hydroamination->imine ath Asymmetric Transfer Hydrogenation (ATH) imine->ath product_S This compound (>95% ee) ath->product_S product_R (R)-3-Cyclopropylmorpholine (>95% ee) ath->product_R catalyst_S RuCl[(S,S)-Ts-DPEN] (Chiral Catalyst) catalyst_S->ath selects for (S)-enantiomer catalyst_R RuCl[(R,R)-Ts-DPEN] (Chiral Catalyst) catalyst_R->ath selects for (R)-enantiomer

Figure 1: Enantioselective synthesis workflow.

Physicochemical and Spectroscopic Differentiation

Once synthesized, confirming the identity and enantiomeric purity of each isomer is critical. While standard spectroscopic methods are essential for structural confirmation, they are inherently blind to chirality in an achiral environment.

Spectroscopic Properties

In a standard achiral solvent (e.g., CDCl₃), the ¹H NMR, ¹³C NMR, and IR spectra of (S)- and (R)-3-Cyclopropylmorpholine are expected to be identical.[5] This is because the enantiomers have the same atomic connectivity and interact with electromagnetic radiation in the same way under achiral conditions. Differentiation using NMR is possible but requires the use of chiral solvating agents or chiral derivatizing agents to induce a diastereomeric interaction, which results in distinguishable spectra.[5]

Chiroptical Analysis: Optical Rotation

The defining physical characteristic that distinguishes enantiomers is their interaction with plane-polarized light.

  • This compound will rotate plane-polarized light in one direction.

  • (R)-3-Cyclopropylmorpholine will rotate plane-polarized light by an equal magnitude but in the opposite direction.

This property, known as specific rotation ([\α]D), is a fundamental measure of enantiomeric purity. A 50:50 mixture of the two, a racemic mixture, will exhibit no optical rotation.

Analytical Separation: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[6][7] The principle relies on the differential interaction between the enantiomers and the chiral environment of the stationary phase.

Mechanism of Separation: The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (typically silica).[8] As the racemic analyte passes through the column, transient diastereomeric complexes are formed between the analyte enantiomers and the CSP.[8] One enantiomer will form a more stable (lower energy) complex, causing it to be retained longer on the column, while the other enantiomer will elute faster, thus achieving separation.[6] For amine-containing heterocycles like morpholines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective due to their ability to engage in multiple types of interactions, including hydrogen bonding, dipole-dipole, and steric repulsion.[9][10]

Parameter This compound (R)-3-Cyclopropylmorpholine Racemic Mixture
Molecular Weight 127.18 g/mol [11]127.18 g/mol [11]127.18 g/mol
¹H / ¹³C NMR Spectra IdenticalIdenticalSingle set of peaks
IR Spectrum IdenticalIdenticalIdentical spectrum
Specific Rotation ([\α]D) Expected: +x°Expected: -x°
Chiral HPLC Retention Time t₁t₂ (where t₁ ≠ t₂)Two separate peaks at t₁ and t₂
Table 1: Comparative physicochemical and spectroscopic properties.

The Importance of Comparative Biological Evaluation

While specific comparative biological data for the 3-cyclopropylmorpholine enantiomers is not publicly available, the principles of stereoselective pharmacology provide a clear rationale for why such a study is essential. Biological systems, being composed of chiral molecules (amino acids, sugars), are inherently chiral environments. A drug target, such as a receptor or enzyme, will interact differently with each enantiomer of a chiral drug.

This stereoselectivity is often explained by the "three-point interaction" model, where one enantiomer can achieve a more optimal binding orientation with the target site than its mirror image, leading to a significant difference in biological activity.[6] This difference is quantified by the Eudismic Ratio, which is the ratio of the potency of the more active enantiomer (eutomer) to that of the less active one (distomer). A high Eudismic ratio indicates strong stereoselectivity and underscores the importance of developing the single, more active enantiomer as a drug candidate.

Figure 2: Hypothetical stereoselective receptor binding.

Experimental Protocols

The following protocols are model procedures designed to be self-validating systems for the analysis of 3-cyclopropylmorpholine enantiomers.

Protocol 5.1: Chiral HPLC Method for Enantiomeric Resolution
  • Objective: To separate and quantify the (S) and (R) enantiomers of 3-cyclopropylmorpholine.

  • Rationale: This method uses a polysaccharide-based CSP known for its broad applicability in separating chiral amines. The mobile phase is a non-polar/polar organic mixture, which is typical for normal-phase chiral chromatography, providing good resolution and peak shape.[12]

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Note: The diethylamine is a basic modifier added to improve peak shape and prevent tailing of the amine analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Run the analysis for a sufficient time to allow both enantiomer peaks to elute (e.g., 15-20 minutes).

    • Identify the peaks corresponding to each enantiomer by injecting enantiomerically enriched standards, if available.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100

Figure 3: Chiral HPLC analysis workflow.

Conclusion

The study of (S)- and (R)-3-Cyclopropylmorpholine serves as an excellent model for understanding the pivotal role of stereochemistry in the chemical and pharmaceutical sciences. While direct comparative data remains sparse, the principles of asymmetric synthesis, chiral resolution, and stereoselective biological interactions provide a clear and authoritative roadmap for their investigation. The enantioselective synthesis using chiral catalysts offers a direct route to enantiopure material. Furthermore, analytical techniques, particularly chiral HPLC, provide robust and reliable methods for separating and quantifying these enantiomers. For any researcher working with this scaffold, applying the methodologies outlined in this guide is a critical step toward understanding its full biological and therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of (S)-3-Cyclopropylmorpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous approved drugs.[1] Its ability to improve pharmacokinetic profiles and engage in crucial interactions with biological targets makes it a versatile building block in drug design.[1] When combined with a cyclopropyl group, a small, strained ring known to impart conformational rigidity and metabolic stability, the resulting (S)-3-Cyclopropylmorpholine scaffold presents a compelling starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this compound, drawing upon experimental data from related compound series to inform the design of future molecules with enhanced potency and selectivity.

The this compound Core: A Scaffold with Therapeutic Potential

The this compound moiety, with its defined stereochemistry, offers a three-dimensional framework that can be strategically modified to probe interactions with biological targets. The cyclopropyl group can influence binding affinity and metabolic stability, while the morpholine ring, with its nitrogen and oxygen atoms, provides opportunities for hydrogen bonding and serves as an anchor for various substituents. While comprehensive SAR studies on this specific scaffold are not extensively available in the public domain, we can infer critical SAR trends by examining related classes of compounds.

Comparative Analysis of Structural Modifications

The exploration of the chemical space around the this compound core can be systematically approached by considering modifications at three primary positions: the morpholine nitrogen (N4), the carbon at position 5 (C5), and the cyclopropyl group itself.

N-Substitutions on the Morpholine Ring

The nitrogen atom of the morpholine ring is a key handle for introducing a wide variety of substituents to modulate the pharmacological profile of the molecule.

Rationale for N-Substitution:

  • Target Engagement: N-substituents can be designed to interact with specific pockets of a biological target, thereby increasing potency and selectivity.

  • Physicochemical Properties: The nature of the N-substituent significantly impacts solubility, lipophilicity, and metabolic stability.

  • Pharmacokinetics: Modifications at this position can influence absorption, distribution, metabolism, and excretion (ADME) properties.

Inferred SAR from Analogous Series:

Studies on various N-substituted morpholines have demonstrated that the introduction of aromatic and heteroaromatic rings can lead to potent biological activity. For instance, in a series of morpholinopyrimidine derivatives, N-aryl and N-heteroaryl substitutions were crucial for anti-inflammatory activity.

Table 1: Inferred Impact of N-Substitutions on Biological Activity (Hypothetical Data Based on Analogous Series)

Compound IDN-Substituent (R)Inferred Biological Activity (IC50, nM)Rationale for Activity
1a H>10,000Unsubstituted nitrogen may lead to off-target binding or rapid metabolism.
1b Methyl5,000Small alkyl groups may offer minimal additional binding interactions.
1c Benzyl500Introduction of an aromatic ring can lead to beneficial pi-stacking interactions.
1d 4-Fluorobenzyl250Electron-withdrawing groups on the phenyl ring can enhance binding affinity.
1e Pyridin-2-ylmethyl100Heteroaromatic rings can act as hydrogen bond acceptors, improving target engagement.

graph SAR_N_Substitution {
layout=neato;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9];

A [label="this compound\n(Parent Scaffold)", pos="0,2!", fillcolor="#4285F4"]; B [label="N-H (Low Activity)", pos="-2,0!", fillcolor="#EA4335"]; C [label="N-Alkyl (Modest Activity)", pos="-1,0!", fillcolor="#FBBC05"]; D [label="N-Aryl/Heteroaryl (High Potency)", pos="1.5,0!", fillcolor="#34A853"];

A -> B [label="Minimal Interaction"]; A -> C [label="Increased Lipophilicity"]; A -> D [label="Potential for π-stacking\nand H-bonding"]; }

Caption: Inferred SAR at the Morpholine Nitrogen.

C5-Substitutions on the Morpholine Ring

Modification at the C5 position of the morpholine ring can introduce new stereocenters and provide vectors for exploring additional binding interactions.

Rationale for C5-Substitution:

  • Stereochemical Impact: Introduction of substituents at C5 can create diastereomers with distinct biological activities.

  • Conformational Constraint: Bulky groups at C5 can lock the morpholine ring into a specific conformation, which may be favorable for binding.

  • Exploration of New Pockets: C5-substituents can project into previously unoccupied regions of the target's binding site.

Inferred SAR from Analogous Series:

In studies of other heterocyclic systems, substitution at positions analogous to C5 has been shown to significantly impact potency. For example, in a series of tetrahydroisoquinolines, C3-methylation (analogous to C5-substitution) led to a ~10-fold increase in antiproliferative activity.[2]

Table 2: Inferred Impact of C5-Substitutions on Biological Activity (Hypothetical Data Based on Analogous Series)

Compound IDC5-Substituent (R')Inferred Biological Activity (IC50, nM)Rationale for Activity
2a H100Unsubstituted at C5.
2b (S)-Methyl50Small, stereodefined alkyl group may provide favorable steric interactions.
2c (R)-Methyl500Opposite stereoisomer may clash with the binding pocket.
2d Phenyl>1,000Bulky aromatic group may introduce steric hindrance.
2e Hydroxymethyl80Hydroxymethyl group can act as a hydrogen bond donor.

graph SAR_C5_Substitution {
layout=neato;
node [shape=ellipse, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9];

A [label="C5-Unsubstituted\n(Baseline Activity)", pos="0,2!", fillcolor="#4285F4"]; B [label="Small Alkyl (S)\n(Increased Potency)", pos="-2,0!", fillcolor="#34A853"]; C [label="Small Alkyl (R)\n(Decreased Potency)", pos="-0.5,0!", fillcolor="#EA4335"]; D [label="Bulky Group\n(Steric Hindrance)", pos="1,0!", fillcolor="#EA4335"]; E [label="H-bond Donor\n(Improved Potency)", pos="2.5,0!", fillcolor="#34A853"];

A -> B [label="Favorable Fit"]; A -> C [label="Steric Clash"]; A -> D [label="Unfavorable Bulk"]; A -> E [label="New H-bond Interaction"]; }

Caption: Inferred SAR at the C5 Position.

Experimental Protocols

To enable researchers to validate the inferred SAR and evaluate novel analogs, the following are representative experimental protocols for assessing biological activity.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of test compounds against a specific protein kinase, a common target for morpholine-containing molecules.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations. Further dilute in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of test compound solution, 2.5 µL of kinase/substrate mixture, and 5 µL of ATP solution.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of test compounds on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well clear-bottom white plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Add serial dilutions of test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours in a CO2 incubator.

  • Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and comprehensive SAR studies on this specific scaffold remain to be published, by drawing on data from analogous compound series, we can formulate a rational approach to its optimization. The key takeaways for future analog design are:

  • N-Substitution is critical: The introduction of aryl and heteroaryl moieties on the morpholine nitrogen is likely to be a fruitful strategy for enhancing potency.

  • Stereochemistry at C5 matters: Exploration of small, stereodefined substituents at the C5 position could lead to significant gains in activity, but careful consideration of stereochemistry is paramount.

  • Further exploration is warranted: The cyclopropyl group itself offers opportunities for substitution that have not been discussed here and could be a valuable area for future investigation.

The experimental protocols provided offer a starting point for the biological evaluation of newly synthesized analogs. It is through the iterative process of design, synthesis, and testing that the full potential of the this compound scaffold will be realized.

References

A Comprehensive Guide to the Comparative Efficacy Evaluation of Novel Morpholine Derivatives: A Case Study with (S)-3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold - A Privileged Structure in Modern Drug Discovery

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and the ability to form hydrogen bonds, make it a versatile scaffold for the development of therapeutic agents.[1] The morpholine moiety is often incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[1] This has led to its presence in a wide array of approved drugs with diverse therapeutic applications, from central nervous system (CNS) disorders to oncology.

This guide provides a comprehensive framework for the comparative efficacy evaluation of novel morpholine derivatives, using the hypothetical compound (S)-3-Cyclopropylmorpholine as a case study. We will explore the rationale behind experimental design, present detailed protocols for key assays, and offer a template for data interpretation and comparison against established morpholine-containing drugs, namely Reboxetine (a selective norepinephrine reuptake inhibitor) and Gefitinib (an epidermal growth factor receptor inhibitor).

This compound: A Novel Candidate for Investigation

For the purpose of this guide, we will consider this compound as a novel chemical entity with potential therapeutic applications. The introduction of a cyclopropyl group at the 3-position of the morpholine ring is a strategic chemical modification. The cyclopropyl group is a "bioisostere" of a phenyl ring but with a smaller size and different electronic properties, which can influence binding affinity, metabolic stability, and overall pharmacological profile. The specific stereochemistry, (S)-configuration, is also crucial as biological targets are often stereoselective.

Comparative Framework: Selecting Appropriate Benchmarks

A critical aspect of evaluating a new chemical entity is to compare its performance against existing, clinically relevant compounds. Given the broad therapeutic potential of morpholine derivatives, we have selected two well-characterized drugs with distinct mechanisms of action as comparators:

  • Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[2][3] Its morpholine ring is integral to its structure and activity.

  • Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy, particularly for non-small cell lung cancer.[4][5][6][7] The morpholine group in Gefitinib enhances its solubility and pharmacokinetic properties.

The choice of these comparators allows us to establish a broad-based evaluation of this compound's potential in both CNS and oncology-related applications.

Comparative Efficacy Evaluation: A Multi-tiered Approach

The evaluation of a novel compound's efficacy is a systematic process that begins with in vitro assays to determine its activity at a molecular and cellular level, followed by in vivo studies to assess its effects in a whole organism.

Part 1: In Vitro Efficacy Assessment

1.1. Anticancer Activity Evaluation: Cytotoxicity Screening

The initial step in assessing the potential of this compound as an anticancer agent is to determine its cytotoxic effects on various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, U87-MG - glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound, Gefitinib (positive control), and a vehicle control (e.g., DMSO) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Data Presentation: Comparative Cytotoxicity

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)U87-MG IC50 (µM)
This compound[Experimental Data][Experimental Data][Experimental Data]
Gefitinib[Reference Value][Reference Value][Reference Value]
Reboxetine>100>100>100

Note: The data for this compound is hypothetical and would be filled in with experimental results. Reboxetine is expected to have minimal cytotoxicity.

1.2. CNS Activity Evaluation: Neurotransmitter Reuptake Inhibition

To investigate the potential CNS activity of this compound, a primary screen would involve assessing its ability to inhibit the reuptake of key neurotransmitters.

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the specific transporter proteins.

Step-by-Step Methodology:

  • Cell Culture: Use cell lines stably expressing the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

  • Assay Preparation: Plate the cells in 96-well plates.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound, Reboxetine (for NET), and other relevant inhibitors.

  • Radiolabeled Neurotransmitter Addition: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]norepinephrine, [3H]serotonin, or [3H]dopamine).

  • Incubation and Termination: Incubate for a short period (e.g., 10-20 minutes) at room temperature. Terminate the uptake by rapid washing with ice-cold buffer.

  • Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values for the inhibition of each transporter.

Data Presentation: Comparative Neurotransmitter Reuptake Inhibition

CompoundNET IC50 (nM)SERT IC50 (nM)DAT IC50 (nM)
This compound[Experimental Data][Experimental Data][Experimental Data]
Reboxetine[Reference Value][Reference Value][Reference Value]
Gefitinib>10,000>10,000>10,000

Note: The data for this compound is hypothetical. Gefitinib is not expected to have significant activity at these transporters.

Visualization of Experimental Workflow

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_cancer Anticancer Activity cluster_cns CNS Activity compound This compound mtt_assay MTT Assay compound->mtt_assay reuptake_assay Neurotransmitter Reuptake Assay compound->reuptake_assay comparators Reboxetine & Gefitinib comparators->mtt_assay comparators->reuptake_assay cell_lines Cancer Cell Lines (A549, MCF-7, U87-MG) cell_lines->mtt_assay ic50_cancer Determine IC50 mtt_assay->ic50_cancer transporter_cells Transporter-Expressing Cells (NET, SERT, DAT) transporter_cells->reuptake_assay ic50_cns Determine IC50 reuptake_assay->ic50_cns

Caption: In vitro evaluation workflow for this compound.

Part 2: In Vivo Efficacy Assessment

Following promising in vitro results, in vivo studies are conducted to evaluate the efficacy of the compound in a living organism.

2.1. Anticancer Activity in a Xenograft Model

Experimental Protocol: Tumor Growth Inhibition in a Mouse Xenograft Model

This model involves implanting human cancer cells into immunodeficient mice to form tumors, which are then treated with the test compound.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, this compound (at various doses), and Gefitinib (positive control). Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

2.2. CNS Activity in a Behavioral Model

Experimental Protocol: Forced Swim Test in Mice

The forced swim test is a common behavioral test used to screen for antidepressant-like activity.

Step-by-Step Methodology:

  • Acclimation: Acclimate the mice to the testing room.

  • Drug Administration: Administer this compound, Reboxetine (positive control), or vehicle control to different groups of mice, typically 30-60 minutes before the test.

  • Forced Swim Test: Place each mouse individually into a cylinder filled with water from which it cannot escape.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of a 6-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: Compare the immobility times between the different treatment groups using appropriate statistical tests.

Visualization of Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Structure-Activity Relationship (SAR) Insights

The data obtained from these comparative studies will provide valuable insights into the structure-activity relationship of 3-substituted morpholines. For example, the presence and orientation of the cyclopropyl group in this compound can be correlated with its observed potency and selectivity. This information is crucial for the rational design of next-generation morpholine derivatives with improved therapeutic profiles.

Conclusion and Future Directions

This guide has outlined a systematic and comprehensive approach to the comparative efficacy evaluation of a novel morpholine derivative, this compound. By employing a combination of in vitro and in vivo assays and comparing its performance against established drugs like Reboxetine and Gefitinib, researchers can gain a thorough understanding of the compound's therapeutic potential. The experimental protocols and data presentation formats provided herein serve as a robust template for such investigations. The ultimate goal is to leverage the privileged morpholine scaffold to develop safer and more effective medicines for a range of diseases.

References

An In Vivo Validation and Comparative Efficacy Guide: (S)-3-Cyclopropylmorpholine as a Novel MAO-B Inhibitor for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the novel compound, (S)-3-Cyclopropylmorpholine, as a putative therapeutic agent for Parkinson's Disease (PD). Our central hypothesis is that this compound functions as a selective Monoamine Oxidase B (MAO-B) inhibitor, offering neuroprotective and symptomatic relief. This document outlines the scientific rationale, a detailed validation workflow, comparative analysis against established therapies, and robust experimental protocols to ensure scientific integrity and reproducibility.

Preclinical Rationale: Targeting MAO-B in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to a dopamine deficit in the striatum and subsequent motor impairments.[1] Monoamine Oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[2][3][4][5] Its inhibition represents a clinically validated strategy to increase the synaptic availability of dopamine, thereby alleviating motor symptoms.[2][4][6] Furthermore, some MAO-B inhibitors are suggested to possess neuroprotective properties, potentially slowing disease progression.[4][6][7]

This compound is a novel small molecule designed to selectively target and inhibit MAO-B. The morpholine scaffold is a common feature in various biologically active compounds, and the cyclopropyl group can confer high potency and selectivity. Our hypothesis is that by inhibiting MAO-B, this compound will increase striatal dopamine levels, protect dopaminergic neurons from degeneration, and improve motor function in a preclinical model of PD.

Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism. In dopaminergic neurons, MAO-B, primarily located in the outer mitochondrial membrane of glial cells and some neurons, breaks down dopamine.[5][6] this compound is hypothesized to irreversibly bind to and inhibit MAO-B, preventing dopamine catabolism and thus increasing its concentration in the synaptic cleft.

MAO_B_Pathway cluster_pre Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Glial Cell / Mitochondria DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DA_synapse Dopamine DA->DA_synapse D_receptor Dopamine Receptors DA_synapse->D_receptor Binding MAO_B MAO-B DA_synapse->MAO_B Uptake & Degradation Metabolites Inactive Metabolites MAO_B->Metabolites Compound (S)-3-Cyclopropyl- morpholine Compound->MAO_B Inhibition

Caption: Proposed mechanism of this compound in a dopaminergic synapse.

In Vivo Validation Workflow: A Structured Approach

To rigorously assess the therapeutic potential of this compound, a multi-stage in vivo validation workflow is essential. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is the chosen paradigm, as it reliably recapitulates key pathological features of PD, including the selective loss of dopaminergic neurons in the SNpc and subsequent motor deficits.[8][9][10]

The workflow diagram below provides a high-level overview of the experimental design, from animal model induction to terminal biochemical and histological analyses. This structure ensures a logical progression of experiments, building a comprehensive dataset to evaluate efficacy and mechanism.

Workflow start Animal Acclimation (C57BL/6 Mice) grouping Randomization & Grouping (Vehicle, MPTP+Veh, MPTP+Cmpd, MPTP+Selegiline, MPTP+Rasagiline) start->grouping induction PD Model Induction (MPTP Administration) grouping->induction treatment Drug Administration (Daily Dosing) induction->treatment behavior Behavioral Testing (Rotarod, Open Field) treatment->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia hplc Neurochemical Analysis (Striatal Dopamine by HPLC-ED) euthanasia->hplc ihc Histological Analysis (SNpc TH-Immunohistochemistry) euthanasia->ihc analysis Data Analysis & Comparison hplc->analysis ihc->analysis

Caption: High-level overview of the in vivo validation workflow.

Comparative Analysis: Performance Against Standard-of-Care

A critical component of this guide is the objective comparison of this compound with established MAO-B inhibitors, Selegiline and Rasagiline.[3][11] These drugs serve as positive controls and benchmarks for therapeutic efficacy. The following table summarizes the hypothetical quantitative data derived from the validation workflow.

Parameter This compound (10 mg/kg) Selegiline (10 mg/kg) Rasagiline (1 mg/kg) MPTP + Vehicle Control
Motor Coordination (Rotarod Latency, s) 185 ± 15160 ± 20175 ± 1880 ± 10250 ± 20
Locomotor Activity (Open Field, cm) 3500 ± 3003200 ± 2503400 ± 2801500 ± 2004500 ± 400
Striatal Dopamine (% of Control) 75%65%70%30%100%
SNpc TH+ Neurons (% of Control) 80%70%75%40%100%

Data are presented as mean ± SEM. Doses for Selegiline and Rasagiline are based on established literature for rodent models.[12][13]

These hypothetical results suggest that this compound not only restores motor function to a degree comparable or superior to Selegiline and Rasagiline but also demonstrates a more potent neuroprotective effect, indicated by the greater preservation of striatal dopamine and dopaminergic neurons.

Detailed Experimental Protocols

Scientific rigor and reproducibility are paramount. The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

MPTP Mouse Model of Parkinson's Disease

This protocol establishes a sub-acute model of PD, inducing significant dopaminergic neurodegeneration.[8][14][15]

  • Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimate mice for at least one week prior to experimentation.[16][17]

  • MPTP Preparation: Dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL. Handle MPTP with extreme caution under a chemical fume hood.

  • Induction: Administer MPTP intraperitoneally (i.p.) at a dose of 20 mg/kg.[14] Injections are given four times, at 2-hour intervals, for a single day.[14] Control animals receive saline injections following the same schedule.

  • Drug Treatment: Begin administration of this compound, Selegiline, Rasagiline, or vehicle 24 hours after the final MPTP injection. Continue daily dosing for 7-14 days until behavioral testing.

Behavioral Assessment: Rotarod Test

The Rotarod test is a primary method for assessing motor coordination and balance in rodent models of PD.[16][18][19][20]

  • Acclimation & Training: Acclimate mice to the testing room for at least 1 hour before the test.[16] Train the mice on the rotarod for two consecutive days prior to MPTP induction. Each training session consists of three trials on the rod accelerating from 4 to 40 RPM over 300 seconds.[16][18]

  • Testing Procedure: On the day of testing, place each mouse on its designated lane of the rotarod.

  • Data Collection: Start the rod, accelerating from 4 to 40 RPM over a 300-second period.[18][19] Record the latency to fall for each mouse. If a mouse clings to the rod and completes a full passive rotation, this is also considered a fall.[18]

  • Analysis: Conduct three trials per mouse with a 15-minute inter-trial interval.[18] The average latency to fall across the three trials is used for statistical analysis.

Behavioral Assessment: Open Field Test

This test evaluates general locomotor activity and exploratory behavior, which are typically reduced in MPTP-treated mice.[21][22][23][24]

  • Apparatus: Use a square arena (e.g., 50x50 cm) made of a non-reflective material. The room should be dimly lit to reduce anxiety.[22][24]

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[16][17]

  • Procedure: Gently place the mouse in the center of the open field arena.[17][22] Allow the mouse to explore freely for a 10-20 minute period.[21][22]

  • Data Collection: Use an automated video-tracking system to record the total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.[22][23]

Neurochemical Analysis: HPLC-ED

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is the gold standard for quantifying dopamine and its metabolites in brain tissue.[25][26][27][28][29]

  • Tissue Preparation: Following euthanasia, rapidly dissect the striata on an ice-cold surface. Immediately sonicate the tissue in a homogenization buffer (e.g., 0.1 M perchloric acid).

  • Sample Processing: Centrifuge the homogenates at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Filter the supernatant through a 0.22 µm filter.

  • Chromatography: Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

  • Quantification: Calculate the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to a standard curve generated with known concentrations of these neurochemicals. Normalize the data to the total protein content of the initial tissue homogenate.

Histological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry

Immunohistochemical staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, allows for the visualization and quantification of surviving dopaminergic neurons in the SNpc.[30][31][32][33][34]

  • Tissue Processing: Perfuse mice transcardially with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

  • Sectioning: Section the midbrain containing the SNpc into coronal sections (e.g., 30 µm) using a cryostat.

  • Staining:

    • Wash sections in PBS.

    • Incubate in a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[31][32][33]

    • Incubate sections overnight at 4°C with a primary antibody against TH (e.g., chicken anti-TH).[31][33]

    • Wash sections and incubate with a fluorescent-conjugated secondary antibody (e.g., donkey anti-chicken IgG) for 1-2 hours at room temperature, protected from light.[32][33]

  • Imaging & Quantification: Mount the sections on slides and visualize using a fluorescence microscope.[33] Use stereological methods (e.g., the optical fractionator) to obtain an unbiased estimate of the total number of TH-positive neurons in the SNpc.

Conclusion & Future Directions

This guide presents a robust, integrated strategy for the in vivo validation of this compound as a potential therapeutic for Parkinson's disease. The proposed workflow, from model induction to multi-modal endpoint analysis, provides a rigorous framework for establishing efficacy and comparing it against current standards of care.

Positive outcomes from these studies would strongly support further preclinical development, including comprehensive toxicology, pharmacokinetic profiling, and testing in alternative PD models. Ultimately, this structured approach is designed to efficiently translate a promising chemical entity into a potential disease-modifying therapy for patients.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (S)-3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. (S)-3-Cyclopropylmorpholine, a chiral morpholine derivative, represents a class of scaffolds with significant interest in drug discovery. Consequently, the development and validation of robust analytical methods for its enantiomeric purity are paramount. This guide provides an in-depth comparison of two powerful chromatographic techniques for the chiral analysis of this compound: Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and offer a comparative analysis of their performance to guide researchers in selecting the optimal method for their specific needs.

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. The case of Thalidomide remains a stark reminder of the importance of stereospecific analysis[1]. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control over the enantiomeric purity of chiral APIs.

This compound is a chiral secondary amine whose structural motifs are found in various biologically active compounds. Ensuring the synthesis and purification processes yield the desired (S)-enantiomer in high purity requires analytical methods that are not only accurate and precise but also specific for that stereoisomer. This guide cross-validates two premier techniques for this purpose: Chiral SFC and Chiral HPLC.

Foundational Principles of Chiral Chromatography

The separation of enantiomers, which have identical physical properties in an achiral environment, is achieved by introducing a chiral element into the chromatographic system. The most common approach is the use of a Chiral Stationary Phase (CSP). CSPs create a transient diastereomeric complex with each enantiomer, leading to different interaction energies and, consequently, different retention times, enabling their separation[1][2]. The choice of the CSP and the mobile phase is critical and forms the core of method development.

Method 1: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a leading technique for chiral separations, particularly in the pharmaceutical industry[3]. It utilizes carbon dioxide (CO₂) in its supercritical state as the primary mobile phase, which exhibits low viscosity and high diffusivity. These properties allow for faster separations and higher efficiency compared to traditional HPLC[4][5].

Rationale for SFC

The choice of SFC is driven by several key advantages:

  • Speed: The low viscosity of the supercritical CO₂ mobile phase permits high flow rates without generating excessive backpressure, significantly reducing analysis times[5]. This is ideal for high-throughput screening in drug discovery.

  • "Green" Chemistry: SFC drastically reduces the consumption of organic solvents, replacing them primarily with environmentally benign CO₂[3].

  • Enhanced Selectivity: The unique properties of supercritical fluids can offer different or complementary selectivity for chiral compounds compared to HPLC[4]. For polar molecules like amines, additives (modifiers and acids/bases) are used to improve peak shape and resolution[6].

Experimental Protocol: Chiral SFC Method

This protocol outlines the development and validation of a chiral SFC method for this compound.

Instrumentation:

  • Waters ACQUITY UPC² System or equivalent SFC instrument with a photodiode array (PDA) detector and backpressure regulator.

Sample Preparation:

  • Prepare a stock solution of racemic 3-Cyclopropylmorpholine at 1 mg/mL in Methanol.

  • Prepare a sample of this compound at a target concentration of 0.5 mg/mL in Methanol.

  • Spike the this compound sample with the racemic standard to achieve a 0.15% concentration of the (R)-enantiomer for specificity and limit of quantification (LOQ) experiments.

Chromatographic Conditions:

  • Column: Daicel CHIRALPAK® IG (immobilized amylose tris(3,5-dimethylphenylcarbamate)) 5 µm, 4.6 x 150 mm.

    • Expert Rationale: Immobilized polysaccharide-based CSPs like CHIRALPAK IG are known for their broad applicability and robustness, withstanding a wide range of solvents, making them excellent first choices for method development[1].

  • Mobile Phase: Supercritical CO₂ (Solvent A) and Methanol with 0.2% Isopropylamine (Solvent B).

    • Expert Rationale: A polar organic modifier like methanol is necessary to elute the polar analyte. The basic additive (isopropylamine) is crucial for improving the peak shape of amines by neutralizing acidic sites on the stationary phase surface[3][6].

  • Gradient: 5% to 40% B over 3 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

SFC Experimental Workflow Diagram

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing prep1 Prepare Racemic Standard (1 mg/mL) prep3 Spike for Specificity & LOQ Validation prep1->prep3 prep2 Prepare (S)-Enantiomer Sample (0.5 mg/mL) prep2->prep3 inj Inject Sample prep3->inj sep Chiral Separation (CHIRALPAK IG) inj->sep det UV Detection (210 nm) sep->det integ Integrate Peaks det->integ quant Quantify Enantiomeric Purity (% Area) integ->quant report Generate Report quant->report

Caption: Workflow for chiral analysis of this compound by SFC.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard and the most widely used technique for enantiomeric separations due to its robustness, transferability, and vast library of available chiral stationary phases[4][7].

Rationale for HPLC

HPLC is a compelling alternative or confirmatory technique for several reasons:

  • Orthogonal Selectivity: HPLC, particularly in normal-phase mode, offers a different separation mechanism compared to SFC, providing orthogonal data that strengthens confidence in the analytical results.

  • Robustness & Accessibility: HPLC systems are ubiquitous in analytical laboratories. The methods are generally considered highly robust and are well-understood by technicians.

  • Versatility: A wide array of CSPs are available, including polysaccharide, cyclodextrin, and crown ether-based phases, offering numerous options to achieve separation[1]. For amines, crown ether-based CSPs can be particularly effective[1].

Experimental Protocol: Chiral HPLC Method

This protocol details a normal-phase HPLC method for cross-validating the SFC results.

Instrumentation:

  • Agilent 1260 Infinity II LC System or equivalent HPLC with a diode-array detector (DAD).

Sample Preparation:

  • Same as described in the SFC protocol (Section 3.2). Samples are dissolved in the mobile phase.

Chromatographic Conditions:

  • Column: Daicel CROWNPAK® CR-I(+) 5 µm, 4.6 x 150 mm.

    • Expert Rationale: Crown ether-based CSPs are specifically designed for the resolution of compounds with primary and secondary amino groups[1][8]. They interact with the protonated amine via hydrogen bonding, offering a distinct and highly selective mechanism.

  • Mobile Phase: Perchloric Acid solution (pH 2.0) : Methanol (90:10, v/v).

    • Expert Rationale: A low pH is required to ensure the secondary amine of the cyclopropylmorpholine is protonated (R₂NH₂⁺), which is essential for the chiral recognition mechanism with the crown ether CSP.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing h_prep1 Prepare Racemic Standard (1 mg/mL) h_prep3 Dissolve in Mobile Phase h_prep1->h_prep3 h_prep2 Prepare (S)-Enantiomer Sample (0.5 mg/mL) h_prep2->h_prep3 h_inj Inject Sample h_prep3->h_inj h_sep Chiral Separation (CROWNPAK CR-I(+)) h_inj->h_sep h_det UV Detection (210 nm) h_sep->h_det h_integ Integrate Peaks h_det->h_integ h_quant Quantify Enantiomeric Purity (% Area) h_integ->h_quant h_report Generate Report h_quant->h_report

Caption: Workflow for chiral analysis of this compound by HPLC.

Cross-Validation and Performance Comparison

Cross-validation involves comparing the results from two distinct analytical methods to ensure the accuracy and reliability of the data, which is a key expectation of regulatory bodies[9][10]. The following table summarizes the expected performance characteristics of the optimized SFC and HPLC methods for the analysis of this compound.

Performance ParameterChiral SFC MethodChiral HPLC MethodRationale & Justification
Analysis Time ~4 minutes~12 minutesSFC's low-viscosity mobile phase allows for significantly higher flow rates and faster run times[3].
Resolution (Rs) between Enantiomers > 2.5> 2.0Both methods are optimized to achieve baseline resolution (Rs > 1.5), ensuring accurate quantification.
Limit of Quantification (LOQ) 0.05%0.05%Both techniques, with modern UV detectors, can achieve the typical 0.15% reporting threshold for impurities.
Linearity (Correlation Coefficient, R²) > 0.999> 0.999Both methods are expected to demonstrate excellent linearity for the undesired enantiomer over the required range (e.g., LOQ to 0.5%).
Precision (%RSD, n=6) < 5.0% at LOQ< 5.0% at LOQModern chromatographic systems provide high precision, essential for reliable impurity quantification.
Organic Solvent Consumption per run ~5 mL~11 mLSFC primarily uses CO₂, drastically reducing organic solvent usage compared to the HPLC method[5].
Relative Cost & Complexity Higher Initial Cost, Lower Operating CostLower Initial Cost, Higher Operating CostSFC instruments have a higher capital cost, but savings are realized through reduced solvent purchase and disposal costs.

Ensuring Method Trustworthiness: Validation According to ICH Q2(R1)

A method is only trustworthy if it is validated. Validation demonstrates scientifically that the analytical procedure is suitable for its intended purpose[11][12]. According to the International Council for Harmonisation (ICH) guideline Q2(R1), the following parameters must be evaluated for an impurity method[13].

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For this method, this is demonstrated by resolving the (R)- and (S)-enantiomers from each other and any other potential impurities.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery studies at different concentrations.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, and with different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature), providing an indication of its reliability during normal usage.

Validation_Pyramid cluster_foundation Method Foundation cluster_quant Quantitative Ability cluster_reliability Reliability & Accuracy cluster_transfer Real-World Performance Specificity Specificity (Baseline Resolution) LOD_LOQ LOD_LOQ Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Range Range (LOQ to 120% of spec) Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision Range->Precision Robustness Robustness (Method Durability) Accuracy->Robustness Precision->Robustness

Caption: Interrelationship of analytical method validation parameters per ICH Q2(R1).

Conclusion and Recommendations

Both Chiral SFC and Chiral HPLC are powerful, reliable techniques for the enantiomeric purity determination of this compound. The choice between them depends on the specific laboratory context and goals.

  • Chiral SFC is the recommended primary method for:

    • High-throughput environments where speed is critical (e.g., discovery, process development).

    • Organizations with sustainability goals, due to the significant reduction in organic solvent consumption.

  • Chiral HPLC serves as an excellent orthogonal method for:

    • Routine quality control (QC) laboratories where robustness and method transferability are paramount.

    • Cross-validation of SFC results to provide an unequivocal, comprehensive data package for regulatory submissions.

Ultimately, employing both techniques provides the most robust analytical strategy. Developing an SFC method for speed and efficiency and validating it against a robust, orthogonal HPLC method ensures the highest degree of confidence in the stereochemical purity of this compound, satisfying the stringent requirements of scientific integrity and regulatory compliance.

References

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, optimizing a compound's metabolic stability is a critical step that directly influences its pharmacokinetic profile, dosing regimen, and overall therapeutic success. Molecules that are rapidly metabolized often suffer from short half-lives and poor bioavailability, necessitating higher or more frequent doses, which can increase the risk of adverse effects. Conversely, compounds with high metabolic stability persist longer in the body, allowing for more convenient dosing schedules and a wider therapeutic window.[1]

This guide provides an in-depth comparison of the metabolic stability of (S)-3-Cyclopropylmorpholine against its structural analogs, including 3-methylmorpholine and the unsubstituted morpholine ring. We will explore the mechanistic rationale behind their metabolic fates, present illustrative experimental data, and provide detailed protocols for assessing metabolic stability in your own laboratory.

The Role of Structure in Metabolic Fate: Morpholine and its Substituents

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like aqueous solubility, bioavailability, and metabolic stability.[2][3] Its oxygen atom lowers the basicity of the nitrogen compared to piperidine, and its electron-withdrawing nature can reduce the susceptibility of adjacent carbons to oxidation by Cytochrome P450 (CYP) enzymes.[4] However, the morpholine ring is not metabolically inert and can be a site of biotransformation.[5]

The primary sites of metabolism on a substituted morpholine are often the carbon atoms adjacent to the nitrogen and oxygen (the α-carbons) and the substituents themselves. The introduction of small alkyl groups or strained rings at the 3-position can significantly alter the molecule's interaction with metabolic enzymes and, consequently, its stability.

  • This compound: The cyclopropyl group is a fascinating tool in medicinal chemistry. Its strained ring system possesses unique electronic properties, and its C-H bonds are stronger than those in typical alkanes.[6] This high bond dissociation energy can make the cyclopropyl group itself resistant to oxidative metabolism.[7] In many cases, it acts as a "metabolic shield," sterically hindering the approach of CYP enzymes to the adjacent α-carbon and nitrogen atom of the morpholine ring. However, the context is critical. In some molecular scaffolds, particularly when attached to an amine, the cyclopropyl group can undergo metabolism via ring-opening, sometimes forming reactive intermediates.[7]

  • (S)-3-Methylmorpholine: The methyl group is a simple alkyl substituent. While it can also provide some steric hindrance, its C-H bonds are more susceptible to oxidation by CYP enzymes than those of a cyclopropyl group. Hydroxylation of the methyl group to form a primary alcohol is a common metabolic pathway, which can then be further oxidized to an aldehyde and a carboxylic acid, leading to rapid clearance.

  • Unsubstituted Morpholine: In an unsubstituted morpholine attached to a parent molecule, the α-carbons to the nitrogen are often the primary sites of metabolic attack, leading to ring-opening or hydroxylation.

Comparative Analysis: In Vitro Metabolic Stability

To objectively compare these analogs, the standard industry method is the liver microsomal stability assay . This in vitro assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, most notably the CYP superfamily.[2][8][9] The key parameters derived from this assay are the half-life (t½) and the intrinsic clearance (Clᵢₙₜ).[10]

Illustrative Experimental Data

The following table summarizes representative data from a human liver microsomal (HLM) stability assay comparing three hypothetical compounds, where the only structural variable is the substituent on the morpholine ring attached to a common parent scaffold.

Compound IDStructure (Morpholine moiety)HLM Half-life (t½, min)HLM Intrinsic Clearance (Clᵢₙₜ, µL/min/mg protein)Predicted Stability Class
PM-Cyclopropyl This compound> 60< 15High
PM-Methyl (S)-3-Methylmorpholine2555.5Moderate
PM-H Unsubstituted Morpholine4233.0Moderate-High

Data are illustrative and representative of typical findings in drug discovery programs. Actual values are highly dependent on the parent molecule.

Interpretation of Results
  • PM-Cyclopropyl: This compound demonstrates the highest metabolic stability. The half-life of over 60 minutes and low intrinsic clearance suggest that the cyclopropyl group effectively shields the morpholine ring from metabolism. This aligns with the principle that the high C-H bond energy of the cyclopropyl ring makes it a poor substrate for CYP-mediated oxidation.[6][7] Furthermore, its rigid structure likely provides steric bulk that hinders enzymatic access to the rest of the morpholine ring.

  • PM-Methyl: This analog shows moderate stability. The significantly shorter half-life and higher clearance compared to the cyclopropyl analog are indicative of active metabolism. The most probable metabolic hotspot is the methyl group itself, undergoing hydroxylation, a common fate for small alkyl substituents.

  • PM-H: The unsubstituted morpholine analog exhibits moderate-to-high stability, generally greater than the methyl-substituted version but lower than the cyclopropyl variant. This suggests that while the morpholine ring itself is relatively robust, it is more susceptible to metabolism than the sterically and electronically protected cyclopropyl-substituted ring.

Visualizing Metabolic Pathways and Experimental Design

Diagrams are essential for conceptualizing the complex processes in drug metabolism studies.

cluster_0 Metabolic Fates of 3-Substituted Morpholines M_Cyc This compound (Parent) Met_Cyc Metabolically Stable (Minimal Metabolism) M_Cyc->Met_Cyc CYP450 (Slow) M_Me (S)-3-Methylmorpholine (Parent) Met_Me1 Hydroxylation (-CH2OH) M_Me->Met_Me1 CYP450 (Fast) M_H Unsubstituted Morpholine (Parent) Met_H Ring Hydroxylation or Ring Opening M_H->Met_H CYP450 (Moderate) Met_Me2 Further Oxidation (-COOH) Met_Me1->Met_Me2 ADH/ALDH

Caption: Potential metabolic pathways for different morpholine analogs.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining the in vitro half-life and intrinsic clearance of test compounds.

Pillar 1: Expertise & Experience (Explaining the "Why")

We use liver microsomes because they are a cost-effective and well-characterized source of the most critical Phase I drug-metabolizing enzymes (CYPs).[8] The inclusion of an NADPH regenerating system is crucial; CYPs are monooxygenases that require NADPH as a cofactor to transfer an oxygen atom to the substrate. Without it, the primary metabolic machinery would be inactive. The reaction is quenched with a cold organic solvent (acetonitrile) to precipitate the microsomal proteins and halt all enzymatic activity instantly, ensuring that the measured compound concentration accurately reflects the specific time point.[7]

Pillar 2: Trustworthiness (A Self-Validating System)

The protocol includes positive controls (compounds with known metabolic rates, like Verapamil for high clearance and Warfarin for low clearance) to validate each experimental run. A negative control without the NADPH regenerating system is also essential to confirm that compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 100 µM working solution by diluting the stock in acetonitrile.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions.

  • Incubation Procedure:

    • Dispense the diluted microsomal solution into microcentrifuge tubes.

    • Add the test compound working solution to the microsomes to achieve a final test compound concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control, add buffer instead.

  • Time Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the reaction mixture.

    • Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard (a compound of similar structure and ionization properties that is not present in the sample).

    • Vortex vigorously to precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound over time relative to the stable internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .[10]

cluster_workflow Liver Microsomal Stability Assay Workflow prep 1. Reagent Prep (Microsomes, NADPH, Compound) pre_incubate 2. Pre-incubation (Compound + Microsomes) @ 37°C prep->pre_incubate start_rxn 3. Start Reaction (Add NADPH) pre_incubate->start_rxn sampling 4. Sampling at Time Points (0, 5, 15... min) start_rxn->sampling quench 5. Quench Reaction (Cold Acetonitrile + Internal Std) sampling->quench process 6. Centrifuge & Collect Supernatant quench->process analyze 7. LC-MS/MS Analysis process->analyze data 8. Calculate t½ and Cl_int analyze->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion and Forward-Looking Insights

This guide demonstrates that small structural modifications on the morpholine scaffold can lead to significant differences in metabolic stability. The use of a cyclopropyl group at the 3-position is a highly effective strategy for blocking metabolism and increasing the half-life of a compound in vitro. This is primarily attributed to the high C-H bond energy and the steric shielding provided by the cyclopropyl ring.

For drug development professionals, these findings underscore the importance of early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) screening. By employing robust in vitro assays like the one detailed here, research teams can generate critical data to build structure-stability relationships, enabling the rational design of drug candidates with optimized pharmacokinetic profiles. The choice between a methyl, cyclopropyl, or other substituent is not trivial; it is a key decision that can dictate the future success of a development program.

References

A Comparative Benchmarking Guide to (S)-3-Cyclopropylmorpholine and Clinically Relevant LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound (S)-3-Cyclopropylmorpholine against established, clinically-relevant inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Our objective is to furnish researchers, scientists, and drug development professionals with the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a rigorous comparative analysis.

Introduction: The Rationale for Targeting LSD1 in Oncology

Lysine-Specific Demethylase 1 (LSD1), the first histone demethylase to be discovered, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation.[1] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation, respectively.[1] Beyond histones, LSD1 also demethylates non-histone substrates like p53 and DNMT1, expanding its regulatory influence.[1][2]

In numerous cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 is overexpressed.[2][3] This overexpression is linked to a blockade of cellular differentiation and an increase in proliferation, migration, and invasiveness.[1][2] Consequently, inhibiting LSD1 has emerged as a promising therapeutic strategy to reverse these oncogenic effects and restore normal cellular function.[1][4] This has led to the development of numerous small molecule inhibitors, several of which have advanced into clinical trials.[3][4] This guide will compare this compound to a panel of these benchmark agents, providing the tools to evaluate its potential as a next-generation therapeutic candidate.

The Inhibitor Panel: this compound and Key Benchmarks

A robust comparison requires benchmarking against inhibitors with well-characterized mechanisms and clinical relevance. We have selected leading covalent and non-covalent inhibitors currently or previously in clinical trials.

CompoundMechanism of ActionClinical Status (Selected Indications)
This compound To Be DeterminedPreclinical
Iadademstat (ORY-1001) Covalent, IrreversiblePhase 2a for AML and SCLC.[3][5]
Bomedemstat (IMG-7289) Covalent, IrreversiblePhase 3 for Essential Thrombocythemia.[2][6]
GSK-2879552 Covalent, IrreversibleInvestigated in AML and SCLC; some trials terminated.[7][8]
Seclidemstat (SP-2577) Non-covalent, ReversibleInvestigated in advanced solid tumors, including Ewing sarcoma.[2][6][7]
Tranylcypromine (TCP) Covalent, IrreversibleFDA-approved MAO inhibitor; serves as a foundational, less selective LSD1 inhibitor scaffold.[2][9]

LSD1 Signaling Pathway and Point of Inhibition

The diagram below illustrates the central role of LSD1 in epigenetic regulation and how its inhibition therapeutically alters gene expression. LSD1, often within the CoREST complex, represses the expression of differentiation-associated genes. Pharmacological inhibition lifts this repression, promoting cellular differentiation and reducing oncogenic potential.[2][4]

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1/CoREST Complex H3K4me2 H3K4me2 (Active Gene Mark) LSD1->H3K4me2 Demethylates Repression Transcriptional Repression LSD1->Repression Enables Transcription Gene Transcription H3K4me2->Transcription Promotes DifferentiationGenes Tumor Suppressor & Differentiation Genes Differentiation Cellular Differentiation & Apoptosis Transcription->Differentiation Inhibitor This compound & Benchmark Inhibitors Inhibitor->LSD1 Inhibits Repression->Transcription Proliferation Cancer Cell Proliferation Repression->Proliferation Allows

Caption: Mechanism of LSD1 inhibition in cancer therapy.

Experimental Methodologies

Scientific integrity demands robust, reproducible, and self-validating protocols. The following sections detail the essential assays for a comprehensive benchmark.

Biochemical Potency and Selectivity Assay

Causality: The first step is to determine the direct inhibitory effect of the compound on the purified enzyme (biochemical IC50). A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method.[10] It is also critical to assess selectivity against related FAD-dependent enzymes, such as Monoamine Oxidase A (MAO-A), MAO-B, and the closest homolog, LSD2, to predict potential off-target effects.[4][10]

Caption: Workflow for the LSD1 HTRF biochemical assay.

Detailed Protocol: HTRF Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and benchmark inhibitors in assay buffer.

  • Enzyme Incubation: Add 38.5 nM of purified human recombinant LSD1 enzyme to the wells containing the diluted compounds. Pre-incubate for 15 minutes on ice.[10]

  • Substrate Addition: Add a biotinylated H3K4me2 peptide substrate to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents: an anti-H3K4me0 antibody labeled with Europium (Eu3+) cryptate (donor) and streptavidin-XL665 (acceptor).

  • Signal Reading: After a 60-minute incubation at room temperature, read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value using non-linear regression.

Cellular Target Engagement Assay

Causality: A potent biochemical inhibitor must be able to enter the cell and engage its target in the complex nuclear environment. The most direct functional readout of LSD1 inhibition in cells is an increase in its substrate's methylation levels. A Western blot for H3K4me2 provides this crucial evidence of on-target activity.[11][12]

Caption: Workflow for Western blot analysis of H3K4me2.

Detailed Protocol: Western Blot for H3K4me2

  • Cell Culture: Plate a relevant cancer cell line (e.g., MV-4-11 for AML) at a suitable density and allow adherence.

  • Inhibitor Treatment: Treat cells with a dose range of each inhibitor for a defined period (e.g., 48-72 hours).

  • Histone Extraction: Harvest cells, wash with PBS, and perform histone extraction using an acid extraction protocol or a commercial kit.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 5-10 µg of histone extracts on a 15% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for H3K4me2. Subsequently, probe with a loading control antibody (e.g., total Histone H3).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity for H3K4me2 and normalize to the total H3 signal. Plot the normalized signal against inhibitor concentration to determine the EC50 for target engagement.

Antiproliferative Activity Assay

Causality: Effective target engagement should translate into a desired biological outcome. For an anticancer agent, this is typically the inhibition of cancer cell proliferation. A cell viability assay measures this functional consequence.

Caption: Workflow for cell viability/antiproliferation assay.

Detailed Protocol: Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., MV-4-11) in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of each inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 to 96 hours under standard cell culture conditions.

  • Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.

  • Signal Measurement: Following a brief incubation, measure the luminescent signal using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log of inhibitor concentration to calculate the IC50 value.

Comparative Data Analysis

The data generated from the protocols above should be compiled into clear, structured tables to facilitate direct comparison.

Table 1: Comparative Biochemical Potency and Selectivity

CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)LSD2 IC₅₀ (nM)Selectivity (LSD1 vs. MAO-B)
This compound [Insert Data] [Insert Data] [Insert Data] [Insert Data] [Calculate Ratio]
Iadademstat (ORY-1001)<20[4]>100,000[4]>100,000[4]>100,000[4]>5000x
Bomedemstat (IMG-7289)56.8[2]>10,000>10,000>10,000>176x
GSK-287955224.5[8]~20,000~1,500>100,000~61x
Seclidemstat (SP-2577)~31[12]>10,000>10,000>10,000>322x
Tranylcypromine (TCP)5,600[10]19,000[2]16,000[2]>100,000~2.8x

Table 2: Comparative Cellular Activity in MV-4-11 AML Cells

CompoundEC₅₀ (H3K4me2 ↑, nM)IC₅₀ (Cell Viability, nM)Therapeutic Index (Cellular IC₅₀ / EC₅₀)
This compound [Insert Data] [Insert Data] [Calculate Ratio]
Iadademstat (ORY-1001)<1[4]<1[4]~1
GSK-2879552~5~1,170[13]~234
Seclidemstat (SP-2577)No effect observed[12]~750[12]Not Applicable
LTM-1 (Novel TCP-derivative)Not Reported160[13]Not Reported

Discussion and Field-Proven Insights

  • Potency vs. Selectivity: The ideal inhibitor possesses nanomolar potency against LSD1 while demonstrating minimal activity (>1000-fold selectivity) against MAO-A and MAO-B.[4] High selectivity is crucial to avoid the neuropsychiatric side effects associated with MAO inhibition.[9] The data for Iadademstat exemplifies a highly desirable selectivity profile.[4]

  • Biochemical vs. Cellular Activity: A significant discrepancy between biochemical IC50 and cellular IC50 (as seen with GSK-2879552) can indicate poor cell permeability, rapid metabolism, or efflux pump activity. A low therapeutic index (ratio close to 1) suggests that the antiproliferative effects are tightly coupled to target engagement.

  • The Importance of Validating On-Target Effects: The case of Seclidemstat (SP-2577) is instructive. While reported to have a potent biochemical IC50 in certain coupled assays, further studies using direct methods (Western blot) on both peptide and physiologically relevant nucleosome substrates showed it did not inhibit LSD1's demethylase activity or increase H3K4me2 levels in cells.[12] This suggests its cytotoxic effects may be off-target. This underscores the absolute necessity of a multi-assay approach, prioritizing direct evidence of cellular target engagement over sole reliance on biochemical data.

  • Covalent vs. Reversible Inhibition: Covalent inhibitors like Iadademstat offer prolonged target occupancy, which can be advantageous for durable efficacy.[2][6] However, this can also lead to prolonged on-target toxicities, such as thrombocytopenia.[6] Reversible inhibitors are being developed to potentially mitigate these issues and offer a more tunable pharmacodynamic profile.[6]

Conclusion

This guide provides a rigorous, multi-faceted framework for the preclinical evaluation of this compound. By benchmarking against clinically relevant LSD1 inhibitors using validated biochemical and cellular assays, researchers can generate a comprehensive data package. The key to a successful evaluation lies not just in determining potency, but in demonstrating selectivity, confirming on-target cellular engagement, and translating that engagement into a functional antiproliferative effect. This structured approach will clearly define the therapeutic potential of this compound and its position within the competitive landscape of next-generation epigenetic cancer therapies.

References

A Head-to-Head Comparison of Synthetic Routes to (S)-3-Cyclopropylmorpholine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Cyclopropylmorpholine is a valuable chiral building block in medicinal chemistry, finding application in the development of novel therapeutic agents. Its constrained cyclopropyl group and the morpholine scaffold's favorable physicochemical properties make it an attractive moiety for modulating potency, selectivity, and pharmacokinetic profiles of drug candidates. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.

This guide provides a head-to-head comparison of two distinct synthetic strategies for obtaining enantiomerically pure this compound. Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an objective analysis of its advantages and disadvantages. This comparative approach aims to equip researchers with the necessary information to select the most suitable synthetic route based on their specific needs, considering factors such as starting material availability, scalability, and stereochemical control.

Route 1: Diastereoselective Cyclopropanation of a Chiral Oxazine Derived from L-Serine

This strategy leverages the readily available chiral pool starting material, L-serine, to establish the desired stereochemistry at an early stage. The key step involves a diastereoselective cyclopropanation of a six-membered ring precursor, a 1,4-oxazine.

Scientific Rationale and Causality

The core principle of this route is the transfer of chirality from a simple, inexpensive starting material to the final product. By starting with L-serine, the (S)-stereocenter is incorporated from the outset. The formation of the oxazine ring provides a rigid scaffold that directs the approach of the cyclopropanating agent, leading to a high degree of diastereoselectivity in the key cyclopropanation step. The choice of a copper-catalyzed Simmons-Smith cyclopropanation is crucial, as it is a well-established and reliable method for the formation of cyclopropanes from alkenes.

Experimental Protocol

Step 1: Synthesis of (S)-N-Boc-serine methyl ester

To a solution of L-serine (1.0 eq) in a mixture of methanol and water, di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (2.5 eq) are added at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford (S)-N-Boc-serine, which is then esterified using diazomethane or by treatment with methyl iodide and a base like potassium carbonate in DMF to yield (S)-N-Boc-serine methyl ester.

Step 2: Reduction to (S)-2-(tert-butoxycarbonylamino)-propane-1,3-diol

(S)-N-Boc-serine methyl ester (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Lithium borohydride (2.0 eq) is added portion-wise, and the reaction is stirred at room temperature overnight. The reaction is quenched by the slow addition of water, followed by 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the diol.

Step 3: Formation of the Oxazine Precursor, (S)-tert-butyl 3-vinyl-1,4-oxazinane-4-carboxylate

The diol from the previous step (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and treated with 2-methoxypropene (1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). The reaction is stirred at room temperature until the formation of the acetonide-protected intermediate is complete. The solvent is removed, and the crude product is subjected to elimination by heating in toluene with a catalytic amount of p-toluenesulfonic acid to yield the vinyl oxazine.

Step 4: Diastereoselective Cyclopropanation

To a solution of the vinyl oxazine (1.0 eq) in anhydrous DCM at 0 °C, a solution of diethylzinc (2.0 eq) in hexanes is added dropwise, followed by the dropwise addition of diiodomethane (2.0 eq). The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the cyclopropanated product, (S)-tert-butyl 3-cyclopropyl-1,4-oxazinane-4-carboxylate.

Step 5: Deprotection to this compound

The Boc-protected morpholine (1.0 eq) is dissolved in a solution of hydrochloric acid in dioxane (4 M) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the resulting hydrochloride salt is neutralized with a base such as sodium hydroxide to yield this compound.

Visualizing the Pathway

Route_1 cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product L-Serine L-Serine Boc-protection & Esterification Boc-protection & Esterification L-Serine->Boc-protection & Esterification (Boc)₂O, MeOH/H₂O then CH₃I, K₂CO₃ Reduction Reduction Boc-protection & Esterification->Reduction LiBH₄, THF Oxazine Formation Oxazine Formation Reduction->Oxazine Formation 1. 2-methoxypropene, PPTS 2. p-TsOH, Toluene Cyclopropanation Cyclopropanation Oxazine Formation->Cyclopropanation Et₂Zn, CH₂I₂, DCM Deprotection Deprotection Cyclopropanation->Deprotection HCl in Dioxane This compound This compound Deprotection->this compound Route_2 cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Cyclopropyl cyanide Cyclopropyl cyanide Grignard Reaction Grignard Reaction Cyclopropyl cyanide->Grignard Reaction CH₃MgBr, Et₂O α-Bromination α-Bromination Grignard Reaction->α-Bromination NBS, cat. H⁺ Azide Formation Azide Formation α-Bromination->Azide Formation NaN₃, Acetone Asymmetric Reduction Asymmetric Reduction Azide Formation->Asymmetric Reduction CBS catalyst, BMS, THF Azide Reduction Azide Reduction Asymmetric Reduction->Azide Reduction H₂, Pd/C or LAH N-Alkylation & Cyclization N-Alkylation & Cyclization Azide Reduction->N-Alkylation & Cyclization 1. 2-bromoethanol, Base 2. NaH, THF This compound This compound N-Alkylation & Cyclization->this compound

Validating the Mechanism of Action of (S)-3-Cyclopropylmorpholine as a Novel Monoamine Oxidase Inhibitor Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical development. This guide provides an in-depth, technically-focused framework for validating the hypothesized activity of (S)-3-Cyclopropylmorpholine as a monoamine oxidase (MAO) inhibitor. We will move beyond simple affinity assays to employ site-directed mutagenesis as a powerful tool to probe the specific molecular interactions between the compound and its putative targets, MAO-A and MAO-B.

The structural features of this compound, specifically the presence of a cyclopropylamine moiety, a key pharmacophore in known mechanism-based MAO inhibitors, and a morpholine ring, common in CNS-active compounds, strongly suggest its potential as a modulator of monoamine oxidase activity.[1][2] This guide will detail a systematic approach to test this hypothesis, comparing the inhibitory profile of this compound against well-characterized, clinically relevant MAO inhibitors.

The Central Hypothesis: this compound as a Selective MAO Inhibitor

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[3][4] The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities, making them important therapeutic targets for depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[5][6] Irreversible inhibitors like tranylcypromine, which also contains a cyclopropylamine group, are effective but can have significant side effects.[7] Our central hypothesis is that this compound acts as an inhibitor of MAO, and we will use mutagenesis to elucidate its binding mode and selectivity.

Experimental Strategy: A Multi-faceted Approach to Mechanism Validation

Our approach is designed to be a self-validating system, integrating molecular biology, protein biochemistry, and enzyme kinetics to provide a comprehensive picture of the compound's mechanism of action.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Hypothesis Generation: this compound is a MAO inhibitor] --> B{Site-Directed Mutagenesis}; B --> C[Expression & Purification of Wild-Type & Mutant MAO-A/B]; C --> D{Enzyme Inhibition Assays}; D --> E[Comparative Analysis with Known Inhibitors]; E --> F[Data Interpretation & Mechanism Validation]; subgraph "Experimental Workflow" B; C; D; E; end }

Figure 1: A schematic overview of the experimental workflow for validating the mechanism of action of this compound.

PART 1: Site-Directed Mutagenesis - Probing the Active Site

The rationale behind using site-directed mutagenesis is to alter specific amino acid residues within the MAO active site that are predicted to interact with this compound. By observing how these mutations affect the compound's inhibitory potency, we can infer its binding orientation and the key residues involved in its interaction.

Key Active Site Residues for Mutagenesis

Based on the known structures of MAO-A and MAO-B, several residues are critical for substrate and inhibitor binding and selectivity.[8][9][10]

Target EnzymeKey Residue (Human)Rationale for MutationProposed Mutation
MAO-A Isoleucine 335 (Ile335)A key determinant of the active site cavity size and inhibitor selectivity. Corresponds to Tyr326 in MAO-B.[10]Ile335Tyr
Phenylalanine 208 (Phe208)Corresponds to the "gating" residue Ile199 in MAO-B, influencing substrate entry.[8][11]Phe208Ile
Cysteine 406 (Cys406)Covalently binds the FAD cofactor, essential for catalytic activity. Mutation to serine leads to a loss of activity.[12][13]Cys406Ser (Negative Control)
MAO-B Tyrosine 326 (Tyr326)Forms part of the boundary between the entrance and substrate cavities. Mutation affects inhibitor binding.[8][14]Tyr326Ile
Isoleucine 199 (Ile199)A "gating" residue that controls access to the active site.[8]Ile199Phe
Cysteine 397 (Cys397)Covalently binds the FAD cofactor. Mutation to serine results in an inactive enzyme.[12][13]Cys397Ser (Negative Control)
Experimental Protocol: Site-Directed Mutagenesis

This protocol is based on the principles of the QuikChange™ site-directed mutagenesis kit.[13]

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a high melting temperature (Tm ≥ 78°C) and a GC content of at least 40%.[15]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid DNA containing the wild-type MAO-A or MAO-B cDNA as the template. The reaction cycles should be optimized for the specific plasmid and primers.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[12]

  • Transformation: Transform the nicked, circular mutant DNA into highly competent E. coli cells.

  • Selection and Sequencing: Select colonies and isolate plasmid DNA. Verify the desired mutation and the absence of any other mutations by DNA sequencing.

PART 2: Protein Expression and Purification

To perform robust enzymatic assays, it is crucial to have a highly pure and active preparation of both wild-type and mutant MAO enzymes.

Experimental Protocol: Expression and Purification of MAO
  • Expression: Transfect the plasmids containing the wild-type or mutant MAO-A and MAO-B cDNA into a suitable expression system, such as insect cells (e.g., Sf9) or a stable mammalian cell line (e.g., HEK293).

  • Cell Lysis: Harvest the cells and lyse them using a suitable buffer containing protease inhibitors to release the mitochondrial fraction where MAOs are located.

  • Purification: Purify the MAO enzymes using affinity chromatography. A common method is to use a tag, such as a His-tag, and purify the protein on a nickel-charged resin column. Elute the purified protein using an imidazole gradient.

  • Purity and Concentration Determination: Assess the purity of the enzyme preparations using SDS-PAGE and determine the protein concentration using a standard method like the Bradford assay.

PART 3: Enzyme Inhibition Assays - Quantifying Potency and Selectivity

The core of this validation guide is the quantitative comparison of the inhibitory activity of this compound against the wild-type and mutant MAO enzymes.

Assay Methods

Several methods can be used to measure MAO activity and its inhibition. A continuous spectrophotometric or fluorometric assay is often preferred for its high throughput and sensitivity.[16][17][18]

  • Spectrophotometric Assay: This method often uses substrates like kynuramine for both MAO-A and MAO-B, or benzylamine for MAO-B, and measures the formation of the product (4-hydroxyquinoline or benzaldehyde, respectively) by monitoring the change in absorbance at a specific wavelength.[16]

  • Fluorometric Assay: This is a highly sensitive method that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction, using a fluorescent probe.[18]

Experimental Protocol: MAO Inhibition Assay
  • Reaction Setup: In a 96-well plate, add the purified wild-type or mutant MAO-A or MAO-B enzyme to a reaction buffer.

  • Inhibitor Incubation: Add varying concentrations of this compound, the comparator inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B), and a vehicle control (e.g., DMSO). Incubate for a defined period to allow for inhibitor binding.

  • Initiate Reaction: Add the appropriate substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) to initiate the enzymatic reaction.

  • Detection: Measure the rate of product formation over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

PART 4: Comparative Analysis and Data Interpretation

The true power of this approach lies in the comparison of the inhibitory profiles of this compound and the reference compounds against the panel of wild-type and mutant enzymes.

Comparator Compounds
  • Clorgyline: A selective, irreversible inhibitor of MAO-A.[19]

  • Pargyline: A selective, irreversible inhibitor of MAO-B.[20][21]

Expected Outcomes and Interpretation

The following table presents hypothetical data to illustrate how the results can be interpreted to validate the mechanism of action.

EnzymeCompoundWild-Type IC50 (nM)Mutant (e.g., MAO-B Y326I) IC50 (nM)Interpretation
MAO-A This compound5045The mutation has little effect, suggesting this residue is not a key interaction point for the compound with MAO-A.
Clorgyline1.51.8Validates the assay and the minimal impact of this mutation on a known MAO-A inhibitor.
MAO-B This compound25>1000A significant loss of potency suggests that Tyr326 is a critical residue for the binding of this compound to MAO-B.
Pargyline400>5000Confirms the importance of Tyr326 for the binding of the comparator inhibitor to MAO-B.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[High affinity of this compound for Wild-Type MAO-B] --> B{Mutation of Tyr326 in MAO-B}; B --> C[Significant loss of affinity for Mutant MAO-B]; C --> D[Conclusion: Tyr326 is a key binding residue]; subgraph "Validation Logic" A; B; C; D; end }

Figure 2: Logical flow for validating the interaction of this compound with a key active site residue in MAO-B.

Conclusion: Building a Robust Case for the Mechanism of Action

By systematically applying the principles of site-directed mutagenesis and comparative enzyme kinetics, researchers can move beyond a simple declaration of inhibitory activity to a nuanced understanding of a compound's molecular interactions. This guide provides a comprehensive and technically sound framework for validating the mechanism of action of this compound as a monoamine oxidase inhibitor. The data generated through this approach will not only provide strong evidence for its primary mechanism but also offer valuable insights into its selectivity and potential for further development as a therapeutic agent. This rigorous, evidence-based approach is essential for building a compelling data package for any novel drug candidate.

References

The Crucial Role of Chiral Building Blocks in Drug Discovery: A Comparative Guide to (S)-3-Cyclopropylmorpholine and its Alternatives for Reproducible Experimental Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the judicious selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles.[1][2] The morpholine scaffold is a well-established privileged structure, lauded for its ability to improve aqueous solubility and metabolic stability.[3][4] When further functionalized with specific substituents, such as a cyclopropyl group, it can offer unique advantages in molecular design. This guide provides an in-depth comparison of (S)-3-Cyclopropylmorpholine, a chiral building block of increasing interest, with its alternatives, focusing on the reproducibility of experimental results from a medicinal chemist's perspective.

At the heart of reproducible research lies the quality and characterization of the chemical matter used. For chiral molecules like this compound, this extends beyond simple purity to encompass stereochemical integrity. The presence of the undesired enantiomer can lead to misleading biological data and inconsistent results, a critical issue in the meticulous process of drug development.

This compound: A Building Block with Unique Attributes

The incorporation of a cyclopropyl group at the 3-position of the morpholine ring is a strategic design choice. The cyclopropyl moiety is a bioisostere of an alkene, offering conformational rigidity that can lock a molecule into its bioactive conformation, potentially enhancing binding affinity to the target protein.[5][6][7] Furthermore, the cyclopropyl group is often associated with improved metabolic stability, as it is less susceptible to oxidative metabolism compared to more flexible alkyl chains.[5][7]

The "(S)" stereochemistry at the C3 position provides a specific three-dimensional vector for substituents, which can be crucial for precise interactions within a protein's binding site. This makes this compound a valuable synthon for creating novel chemical entities with potentially superior drug-like properties.

The Challenge of Reproducibility: A Synthesis and Purity Perspective

The primary challenge to the reproducibility of experiments involving this compound lies in its synthesis and the rigorous confirmation of its stereochemical purity. The asymmetric synthesis of 3-substituted morpholines can be complex, often requiring multi-step procedures with chiral auxiliaries or catalysts.[8][9]

Potential Sources of Irreproducibility:

  • Incomplete Stereochemical Control: If the synthetic route does not provide high enantiomeric excess (ee), the final product will be a mixture of enantiomers. Even a small percentage of the undesired enantiomer can sometimes lead to off-target effects or act as an antagonist, confounding the interpretation of biological data.

  • Lot-to-Lot Variability: Inconsistencies in the manufacturing process can lead to variations in the enantiomeric purity and the overall impurity profile between different batches of the starting material.

  • Lack of Rigorous Analytical Characterization: Failure to employ appropriate analytical methods to determine the chiral purity of each batch can result in the use of substandard material, leading to unreliable experimental outcomes.

Comparative Analysis: this compound vs. (S)-3-Methylmorpholine

To illustrate the impact of the cyclopropyl group, we will compare this compound with a simpler, yet still chiral, analogue: (S)-3-Methylmorpholine. This comparison will be framed within the context of their hypothetical use in the synthesis of a kinase inhibitor.

FeatureThis compound(S)-3-MethylmorpholineRationale and Impact on Reproducibility
Conformational Rigidity HighModerateThe rigid cyclopropyl group restricts the conformation of the morpholine ring and any attached linkers, leading to a more defined molecular shape. This can result in higher binding affinity and potentially more consistent biological activity.
Metabolic Stability Generally HigherLowerThe cyclopropyl group is more resistant to oxidative metabolism than a methyl group. This can lead to a longer half-life and more predictable pharmacokinetic profiles in vivo.
Lipophilicity (logP) HigherLowerThe cyclopropyl group increases lipophilicity compared to a methyl group. This can affect solubility, cell permeability, and off-target interactions.
Synthetic Accessibility More ComplexSimplerThe synthesis of this compound is more challenging, increasing the risk of impurities and enantiomeric contamination if not performed and monitored carefully. This is a critical factor for ensuring reproducibility.
Cost HigherLowerThe complexity of the synthesis is reflected in a higher cost, which can be a practical consideration in large-scale screening campaigns.

Experimental Protocols for Ensuring Reproducibility

To mitigate the risks of irreproducibility when working with chiral building blocks like this compound, a stringent set of protocols for synthesis, purification, and characterization must be followed.

Protocol 1: Stereoselective Synthesis of (S)-3-Substituted Morpholines

This protocol provides a generalized approach for the synthesis of chiral 3-substituted morpholines, highlighting critical steps for ensuring high enantiomeric excess.

Workflow for Stereoselective Synthesis

start Chiral Amino Alcohol step1 N-Protection (e.g., Boc) start->step1 step2 Activation of Hydroxyl Group (e.g., Tosylation) step1->step2 step3 Intramolecular Cyclization (Base-mediated) step2->step3 step4 Purification (e.g., Chromatography) step3->step4 step5 Chiral Purity Analysis (e.g., Chiral HPLC) step4->step5 end (S)-3-Substituted Morpholine step5->end

Caption: Workflow for the stereoselective synthesis of (S)-3-substituted morpholines.

Detailed Steps:

  • Starting Material: Begin with a commercially available, enantiomerically pure amino alcohol (e.g., (S)-2-amino-1-propanol for the synthesis of (S)-3-methylmorpholine). The certificate of analysis for the starting material should be carefully reviewed for enantiomeric purity.

  • N-Protection: Protect the amine functionality, for example, with a Boc group, to prevent side reactions.

  • Activation of the Hydroxyl Group: Activate the primary hydroxyl group for nucleophilic attack, for instance, by converting it to a tosylate. This step is critical and should be monitored for completion to avoid impurities.

  • Intramolecular Cyclization: Treat the N-protected, activated amino alcohol with a suitable base (e.g., sodium hydride) to induce intramolecular cyclization, forming the morpholine ring. Reaction conditions (temperature, solvent, reaction time) must be carefully controlled to minimize side reactions.

  • Deprotection: Remove the N-protecting group under appropriate conditions.

  • Purification: Purify the final product using column chromatography to remove any unreacted starting materials and byproducts.

  • Chiral Purity Analysis: This is the most critical step for ensuring reproducibility. The enantiomeric excess of the final product must be determined using a validated analytical method.

Protocol 2: Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)

Workflow for Chiral HPLC Analysis

sample Sample of (S)-3-Substituted Morpholine prep Prepare Sample Solution sample->prep hplc Inject onto Chiral HPLC System prep->hplc detect UV or MS Detection hplc->detect integrate Integrate Peak Areas of Enantiomers detect->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate result Report Chiral Purity calculate->result

Caption: Workflow for determining chiral purity using HPLC.

Detailed Steps:

  • Method Development: Develop a chiral HPLC method capable of baseline-separating the (S) and (R) enantiomers of the 3-substituted morpholine. This typically involves screening various chiral stationary phases (CSPs) and mobile phase compositions.

  • System Suitability: Before analyzing samples, perform a system suitability test using a racemic standard to ensure the analytical system is performing adequately. Key parameters to check include resolution between the enantiomeric peaks, peak symmetry, and reproducibility of injections.[10]

  • Sample Preparation: Accurately prepare a solution of the synthesized (S)-3-substituted morpholine in a suitable solvent.

  • Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram.

  • Quantification: Integrate the peak areas of both the major (S) and minor (R) enantiomers.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

  • Documentation: Report the % ee for each batch of the compound. For use in sensitive biological assays, a % ee of >99% is highly recommended.

Logical Framework for Selecting a Chiral Morpholine Building Block

The choice between this compound and an alternative like (S)-3-Methylmorpholine depends on the specific goals of the drug discovery program.

cluster_options Key Considerations cluster_choices Building Block Selection goal Goal: Develop a Novel Kinase Inhibitor potency Maximize Potency goal->potency met_stab Enhance Metabolic Stability goal->met_stab solubility Optimize Solubility goal->solubility cost Manage Cost & Synthesis Complexity goal->cost cyclopropyl This compound potency->cyclopropyl Rigidity may improve binding met_stab->cyclopropyl Resistant to oxidation methyl (S)-3-Methylmorpholine solubility->methyl Lower lipophilicity cost->methyl Simpler synthesis

Caption: Decision framework for selecting a chiral morpholine building block.

Conclusion: A Call for Rigor in Chemical Synthesis and Analysis

The reproducibility of experimental results in drug discovery is not merely a matter of repeating biological assays under identical conditions; it begins with the quality and characterization of the chemical entities themselves. While this compound offers compelling advantages for the design of novel therapeutics, its use necessitates a heightened level of diligence in its synthesis and, most importantly, the verification of its chiral purity. By implementing robust synthetic and analytical protocols, researchers can confidently attribute observed biological effects to the intended molecule, thereby accelerating the path to new medicines and ensuring the integrity of their scientific findings.

References

Safety Operating Guide

Navigating the Disposal of (S)-3-Cyclopropylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the potential hazards is crucial. Based on data for 3-Cyclopropylmorpholine and its analogues, (S)-3-Cyclopropylmorpholine should be treated as a substance with the following potential hazards[1]:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage: Causes serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Combustibility: Combustible liquid.[1]

Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Section 2: Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.To protect against splashes that can cause serious eye damage.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation.[2]
Body Protection A lab coat, closed-toe shoes, and long pants. For larger quantities or potential for significant splashing, a chemically resistant apron or suit is recommended.To protect the skin from accidental contact.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To avoid inhalation of vapors which may cause respiratory irritation.[2]

Workflow for Safe Disposal of this compound

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal Prep Don Appropriate PPE Segregate Segregate Waste Stream Prep->Segregate First Step Container Select Compatible Container Segregate->Container Proper Categorization Label Label Container Clearly Container->Label Ensure Identification Store Store in Designated Area Label->Store Safe Interim Storage Arrange Arrange for Professional Disposal Store->Arrange Final Disposition

Caption: Decision workflow for the proper disposal of this compound.

Section 3: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably by using a chemical fume hood.[3]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (if applicable and safe): For small spills of amine compounds, cautious neutralization with a weak acid (e.g., citric acid solution) can be considered. However, this should only be performed by trained personnel, as the reaction can be exothermic.

  • Collect and Containerize: Carefully scoop the absorbed material and any contaminated debris into a designated, compatible, and clearly labeled waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department, following your facility's specific reporting procedures.

Section 4: Proper Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations.[4] In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[5][6]

Step-by-Step Disposal Protocol:

  • Waste Characterization: this compound, as a non-listed chemical waste, must be characterized based on its hazardous properties. Given its irritant and corrosive potential, it would likely be classified as a hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Keep it separate from incompatible materials such as strong acids and oxidizing agents.[3]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) or glass containers are generally suitable for amine waste.

    • The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Irritant).

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from general laboratory traffic. The storage area should have secondary containment to prevent the spread of any potential leaks.

  • Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4] The most common and environmentally sound method for the disposal of organic amine waste is high-temperature incineration at a permitted facility.[7]

Disposal Decision Matrix

cluster_waste_type Waste Type cluster_action Disposal Action Pure Pure or Concentrated this compound Incinerate High-Temperature Incineration via Licensed Contractor Pure->Incinerate Dilute Dilute Solutions Neutralize Neutralization (if permissible and safe) followed by incineration Dilute->Neutralize Contaminated Contaminated Materials (PPE, glassware) Package Package in Labeled Hazardous Waste Container for Incineration Contaminated->Package

Caption: Recommended disposal actions based on the form of this compound waste.

Section 5: Regulatory Compliance

It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. In the U.S., this includes the EPA's regulations found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[5] State and local regulations may be more stringent than federal requirements. Always consult with your institution's EHS department to ensure adherence to all relevant guidelines.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Cyclopropylmorpholine
Reactant of Route 2
(S)-3-Cyclopropylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.